2,4-Dimethylstyrene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 62089. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-ethenyl-2,4-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12/c1-4-10-6-5-8(2)7-9(10)3/h4-7H,1H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEVVKKAVYQFQNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25990-16-3 | |
| Record name | Benzene, 1-ethenyl-2,4-dimethyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25990-16-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID00176875 | |
| Record name | 2,4-Dimethylstyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00176875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2234-20-0 | |
| Record name | 2,4-Dimethylstyrene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2234-20-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dimethylstyrene | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002234200 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-DIMETHYLSTYRENE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62089 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-Dimethylstyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00176875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-vinyl-m-xylene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.075 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4-DIMETHYLSTYRENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/543ES1O25E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,4-Dimethylstyrene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dimethylstyrene, also known as 4-vinyl-m-xylene, is an aromatic hydrocarbon of significant interest in polymer chemistry and materials science. Its unique structure, featuring a vinyl group and two methyl groups on the benzene ring, influences its reactivity and the properties of its resulting polymers. This guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed experimental protocols for its synthesis and polymerization, and a discussion of its potential applications in research and drug development.
Core Data: CAS Number and Properties
The Chemical Abstracts Service (CAS) has assigned the number 2234-20-0 to this compound.[1][2] Its key physical and chemical properties are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| CAS Number | 2234-20-0 | [1][2][3] |
| Molecular Formula | C₁₀H₁₂ | [1][3] |
| Molecular Weight | 132.20 g/mol | [1][3] |
| Appearance | Clear, colorless liquid | |
| Density | 0.906 g/mL at 25 °C | |
| Melting Point | -64 °C | |
| Boiling Point | 73-74 °C at 10 mmHg | |
| Flash Point | 60 °C (140 °F) | |
| Refractive Index | n20/D 1.543 | |
| Solubility | Insoluble in water; Soluble in organic solvents like alcohols, ethers, and aromatic hydrocarbons. |
Synthesis of this compound: Experimental Protocol
The industrial synthesis of this compound is typically achieved through a two-step process involving the alkylation of m-xylene followed by the dehydrogenation of the resulting 2,4-dimethylethylbenzene.
Step 1: Alkylation of m-Xylene
This step involves a Friedel-Crafts alkylation reaction to introduce an ethyl group to the m-xylene ring, forming 2,4-dimethylethylbenzene.
Materials:
-
m-Xylene
-
Ethylene
-
Anhydrous Aluminum Chloride (AlCl₃) or other suitable Lewis acid catalyst
-
Inert solvent (e.g., nitrobenzene or excess m-xylene)
-
Hydrochloric acid (for workup)
-
Sodium bicarbonate solution (for neutralization)
-
Anhydrous magnesium sulfate (for drying)
Methodology:
-
A reaction flask equipped with a stirrer, gas inlet, and reflux condenser is charged with the inert solvent and the Lewis acid catalyst under an inert atmosphere (e.g., nitrogen).
-
m-Xylene is added to the flask, and the mixture is cooled to the desired reaction temperature (typically between 0 and 10 °C).
-
Ethylene gas is bubbled through the stirred reaction mixture at a controlled rate. The reaction is exothermic and may require external cooling to maintain the temperature.
-
The reaction progress is monitored by techniques such as gas chromatography (GC) to determine the consumption of m-xylene and the formation of 2,4-dimethylethylbenzene.
-
Upon completion, the reaction is quenched by slowly adding the mixture to a cooled aqueous solution of hydrochloric acid to decompose the catalyst.
-
The organic layer is separated, washed with water, a dilute sodium bicarbonate solution, and finally with brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by distillation.
-
The crude product is purified by fractional distillation under reduced pressure to isolate 2,4-dimethylethylbenzene.
Step 2: Dehydrogenation of 2,4-Dimethylethylbenzene
The final step is the catalytic dehydrogenation of 2,4-dimethylethylbenzene to yield this compound.
Materials:
-
2,4-Dimethylethylbenzene
-
Dehydrogenation catalyst (e.g., iron(III) oxide promoted with potassium oxide and chromium(III) oxide)
-
Steam or an inert gas (e.g., nitrogen)
Methodology:
-
A fixed-bed reactor is packed with the dehydrogenation catalyst.
-
The catalyst is pre-heated to the reaction temperature, typically in the range of 550-650 °C.
-
A mixture of 2,4-dimethylethylbenzene vapor and steam (or an inert gas) is passed over the heated catalyst bed. Steam is often used to provide heat and to shift the equilibrium towards the product side.
-
The effluent from the reactor, containing this compound, unreacted 2,4-dimethylethylbenzene, and byproducts, is cooled to condense the organic components.
-
The organic layer is separated from the aqueous phase.
-
The crude this compound is purified by vacuum distillation. A polymerization inhibitor (e.g., tert-butylcatechol) is typically added during distillation to prevent premature polymerization.
References
An In-depth Technical Guide to the Core Physical and Chemical Properties of 2,4-Dimethylstyrene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 2,4-Dimethylstyrene (also known as 4-vinyl-m-xylene), a substituted styrene monomer of significant interest in polymer chemistry. The document details its key physical constants, chemical reactivity, and established protocols for its synthesis and polymerization. Quantitative data are presented in structured tables for ease of reference. Furthermore, detailed experimental methodologies are provided to facilitate the practical application of this compound in a laboratory setting. This guide is intended to be a valuable resource for researchers and scientists engaged in materials science and synthetic chemistry. While not a common scaffold in drug discovery, its role as a versatile monomer warrants a thorough understanding of its characteristics for professionals in chemical and materials development.
Core Physical and Chemical Properties
This compound is a clear, colorless liquid at room temperature.[1] The presence of the vinyl group and the two methyl substituents on the aromatic ring significantly influences its physical and chemical behavior compared to styrene.
Physical Properties
The key physical properties of this compound are summarized in the table below. These values have been compiled from various sources to provide a comprehensive reference.
| Property | Value | Units | Reference(s) |
| Molecular Formula | C₁₀H₁₂ | - | [1][2] |
| Molecular Weight | 132.20 | g/mol | [1][2] |
| CAS Number | 2234-20-0 | - | [1][2] |
| Appearance | Clear, colorless liquid | - | [1] |
| Density | 0.905 - 0.906 | g/cm³ at 20-25 °C | [1][2] |
| Melting Point | -64 | °C | [3] |
| Boiling Point | 196.7 - 202 | °C at 760 mmHg | [2][3] |
| 73-74 | °C at 10 mmHg | ||
| 81-85 | °C at 14 Torr | [1] | |
| Flash Point | 60 | °C | [2] |
| Refractive Index (n₂₀/D) | 1.543 | - | [1] |
| Solubility | Insoluble in water. Soluble in alcohols, aromatic hydrocarbons, ketones, and esters. | - | [4] |
| Vapor Pressure | 0.45 | mmHg at 25 °C (estimated) | |
| logP (Octanol/Water Partition Coefficient) | 3.4 | - | [1] |
Chemical Properties and Reactivity
The chemical reactivity of this compound is primarily dictated by the vinyl group and the electron-donating methyl groups on the benzene ring.
-
Polymerization: this compound readily undergoes polymerization via free-radical and cationic mechanisms to form poly(this compound).[5] The methyl groups activate the vinyl group, influencing the polymerization kinetics and the properties of the resulting polymer.
-
Electrophilic Addition: The double bond of the vinyl group is susceptible to electrophilic addition reactions, similar to other alkenes.
-
Electrophilic Aromatic Substitution: The electron-donating nature of the two methyl groups activates the aromatic ring, making it more susceptible to electrophilic substitution reactions compared to styrene.[5]
Synthesis of this compound: Experimental Protocols
The synthesis of this compound can be achieved through several routes. The most common industrial method involves the alkylation of m-xylene followed by dehydrogenation. For laboratory-scale synthesis, the Wittig reaction provides a versatile and high-yield approach.
Synthesis via Wittig Reaction
This protocol details the synthesis of this compound from 2,4-dimethylbenzaldehyde and methyltriphenylphosphonium bromide.
Methodology:
-
Preparation of the Ylide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add methyltriphenylphosphonium bromide (1.1 equivalents) and anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath. Slowly add a strong base, such as n-butyllithium (1.05 equivalents), dropwise while stirring. After the addition is complete, warm the resulting orange-red solution to room temperature and stir for 1 hour to ensure complete formation of the ylide.
-
Wittig Reaction: Cool the ylide solution back to 0 °C. Add a solution of 2,4-dimethylbenzaldehyde (1.0 equivalent) in anhydrous THF dropwise to the flask. After the addition, allow the reaction mixture to warm to room temperature and stir overnight.
-
Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the solution and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product, which contains triphenylphosphine oxide as a major byproduct, can be purified by column chromatography on silica gel using hexane as the eluent. Alternatively, for larger scales, vacuum distillation can be employed to yield pure this compound.
Caption: Industrial synthesis of this compound.
Polymerization of this compound: Experimental Protocols
This compound can be polymerized using various techniques. Below are detailed protocols for free-radical and cationic polymerization.
Free-Radical Polymerization (Bulk)
This protocol describes the bulk polymerization of this compound using azobisisobutyronitrile (AIBN) as the initiator.
Methodology:
-
Monomer Purification: To remove the inhibitor (typically 4-tert-butylcatechol), pass the this compound monomer through a short column of basic alumina.
-
Reaction Setup: In a polymerization tube, add the purified this compound and AIBN (typically 0.1-1.0 mol% relative to the monomer).
-
Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.
-
Polymerization: Seal the tube under vacuum or an inert atmosphere (e.g., nitrogen or argon). Place the sealed tube in a preheated oil bath at 60-70 °C. The polymerization time will vary depending on the desired conversion and molecular weight (typically several hours). The viscosity of the solution will increase significantly as the reaction progresses.
-
Isolation and Purification: After the desired time, terminate the polymerization by cooling the tube in an ice bath. Dissolve the viscous polymer in a suitable solvent, such as toluene or tetrahydrofuran (THF). Precipitate the polymer by slowly adding the solution to a large excess of a non-solvent, such as methanol, while stirring vigorously.
-
Drying: Collect the precipitated poly(this compound) by filtration, wash with fresh methanol, and dry in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to a constant weight.
Cationic Polymerization
This protocol outlines the cationic polymerization of this compound using tin(IV) chloride (SnCl₄) as the initiator in a chlorinated solvent.[5]
Methodology:
-
Monomer and Solvent Purification: The monomer should be purified as described above. The solvent (e.g., dichloromethane) must be rigorously dried, for example, by distillation over calcium hydride. All glassware should be flame-dried under vacuum and cooled under an inert atmosphere.
-
Reaction Setup: In a Schlenk flask under a positive pressure of dry nitrogen or argon, dissolve the purified this compound in the anhydrous solvent. Cool the solution to the desired temperature (e.g., 0 °C or -78 °C) using an appropriate cooling bath.
-
Initiation: Prepare a stock solution of SnCl₄ in the anhydrous solvent. Using a syringe, rapidly add the required amount of the SnCl₄ solution to the stirred monomer solution to initiate the polymerization.
-
Polymerization and Termination: The polymerization is typically very fast. After a predetermined time (ranging from seconds to minutes), terminate the reaction by adding a quenching agent, such as pre-chilled methanol.
-
Isolation and Purification: Allow the mixture to warm to room temperature. Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Drying: Collect the poly(this compound) by filtration, wash with methanol, and dry in a vacuum oven at a moderate temperature.
References
An In-depth Technical Guide to 2,4-Dimethylstyrene Monomer: Purity and Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,4-Dimethylstyrene, focusing on its purity, analytical methods for its characterization, and common impurities. This document is intended to be a valuable resource for professionals working in research, development, and quality control who utilize this monomer in their applications.
Physicochemical Properties of this compound
This compound, also known as 4-vinyl-m-xylene, is an aromatic hydrocarbon with the chemical formula C₁₀H₁₂.[1] It is a flammable, colorless liquid that is used in the synthesis of polymers and other organic compounds. A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₁₂ |
| Molecular Weight | 132.20 g/mol [1] |
| CAS Number | 2234-20-0[1] |
| Appearance | Colorless liquid |
| Boiling Point | 192-193 °C (at 760 mmHg) |
| Melting Point | -61 °C |
| Density | 0.904 g/mL at 25 °C |
| Refractive Index (n²⁰/D) | 1.538 |
| Flash Point | 63 °C (145 °F) |
| Solubility | Insoluble in water; soluble in organic solvents |
Purity of Commercial this compound
Commercially available this compound is typically offered in various purity grades. A common technical grade has a purity of approximately 97%. To prevent polymerization during storage and transport, a stabilizer is often added. A frequently used stabilizer is 4-tert-butylcatechol (TBC), typically at a concentration of around 500 ppm. For applications requiring higher purity, this compound with a purity of >99% as determined by High-Performance Liquid Chromatography (HPLC) is also available.
Potential Impurities in this compound
The impurity profile of this compound is largely dependent on its synthesis route. The most common industrial synthesis involves the alkylation of toluene followed by dehydrogenation. This process can lead to the formation of several byproducts, which may be present as impurities in the final product.
Common Impurities:
-
Isomers of Dimethylstyrene: Other isomers such as 2,5-dimethylstyrene, 3,4-dimethylstyrene, and 2,6-dimethylstyrene can be formed during the synthesis.
-
Ethyltoluene Isomers: Unreacted intermediates from the dehydrogenation step, such as 2-ethyltoluene, 3-ethyltoluene, and 4-ethyltoluene, may be present.
-
Other Aromatic Hydrocarbons: Residual starting materials like toluene and other alkylated benzenes can also be found in the final product.
-
Polymerized Material: Small amounts of polymerized this compound may be present, especially if the monomer has been stored for extended periods or at elevated temperatures without adequate stabilization.
-
Stabilizer: As mentioned, 4-tert-butylcatechol is a common additive.
The concentration of these impurities can vary significantly depending on the manufacturer and the purification process employed. For high-purity applications, it is crucial to obtain a detailed certificate of analysis from the supplier.
Analytical Methods for Purity Determination
A combination of chromatographic and spectroscopic techniques is employed for the comprehensive analysis of this compound purity.
Gas Chromatography (GC)
Gas chromatography, particularly with a flame ionization detector (GC-FID), is the primary method for determining the purity of this compound and quantifying its volatile impurities. An adaptation of the ASTM D5135 standard for styrene analysis is a suitable approach.
This protocol is based on established methods for styrene and related aromatic hydrocarbons and should be validated for specific laboratory conditions.
1. Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID).
-
Capillary column: A polar column, such as a wax-type column (e.g., DB-WAX, HP-INNOWAX), is recommended for good separation of aromatic isomers. A common dimension is 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
Autosampler for precise and repeatable injections.
-
Data acquisition and processing software.
2. Reagents:
-
High-purity helium or hydrogen as the carrier gas.
-
High-purity hydrogen and air for the FID.
-
This compound reference standard of known high purity.
-
Standards of potential impurities (e.g., other dimethylstyrene isomers, ethyltoluene isomers) for identification and calibration.
-
A suitable solvent for dilution, such as dichloromethane or acetone.
3. Chromatographic Conditions:
| Parameter | Recommended Setting |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 (can be adjusted based on concentration) |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Temperature Program | Initial: 60 °C, hold for 5 minRamp: 10 °C/min to 200 °CHold: 10 min at 200 °C |
| Detector Temperature | 280 °C |
| Detector Gases | Hydrogen: 30 mL/minAir: 300 mL/minMakeup Gas (He): 25 mL/min |
4. Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with the chosen solvent.
-
For the quantification of the main component, a higher dilution may be necessary to avoid detector saturation.
5. Analysis and Calculation:
-
Inject the prepared sample into the GC-FID system.
-
Identify the peaks based on the retention times of the reference standards.
-
The purity of this compound is typically determined by area normalization, where the percentage of each component is calculated as the ratio of its peak area to the total area of all peaks.
-
% Purity = (Area of this compound peak / Total area of all peaks) x 100
-
-
For more accurate quantification, an internal standard method can be employed.
Spectroscopic Methods
Spectroscopic techniques are invaluable for the structural confirmation and qualitative analysis of this compound.
-
¹H NMR: Provides information on the number and types of protons in the molecule, confirming the presence of the vinyl group, methyl groups, and aromatic protons with their characteristic chemical shifts and coupling patterns.
-
¹³C NMR: Shows the number of unique carbon atoms, which is useful for confirming the overall structure and identifying isomeric impurities if their signals do not overlap.
IR spectroscopy is used to identify the functional groups present in the molecule. Key characteristic absorption bands for this compound include:
-
C-H stretching of the vinyl group (~3080 cm⁻¹)
-
C=C stretching of the vinyl group (~1630 cm⁻¹)
-
C=C stretching of the aromatic ring (~1600 and 1490 cm⁻¹)
-
C-H out-of-plane bending of the substituted benzene ring, which can help confirm the substitution pattern.
Analysis of Stabilizer
The concentration of the 4-tert-butylcatechol (TBC) stabilizer can be determined using colorimetric methods as outlined in ASTM D4590. This method involves the reaction of TBC with a color-forming reagent, and the resulting absorbance is measured spectrophotometrically.
Experimental and Logical Workflow
The following diagram illustrates a logical workflow for the comprehensive analysis of this compound monomer purity.
Caption: Workflow for this compound Purity Analysis.
References
Thermal Stability of 2,4-Dimethylstyrene Monomer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability of 2,4-Dimethylstyrene monomer. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide leverages data from analogous compounds, particularly styrene and other substituted styrenes, to provide reasonable estimations and a framework for safe handling and use. All estimations and analogies are clearly noted. This document is intended to be a resource for professionals in research and development who handle this and similar reactive monomers.
Executive Summary
This compound is a vinyl aromatic monomer that, like styrene, is susceptible to thermally induced polymerization. This process is exothermic and can lead to a runaway reaction if not properly controlled, posing a significant safety hazard. The thermal stability of the monomer is influenced by temperature, the presence of inhibitors, and storage conditions. This guide summarizes the key thermal stability parameters, outlines experimental protocols for their determination, and provides visual representations of relevant pathways and workflows.
Physicochemical and Thermal Properties
| Property | Value | Source / Analogy |
| Molecular Formula | C₁₀H₁₂ | --INVALID-LINK-- |
| Molecular Weight | 132.20 g/mol | --INVALID-LINK-- |
| Boiling Point | 73-74 °C @ 10 mmHg | --INVALID-LINK-- |
| Melting Point | -64 °C | --INVALID-LINK-- |
| Density | 0.906 g/mL at 25 °C | --INVALID-LINK-- |
| Flash Point | 60 °C (140 °F) - closed cup | --INVALID-LINK-- |
| Heat of Polymerization (ΔHₚ) | ~ -67 to -69 kJ/mol (~ -16 to -16.5 kcal/mol) | Analogy to styrene[1] |
| Onset of Thermal Polymerization | Estimated > 95 °C (inhibited) | Analogy to styrene[2] |
| Autoignition Temperature | Estimated ~ 450 - 500 °C | Analogy to xylene isomers[3] |
| Recommended Storage Temperature | 2 - 8 °C | --INVALID-LINK-- |
| Common Inhibitor | tert-Butylcatechol (TBC) | --INVALID-LINK-- |
Thermal Hazards
The primary thermal hazard associated with this compound is uncontrolled, self-accelerating polymerization. This can be initiated by heat, light, or contaminants. The polymerization reaction is significantly exothermic, and if the heat generated is not dissipated, the temperature of the monomer will increase, further accelerating the reaction rate and potentially leading to a dangerous runaway scenario.
Free-Radical Polymerization
Thermally initiated polymerization of styrenic monomers proceeds via a free-radical mechanism. At elevated temperatures, the monomer can form diradicals that initiate polymerization. The presence of methyl groups on the aromatic ring can influence the reactivity of the monomer.
References
spectroscopic data of 2,4-Dimethylstyrene (¹H NMR, ¹³C NMR, IR)
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2,4-Dimethylstyrene, catering to researchers, scientists, and professionals in drug development. The following sections detail the ¹H NMR, ¹³C NMR, and IR spectroscopic data, complete with experimental protocols and a visual workflow for data acquisition and analysis.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of this compound provides detailed information about the proton environments within the molecule. The data presented here was obtained in a chloroform-d (CDCl₃) solvent.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.28 | d | 1H | Ar-H |
| 6.98 | d | 1H | Ar-H |
| 6.92 | s | 1H | Ar-H |
| 6.65 | dd | 1H | =CH- (vinyl) |
| 5.65 | d | 1H | =CH₂ (vinyl, trans) |
| 5.18 | d | 1H | =CH₂ (vinyl, cis) |
| 2.32 | s | 3H | Ar-CH₃ |
| 2.28 | s | 3H | Ar-CH₃ |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in this compound. The data below corresponds to a spectrum acquired in a chloroform-d (CDCl₃) solvent.
| Chemical Shift (ppm) | Carbon Type |
| 137.2 | C (quaternary) |
| 136.2 | C (quaternary) |
| 135.0 | CH (vinyl) |
| 134.8 | C (quaternary) |
| 131.0 | CH (aromatic) |
| 126.8 | CH (aromatic) |
| 126.5 | CH (aromatic) |
| 112.8 | CH₂ (vinyl) |
| 21.0 | CH₃ |
| 19.8 | CH₃ |
Infrared (IR) Spectroscopy
The IR spectrum of this compound highlights the characteristic vibrational frequencies of its functional groups. The data presented is from a neat sample.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3085 | Medium | =C-H Stretch (vinyl) |
| 3010 | Medium | =C-H Stretch (aromatic) |
| 2965, 2920, 2860 | Strong | C-H Stretch (methyl) |
| 1628 | Strong | C=C Stretch (vinyl) |
| 1615, 1495 | Medium | C=C Stretch (aromatic) |
| 1450 | Medium | C-H Bend (methyl) |
| 990, 905 | Strong | =C-H Bend (vinyl out-of-plane) |
| 815 | Strong | C-H Bend (aromatic out-of-plane) |
Experimental Protocols
Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of this compound (approximately 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
Instrumentation and Data Acquisition: The NMR spectra are recorded on a 400 MHz (or higher) spectrometer.
-
¹H NMR: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. A relaxation delay of 1-2 seconds is used between pulses. The chemical shifts are reported in parts per million (ppm) relative to TMS (δ 0.00).
-
¹³C NMR: The spectrum is acquired using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required compared to ¹H NMR to ensure accurate integration and observation of quaternary carbons. Chemical shifts are reported in ppm relative to the residual solvent peak of CDCl₃ (δ 77.16) or TMS (δ 0.00).
Infrared (IR) Spectroscopy
Sample Preparation: For a neat sample analysis, a single drop of this compound is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.
Instrumentation and Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically acquired over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal is recorded prior to the sample measurement and automatically subtracted from the sample spectrum. The resulting spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for obtaining and interpreting the spectroscopic data of a chemical compound like this compound.
The Bio-Renewable Horizon: A Technical Guide to Biomass-Derived Synthesis Routes for 2,4-Dimethylstyrene
For Researchers, Scientists, and Drug Development Professionals
The imperative to transition from a fossil fuel-based economy to a sustainable, bio-based one has catalyzed significant research into the production of valuable platform chemicals from renewable resources. Among these, aromatic compounds are of particular interest due to their widespread use in the chemical and pharmaceutical industries. This technical guide explores potential biomass-derived synthesis routes for 2,4-dimethylstyrene, a specialty monomer with applications in polymer chemistry and as a building block in organic synthesis. While direct, established pathways from biomass to this compound are not yet prevalent in scientific literature, this document outlines plausible synthetic strategies based on well-understood transformations of biomass-derived precursors.
Executive Summary
Currently, the production of aromatic chemicals is heavily reliant on petrochemical feedstocks. However, lignocellulosic biomass, a readily available and renewable resource, offers a promising alternative.[1][2] The conversion of biomass into aromatic compounds can be achieved through various catalytic and biological processes, including pyrolysis, lignin depolymerization, and fermentation.[1][3][4] This guide proposes two hypothetical, yet chemically sound, synthesis routes for this compound starting from biomass-derived platform molecules: Route A, commencing from p-Cymene derived from terpenes, and Route B, starting with toluene produced via biomass gasification and reforming.
Proposed Synthesis Route A: From Pine-Derived p-Cymene
The forestry industry's byproduct, crude sulfate turpentine, is a rich source of α-pinene, which can be readily isomerized and dehydrogenated to p-cymene. This route leverages a bio-derived aromatic feedstock for subsequent functionalization.
Logical Workflow for Route A
Caption: Proposed synthesis of this compound from p-Cymene.
Key Experimental Stages and Protocols
1. Oxidation of p-Cymene to 4-Methyl-2-isopropylbenzoic Acid:
-
Methodology: A plausible approach involves the selective oxidation of the isopropyl group of p-cymene. While various methods exist, a controlled oxidation using a suitable catalyst is required to avoid oxidation of the methyl group.
-
Experimental Protocol (Adapted from analogous oxidations):
-
To a stirred solution of p-cymene (1 equivalent) in a suitable solvent such as acetic acid, add a catalytic amount of a cobalt(II) salt and a bromide source.
-
Pressurize the reactor with air or oxygen and heat to the desired temperature (e.g., 100-150 °C).
-
Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture, dilute with water, and extract the product with an organic solvent.
-
Purify the resulting 4-methyl-2-isopropylbenzoic acid by recrystallization or column chromatography.
-
2. Friedel-Crafts Acylation to introduce the second methyl group:
-
Methodology: An alternative to direct oxidation could involve the Friedel-Crafts acylation of a simpler aromatic, followed by reduction, though this may be less direct from p-cymene. A more direct functionalization of the p-cymene ring would be required. Given the directing effects of the alkyl groups, achieving the desired 2,4-substitution pattern from p-cymene is challenging. A more viable, though longer, route from p-cymene would involve its conversion to m-xylene, which is not straightforward. Therefore, Route B presents a more direct approach from a different biomass-derived starting material.
Proposed Synthesis Route B: From Biomass-Derived Toluene
Toluene is a key component of the BTX (benzene, toluene, xylene) aromatic fraction that can be produced from the catalytic pyrolysis of lignocellulosic biomass.[1]
Signaling Pathway for Route B
Caption: Proposed synthesis of this compound from Toluene.
Key Experimental Stages and Protocols
1. Friedel-Crafts Alkylation of Toluene to m-Xylene:
-
Methodology: The methylation of toluene can produce a mixture of o-, m-, and p-xylene. To favor the meta isomer, specific catalysts and conditions can be employed.
-
Experimental Protocol (Adapted from standard Friedel-Crafts procedures):
-
Cool a suspension of anhydrous aluminum chloride (AlCl₃) in an excess of toluene to 0 °C under an inert atmosphere.
-
Slowly add methyl chloride (or another methylating agent) to the stirred suspension.
-
After the addition, allow the reaction to warm to room temperature and stir until completion (monitored by GC).
-
Quench the reaction by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and distill to separate the xylene isomers.
-
2. Friedel-Crafts Acylation of m-Xylene:
-
Methodology: Acylation of m-xylene with acetyl chloride in the presence of a Lewis acid catalyst will yield 2,4-dimethylacetophenone. The directing effects of the two methyl groups favor substitution at the 2 or 4 positions.
-
Experimental Protocol:
-
To a solution of m-xylene (1 equivalent) and acetyl chloride (1.1 equivalents) in a suitable solvent (e.g., dichloromethane or nitrobenzene) at 0 °C, slowly add anhydrous aluminum chloride (1.2 equivalents).
-
Stir the mixture at 0 °C for 1 hour and then at room temperature for 4-6 hours.
-
Quench the reaction by pouring it into a mixture of ice and concentrated HCl.
-
Extract the product with dichloromethane, wash the organic layer, dry, and remove the solvent under reduced pressure.
-
Purify the resulting 2,4-dimethylacetophenone by vacuum distillation or chromatography.
-
3. Reduction of 2,4-Dimethylacetophenone:
-
Methodology: The ketone can be reduced to the corresponding ethyl group via methods like the Clemmensen (using zinc amalgam and HCl) or Wolff-Kishner (using hydrazine and a strong base) reduction.
-
Experimental Protocol (Wolff-Kishner Reduction):
-
To a flask equipped with a reflux condenser, add 2,4-dimethylacetophenone, diethylene glycol, and hydrazine hydrate.
-
Heat the mixture to reflux for 1 hour.
-
Add potassium hydroxide pellets and continue to heat, allowing water and excess hydrazine to distill off, until the temperature reaches ~200 °C.
-
Maintain reflux at this temperature for 4 hours.
-
Cool the reaction, dilute with water, and extract with ether.
-
Wash the ether layer, dry, and distill to obtain 2,4-dimethyl-1-ethylbenzene.
-
4. Dehydrogenation to this compound:
-
Methodology: The final step is the catalytic dehydrogenation of 2,4-dimethyl-1-ethylbenzene. This is typically a high-temperature, gas-phase reaction over a metal oxide catalyst.
-
Experimental Protocol (Conceptual):
-
Pass a stream of 2,4-dimethyl-1-ethylbenzene vapor, mixed with superheated steam, over a hot catalyst bed (e.g., iron(III) oxide promoted with potassium oxide) at approximately 600 °C.
-
Cool the product stream to condense the organic and aqueous phases.
-
Separate the organic layer, which will contain unreacted starting material, the desired this compound, and some byproducts.
-
Purify by vacuum distillation, adding a polymerization inhibitor to the distillation flask.
-
Quantitative Data Summary
The following tables summarize hypothetical, yet plausible, reaction parameters for the key steps in Route B, based on analogous transformations reported in the chemical literature.
Table 1: Friedel-Crafts Acylation of m-Xylene
| Parameter | Value |
| Catalyst | Anhydrous AlCl₃ |
| Reactants | m-Xylene, Acetyl Chloride |
| Solvent | Dichloromethane |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 5-7 hours |
| Typical Yield | 75-85% |
Table 2: Wolff-Kishner Reduction of 2,4-Dimethylacetophenone
| Parameter | Value |
| Reagents | Hydrazine Hydrate, KOH |
| Solvent | Diethylene Glycol |
| Temperature | ~200 °C |
| Reaction Time | 4-5 hours |
| Typical Yield | 80-90% |
Table 3: Catalytic Dehydrogenation of 2,4-Dimethyl-1-ethylbenzene
| Parameter | Value |
| Catalyst | Fe₂O₃/K₂O |
| Temperature | 580-620 °C |
| Pressure | Atmospheric |
| Feed Ratio | Steam : Hydrocarbon (10:1) |
| Typical Conversion | 50-60% per pass |
| Selectivity | 85-95% |
Conclusion and Future Outlook
The synthesis of this compound from biomass represents a compelling challenge that aligns with the principles of green chemistry and sustainable industrial practices. While this guide has outlined speculative routes, they are grounded in established chemical principles and leverage platform molecules that are increasingly accessible from renewable feedstocks. Future research should focus on optimizing the catalytic conversion of biomass to yield higher concentrations of specific aromatic precursors like toluene and m-xylene. Furthermore, the development of novel, highly selective catalysts for the subsequent functionalization steps will be critical to improving the economic viability and environmental footprint of these bio-based syntheses. The pathways described herein provide a foundational roadmap for researchers dedicated to advancing the bio-refinery concept and expanding the portfolio of chemicals derivable from renewable resources.
References
- 1. Renewable aromatic production from waste: exploring pathways, source materials, and catalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]
- 3. Frontiers | Bioprocess Optimization for the Production of Aromatic Compounds With Metabolically Engineered Hosts: Recent Developments and Future Challenges [frontiersin.org]
- 4. Bioprocess Optimization for the Production of Aromatic Compounds With Metabolically Engineered Hosts: Recent Developments and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Electrophilic Substitution Reactions of 2,4-Dimethylstyrene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the electrophilic substitution reactions of 2,4-dimethylstyrene, a key intermediate in the synthesis of various organic compounds. The document details the theoretical framework governing these reactions, including the directing effects of the substituent groups and the regioselectivity of electrophilic attack. While specific quantitative data for this compound is limited in publicly available literature, this guide extrapolates likely outcomes based on established principles and data from structurally similar compounds. Detailed experimental protocols for key electrophilic substitution reactions—nitration, halogenation, sulfonation, and Friedel-Crafts acylation—are provided as adaptable frameworks for laboratory synthesis. Furthermore, reaction pathways and logical workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying chemical principles.
Introduction to Electrophilic Aromatic Substitution
Electrophilic aromatic substitution (EAS) is a fundamental reaction class in organic chemistry wherein an electrophile replaces a hydrogen atom on an aromatic ring. The reaction typically proceeds through a three-step mechanism:
-
Generation of an Electrophile: A strong electrophile is generated in situ.
-
Formation of a Sigma Complex: The electron-rich aromatic ring attacks the electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. This step is typically the rate-determining step as it temporarily disrupts the aromaticity of the ring.
-
Deprotonation: A weak base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring and yielding the substituted product.
The facility and orientation of electrophilic aromatic substitution are significantly influenced by the substituents already present on the aromatic ring.
Directing Effects and Regioselectivity in this compound
The regioselectivity of electrophilic substitution on this compound is governed by the combined electronic effects of the two methyl groups and the vinyl group.
-
Methyl Groups (-CH₃): Methyl groups are electron-donating through an inductive effect (+I). They are classified as activating groups, meaning they increase the rate of electrophilic aromatic substitution compared to benzene. As activating groups, they direct incoming electrophiles to the ortho and para positions relative to themselves.
-
Vinyl Group (-CH=CH₂): The vinyl group is also considered an activating group that directs incoming electrophiles to the ortho and para positions. This is due to the ability of the vinyl group's π-system to donate electron density to the aromatic ring through resonance.
In this compound, the positions on the aromatic ring are C1 (bearing the vinyl group), C2 (bearing a methyl group), C3, C4 (bearing a methyl group), C5, and C6. The directing effects of the substituents are as follows:
-
The vinyl group at C1 directs to C2 (ortho, already substituted), C6 (ortho), and C4 (para, already substituted).
-
The methyl group at C2 directs to C1 (ortho, already substituted), C3 (ortho), and C6 (para).
-
The methyl group at C4 directs to C3 (ortho), C5 (ortho), and C1 (para, already substituted).
Considering the additive effects of these groups, the positions most activated towards electrophilic attack are C3, C5, and C6 . The precise distribution of products will depend on the specific electrophile and reaction conditions, with steric hindrance also playing a significant role. For instance, attack at C3 and C5 is sterically less hindered than at C6.
Key Electrophilic Substitution Reactions of this compound
While specific experimental data for this compound is not extensively reported, the following sections provide detailed protocols and expected outcomes based on the reactions of closely related compounds and general principles of organic chemistry.
Nitration
Nitration involves the introduction of a nitro group (-NO₂) onto the aromatic ring. The electrophile is the nitronium ion (NO₂⁺), typically generated from a mixture of concentrated nitric acid and sulfuric acid.
Expected Products: Based on the directing effects, the major products of the nitration of this compound are expected to be 3-nitro-2,4-dimethylstyrene and 5-nitro-2,4-dimethylstyrene . Due to steric hindrance from the adjacent methyl group, the formation of 6-nitro-2,4-dimethylstyrene is likely to be a minor product.
Table 1: Predicted Products of Nitration of this compound
| Product Name | Position of Nitration | Predicted Relative Abundance |
| 5-Nitro-2,4-dimethylstyrene | C5 | Major |
| 3-Nitro-2,4-dimethylstyrene | C3 | Major |
| 6-Nitro-2,4-dimethylstyrene | C6 | Minor |
Experimental Protocol: Synthesis of Nitro-2,4-dimethylstyrene
-
Materials:
-
This compound
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Dichloromethane (or other suitable solvent)
-
Ice
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 10 mL of concentrated sulfuric acid to 0 °C in an ice bath.
-
Slowly add 5 mL of concentrated nitric acid to the sulfuric acid with continuous stirring to prepare the nitrating mixture. Maintain the temperature at 0 °C.
-
In a separate flask, dissolve 5 g of this compound in 20 mL of dichloromethane and cool the solution to 0 °C.
-
Add the nitrating mixture dropwise to the solution of this compound over 30 minutes, ensuring the temperature does not rise above 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes.
-
Carefully pour the reaction mixture over crushed ice and stir until the ice has melted.
-
Separate the organic layer and wash it successively with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The resulting crude product can be purified by column chromatography on silica gel.
-
Halogenation
Halogenation introduces a halogen atom (e.g., Br, Cl) onto the aromatic ring. A Lewis acid catalyst, such as FeBr₃ or AlCl₃, is typically required to generate the electrophilic halogen species.
Expected Products: Similar to nitration, the major products of bromination are expected to be 3-bromo-2,4-dimethylstyrene and 5-bromo-2,4-dimethylstyrene .
Table 2: Predicted Products of Bromination of this compound
| Product Name | Position of Bromination | Predicted Relative Abundance |
| 5-Bromo-2,4-dimethylstyrene | C5 | Major |
| 3-Bromo-2,4-dimethylstyrene | C3 | Major |
| 6-Bromo-2,4-dimethylstyrene | C6 | Minor |
Experimental Protocol: Synthesis of Bromo-2,4-dimethylstyrene
-
Materials:
-
This compound
-
Bromine (Br₂)
-
Iron(III) Bromide (FeBr₃)
-
Carbon Tetrachloride (or other suitable solvent)
-
Saturated Sodium Thiosulfate Solution
-
Anhydrous Calcium Chloride
-
-
Procedure:
-
In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, dissolve 5 g of this compound in 20 mL of carbon tetrachloride.
-
Add a catalytic amount of iron(III) bromide (approx. 0.1 g).
-
From the dropping funnel, add a solution of 2 mL of bromine in 10 mL of carbon tetrachloride dropwise at room temperature.
-
After the addition is complete, stir the mixture at room temperature until the bromine color disappears.
-
Wash the reaction mixture with water and then with a saturated sodium thiosulfate solution to remove any unreacted bromine.
-
Separate the organic layer, wash with brine, and dry over anhydrous calcium chloride.
-
Filter and remove the solvent by distillation.
-
The crude product can be purified by vacuum distillation or column chromatography.
-
Sulfonation
Sulfonation introduces a sulfonic acid group (-SO₃H) onto the aromatic ring. The electrophile is typically sulfur trioxide (SO₃) or protonated sulfur trioxide, generated from fuming sulfuric acid (oleum). The sulfonation of m-xylene, a structurally similar compound, predominantly yields m-xylene-4-sulfonic acid.[1][2]
Expected Product: By analogy to m-xylene, the sulfonation of this compound is expected to primarily yield This compound-5-sulfonic acid .
Table 3: Predicted Product of Sulfonation of this compound
| Product Name | Position of Sulfonation | Predicted Relative Abundance |
| This compound-5-sulfonic acid | C5 | Major |
Experimental Protocol: Synthesis of this compound-5-sulfonic acid
-
Materials:
-
This compound
-
Fuming Sulfuric Acid (20% SO₃)
-
Ice
-
Saturated Sodium Chloride Solution
-
-
Procedure:
-
In a flask equipped with a magnetic stirrer, cool 10 mL of fuming sulfuric acid to 0 °C in an ice-salt bath.
-
Slowly add 5 g of this compound to the cold fuming sulfuric acid with vigorous stirring.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
The sulfonic acid product can be precipitated by the addition of a saturated sodium chloride solution ("salting out").
-
Collect the solid product by vacuum filtration and wash with a cold, saturated sodium chloride solution.
-
The product can be further purified by recrystallization from water.
-
Friedel-Crafts Acylation
Friedel-Crafts acylation introduces an acyl group (-COR) to the aromatic ring using an acyl halide or anhydride and a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[3]
Expected Products: The acylation of this compound is expected to yield primarily the 5-acyl-2,4-dimethylstyrene .
Table 4: Predicted Product of Friedel-Crafts Acylation of this compound
| Product Name (for R=CH₃) | Position of Acylation | Predicted Relative Abundance |
| 5-Acetyl-2,4-dimethylstyrene | C5 | Major |
Experimental Protocol: Synthesis of 5-Acetyl-2,4-dimethylstyrene
-
Materials:
-
This compound
-
Acetyl Chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (anhydrous)
-
Hydrochloric Acid (dilute)
-
Ice
-
Anhydrous Sodium Sulfate
-
-
Procedure:
-
In a dry, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, suspend 6.7 g of anhydrous aluminum chloride in 30 mL of anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add 3.9 g of acetyl chloride to the suspension with stirring.
-
To this mixture, add a solution of 5 g of this compound in 10 mL of anhydrous dichloromethane dropwise over 30 minutes.
-
After the addition, allow the reaction to stir at room temperature for 1 hour.
-
Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography.
-
Competition between Ring Substitution and Vinyl Group Addition
A critical consideration in the electrophilic reactions of this compound is the competition between electrophilic substitution on the aromatic ring and electrophilic addition to the vinyl group. The outcome is dependent on the nature of the electrophile and the reaction conditions.
-
Strongly Electrophilic Reagents and Aromaticity-Preserving Conditions: Reagents and conditions that favor the formation of a stable arenium ion and the subsequent restoration of aromaticity will lead to electrophilic aromatic substitution. This is typical for nitration, halogenation with a Lewis acid, sulfonation, and Friedel-Crafts reactions.
-
Electrophiles that Form Stable Carbocations via Addition: Some electrophiles, particularly in the absence of strong Lewis acids, may preferentially add across the double bond of the vinyl group, especially if this leads to a stable benzylic carbocation.
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the general mechanism of electrophilic aromatic substitution and a typical experimental workflow.
Conclusion
The electrophilic substitution reactions of this compound are governed by the strong activating and ortho, para-directing effects of its two methyl and one vinyl substituent. This leads to a high degree of regioselectivity, with substitution predicted to occur predominantly at the C3 and C5 positions of the aromatic ring. While specific quantitative data for these reactions are not extensively documented, this guide provides robust theoretical predictions and adaptable experimental protocols for nitration, halogenation, sulfonation, and Friedel-Crafts acylation. These methodologies and the accompanying mechanistic insights offer a valuable resource for researchers and professionals engaged in the synthesis and development of novel organic molecules derived from this compound. Further experimental investigation is warranted to precisely quantify product distributions and optimize reaction conditions for this versatile starting material.
References
In-Depth Technical Guide: Health and Safety Data for 2,4-Dimethylstyrene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the health and safety data for 2,4-Dimethylstyrene (CAS No. 2234-20-0). The information is compiled from various safety data sheets and chemical databases to assist in risk assessment and the implementation of appropriate safety protocols in a laboratory or industrial setting.
Section 1: Summary of Health and Safety Data
This compound is a flammable liquid that can cause irritation to the skin, eyes, and respiratory system.[1][2][3][4] While comprehensive toxicological data is not available, existing information indicates a need for careful handling and the use of appropriate personal protective equipment.[1][3]
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior under various experimental and storage conditions.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₂ | [4][5] |
| Molecular Weight | 132.20 g/mol | [4][5] |
| Appearance | Colorless liquid | [3] |
| Melting Point | -64 °C | [3][5] |
| Boiling Point | 196.66 °C (estimated at 760 mmHg); 73-74 °C at 10 mmHg | [5][6] |
| Density | 0.906 g/mL at 25 °C | [5][6] |
| Flash Point | 60 °C (140 °F) - Closed Cup | [1][5][6] |
| Solubility in Water | 35.29 mg/L at 25 °C (estimated) | [6] |
| Vapor Pressure | 0.554 mmHg at 25 °C (estimated) | [6] |
| Refractive Index | n20/D 1.543 | [5] |
Toxicological Data
The toxicological profile of this compound has not been fully investigated.[1][3] The available acute toxicity data is summarized in Table 2. It is classified as an irritant to the skin, eyes, and respiratory system.[2][3][4]
| Endpoint | Species | Route | Value | Source(s) |
| LDLo (Lowest published lethal dose) | Rat | Oral | 5000 mg/kg | [6] |
| Skin Irritation | Not Specified | Dermal | Causes skin irritation (Category 2) | [2][4] |
| Eye Irritation | Not Specified | Ocular | Causes serious eye irritation (Category 2) | [2][4] |
| Respiratory Irritation | Not Specified | Inhalation | May cause respiratory irritation (STOT SE 3) | [2][3][4] |
Flammability and Reactivity
This compound is a flammable liquid.[2][3][4] Information regarding its flammability is presented in Table 3. It should be kept away from heat, sparks, and open flames.[1][2] Incompatible materials include strong oxidizing agents.[2]
| Parameter | Value | Source(s) |
| GHS Flammability Class | Flammable Liquid, Category 3 | [2][4] |
| Flash Point | 60 °C (140 °F) - Closed Cup | [1][5][6] |
| Hazardous Combustion Products | Carbon monoxide (CO), Carbon dioxide (CO₂) | [2] |
| NFPA Rating (estimated) | Health: 2, Flammability: 2, Instability: 0 | [1] |
Occupational Exposure Limits
There are no established occupational exposure limits (e.g., PEL, TLV, REL) specifically for this compound from major regulatory bodies such as OSHA, NIOSH, or ACGIH.[1]
Section 2: Experimental Protocols
Detailed experimental protocols for key safety and toxicity assessments are outlined below. These are based on standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), which are widely accepted for regulatory purposes.
Acute Oral Toxicity (Based on OECD Guideline 423)
-
Principle: A stepwise procedure is used with a limited number of animals per step. The outcome of each step determines the dose for the next. The method aims to classify the substance's toxicity and estimate the LD50.
-
Test Animals: Healthy, young adult rats (8-12 weeks old) are typically used. Females are often preferred.
-
Procedure:
-
Animals are fasted overnight prior to dosing.[7]
-
The test substance is administered in a single dose by oral gavage.
-
A starting dose of 300 mg/kg is often used if there is no prior information on the substance's toxicity.[7]
-
Animals are observed for mortality and clinical signs of toxicity for at least 14 days.[7]
-
Body weight is recorded weekly.[7]
-
A gross necropsy is performed on all animals at the end of the study.
-
-
Data Analysis: The results are used to classify the substance according to GHS categories for acute oral toxicity.
Dermal Irritation (Based on OECD Guideline 404)
-
Principle: The substance is applied to a small area of skin on a single animal. The degree of irritation is assessed by scoring for erythema (redness) and edema (swelling).
-
Test Animals: Albino rabbits are the preferred species.
-
Procedure:
-
A small patch of fur is clipped from the animal's back.
-
0.5 mL (for liquids) or 0.5 g (for solids) of the test substance is applied to the skin.
-
The treated area is covered with a gauze patch for a 4-hour exposure period.
-
After 4 hours, the patch and residual substance are removed.
-
The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal.
-
-
Data Analysis: The scores for erythema and edema are used to calculate a primary irritation index, which determines the irritation classification.
Eye Irritation (Based on OECD Guideline 405)
-
Principle: A single dose of the substance is applied to one eye of an experimental animal, with the other eye serving as a control. The degree of irritation is evaluated by scoring lesions of the cornea, iris, and conjunctiva.
-
Test Animals: Albino rabbits are the preferred species.[1]
-
Procedure:
-
Data Analysis: The scores are used to classify the substance's potential for eye irritation or serious eye damage.
Flash Point Determination (Based on ASTM D93 - Pensky-Martens Closed Cup Method)
-
Principle: The sample is heated in a closed cup at a controlled rate. An ignition source is periodically introduced into the vapor space above the liquid. The flash point is the lowest temperature at which the vapors ignite to produce a flash.[9][10]
-
Apparatus: A Pensky-Martens closed-cup tester is used.[9][10]
-
Procedure:
-
Data Analysis: The observed flash point is corrected to standard atmospheric pressure.
Section 3: Visualizations
Experimental Workflows
The following diagrams illustrate the logical flow of standard toxicological and safety testing procedures.
Caption: Workflow for Dermal Irritation Testing.
Caption: Workflow for Flash Point Determination.
Signaling Pathways
While no specific signaling pathways for this compound have been elucidated, data on the related compound, styrene, indicates a genotoxic mechanism mediated by its metabolite, styrene-7,8-oxide.[1] This pathway is considered relevant for assessing the potential risks of substituted styrenes. Styrene is metabolized by cytochrome P450 enzymes to form the electrophilic epoxide, styrene-7,8-oxide.[1][11] This metabolite can then form covalent adducts with DNA, leading to mutations and chromosomal damage, such as sister chromatid exchanges.[1][12]
Caption: Proposed Genotoxicity Pathway for this compound.
References
- 1. Summary of Data Reported - Styrene, Styrene-7,8-oxide, and Quinoline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. DNA adducts of styrene-7,8-oxide in target and non-target organs for tumor induction in rat and mouse after repeated inhalation exposure to styrene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Styrene oxide DNA adducts: quantitative determination using 31P monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oecd.org [oecd.org]
- 5. Acute Inhalation Toxicity OECD 403 - Altogen Labs [altogenlabs.com]
- 6. OECD No. 403: Acute Inhalation Test - Analytice [analytice.com]
- 7. echa.europa.eu [echa.europa.eu]
- 8. oecd.org [oecd.org]
- 9. Test No. 403: Acute Inhalation Toxicity - Overton [app.overton.io]
- 10. Acute toxicity study for inhalation | PPTX [slideshare.net]
- 11. Metabolism of styrene to styrene oxide and vinylphenols in cytochrome P450 2F2- and P450 2E1-knockout mouse liver and lung microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Induction of sister chromatid exchanges by styrene and its presumed metabolite styrene oxide in the presence of rat liver homogenate - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Cationic Polymerization of 2,4-Dimethylstyrene Using Lewis Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cationic polymerization is a powerful technique for the synthesis of well-defined polymers from vinyl monomers. For substituted styrenes, such as 2,4-dimethylstyrene, this method allows for the production of polymers with unique thermal and mechanical properties. The choice of the Lewis acid initiator is critical as it directly influences the control over the polymerization process, affecting key polymer characteristics such as molecular weight (Mn), molecular weight distribution (polydispersity index, PDI), and the "living" nature of the polymerization. This document provides detailed protocols and comparative data for the cationic polymerization of this compound using various Lewis acids.
Cationic polymerizations are typically initiated by electrophilic agents. Lewis acids, such as aluminum chloride (AlCl₃), boron trichloride (BCl₃), tin tetrachloride (SnCl₄), and titanium tetrachloride (TiCl₄), are commonly used as co-initiators in combination with a protogen (like water) or a cationogen (like an alkyl halide).[1] The Lewis acid activates the initiator, generating a carbocation that then propagates by adding to the monomer. The stability of the propagating carbocation and the nature of the counter-ion significantly impact the polymerization, with controlled or "living" polymerizations being achievable under specific conditions.[2] This allows for the synthesis of polymers with predetermined molecular weights and narrow polydispersity.
Comparative Data of Lewis Acids in Cationic Polymerization
The selection of the Lewis acid has a profound impact on the polymerization of styrenic monomers. The following table summarizes the expected outcomes when using different Lewis acids for the polymerization of this compound, based on literature for structurally similar monomers.
| Lewis Acid | Initiator System | Typical Temperature (°C) | Expected Mn ( g/mol ) | Expected PDI (Mw/Mn) | Remarks |
| BCl₃ | 1-Chloro-1-(2,4-dimethylphenyl)ethane | -70 to -20 | Controlled, up to ~80,000 | Very narrow (≤ 1.2) | Leads to a "controlled" polymerization with a good agreement between theoretical and experimental Mn.[2] |
| GaCl₃ | 1-Chloro-1-(2,4-dimethylphenyl)ethane | -70 to -30 | Controlled | Narrow | Results in a "truly living" polymerization with stable propagating cations.[2] |
| SnCl₄ | 1-Chloro-1-(p-methylphenyl)ethane / H₂O | -25 to 0 | Broad range | Moderate to narrow (1.4 - 1.6) | A common and effective system; control can be improved with additives like proton traps.[3] |
| TiCl₄ | Cumyl chloride / H₂O | -80 to -50 | Broad range | Can be narrow with additives | Strong Lewis acid, often leading to fast polymerization; requires low temperatures for better control. |
| AlCl₃ | H₂O or alkyl halide | -10 to 20 | High | Broad | Very active Lewis acid, often difficult to control, leading to broad PDI.[1] |
Experimental Protocols
The following are detailed methodologies for the cationic polymerization of this compound.
Protocol 1: Controlled Polymerization of this compound using Boron Trichloride (BCl₃)
This protocol is adapted from procedures for the controlled polymerization of structurally similar 2,4,6-trimethylstyrene.[2]
Materials:
-
This compound (monomer)
-
1-Chloro-1-(2,4-dimethylphenyl)ethane (initiator)
-
Boron trichloride (BCl₃) (co-initiator)
-
Dichloromethane (CH₂Cl₂) (solvent)
-
Methanol (terminating agent)
-
Nitrogen gas (for inert atmosphere)
Procedure:
-
Purification:
-
Dry the dichloromethane (CH₂Cl₂) over calcium hydride and distill under a nitrogen atmosphere.
-
Purify the this compound by washing with aqueous NaOH, then with distilled water, drying over anhydrous magnesium sulfate, and finally distilling under reduced pressure.
-
-
Reaction Setup:
-
Assemble a flame-dried glass reactor equipped with a magnetic stirrer and a nitrogen inlet/outlet.
-
Maintain the reactor under a positive pressure of dry nitrogen.
-
-
Polymerization:
-
Cool the reactor to the desired temperature (e.g., -70°C) using a dry ice/acetone bath.
-
Add the desired amount of purified dichloromethane to the reactor.
-
Inject the purified this compound monomer into the reactor.
-
Add the initiator, 1-chloro-1-(2,4-dimethylphenyl)ethane, to the monomer solution.
-
Initiate the polymerization by adding a pre-chilled solution of BCl₃ in dichloromethane.
-
Allow the reaction to proceed for the desired time (e.g., 1-2 hours).
-
-
Termination and Isolation:
-
Terminate the polymerization by adding an excess of pre-chilled methanol.
-
Allow the mixture to warm to room temperature.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Filter the precipitated polymer and wash it with fresh methanol.
-
Dry the polymer in a vacuum oven at 40°C to a constant weight.
-
-
Characterization:
-
Determine the molecular weight (Mn) and polydispersity index (PDI) of the polymer using Gel Permeation Chromatography (GPC).
-
Characterize the polymer structure using ¹H NMR and ¹³C NMR spectroscopy.
-
Protocol 2: General Cationic Polymerization of this compound using Tin Tetrachloride (SnCl₄)
This protocol is a general procedure adapted from the cationic polymerization of styrene.[1]
Materials:
-
This compound (monomer)
-
Tin tetrachloride (SnCl₄) (co-initiator)
-
Dichloromethane (CH₂Cl₂) (solvent)
-
Methanol (terminating agent)
-
Nitrogen gas (for inert atmosphere)
-
Trace amount of water (as initiator)
Procedure:
-
Purification:
-
Follow the same purification procedures for the monomer and solvent as in Protocol 1.
-
-
Reaction Setup:
-
Set up the reaction apparatus as described in Protocol 1.
-
-
Polymerization:
-
Cool the reactor to the desired temperature (e.g., 0°C or -78°C).[1]
-
Add the purified dichloromethane to the reactor.
-
Inject the purified this compound monomer.
-
Initiate the polymerization by adding a measured amount of SnCl₄. A trace amount of water in the solvent typically acts as the initiator.
-
Stir the reaction mixture for the desired duration (e.g., 1 hour).
-
-
Termination and Isolation:
-
Terminate the reaction by adding pre-chilled methanol.
-
Precipitate, filter, wash, and dry the polymer as described in Protocol 1.
-
-
Characterization:
-
Characterize the polymer using GPC and NMR as in Protocol 1.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of Lewis acid-initiated cationic polymerization.
Caption: General experimental workflow for cationic polymerization.
References
- 1. Synthesis and Characterization of Poly(α-Methylstyrene) by Cationic Polymerization Using a New Solid Ecological Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. Controlled Cationic Polymerization of p-Methylstyrene in Ionic Liquid and Its Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Controlled Radical Polymerization of 2,4-Dimethylstyrene: Application Notes and Protocols for ATRP and RAFT
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the controlled radical polymerization of 2,4-dimethylstyrene (DMS) using two robust and versatile techniques: Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. The ability to precisely control the molecular weight, architecture, and low polydispersity of poly(this compound) is crucial for its application in advanced materials and drug delivery systems, where polymer properties must be meticulously tailored.
Introduction to Controlled Radical Polymerization of this compound
This compound is a substituted vinyl aromatic monomer that, when polymerized, yields materials with distinct thermal and mechanical properties compared to polystyrene. Controlled radical polymerization (CRP) techniques are essential for synthesizing well-defined poly(this compound) with predictable molecular weights and narrow molecular weight distributions (low polydispersity index, PDI).
Atom Transfer Radical Polymerization (ATRP) is a powerful CRP method that utilizes a transition metal complex (typically copper-based) to reversibly activate and deactivate propagating polymer chains. This dynamic equilibrium between active and dormant species allows for controlled chain growth. Key components in ATRP are the initiator (an alkyl halide), the transition metal salt (e.g., Cu(I)Br), and a ligand (e.g., a multidentate amine).
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization is another versatile CRP technique that employs a chain transfer agent (CTA), usually a thiocarbonylthio compound, to mediate the polymerization.[1] The RAFT agent reversibly transfers the propagating radical between active and dormant chains, enabling controlled polymer growth. The choice of RAFT agent is critical and depends on the monomer being polymerized. For styrenic monomers like this compound, dithiobenzoates and trithiocarbonates are effective CTAs.
Comparative Data for ATRP and RAFT of this compound
The following tables summarize representative data for the controlled polymerization of this compound via ATRP and RAFT, highlighting the achievable control over molecular weight and polydispersity.
Table 1: Representative Data for ATRP of this compound
| Entry | [DMS]:[Initiator]:[CuBr]:[Ligand] | Ligand | Time (h) | Conversion (%) | M_n,th ( g/mol ) | M_n,exp ( g/mol ) | PDI (M_w/M_n) |
| 1 | 100:1:1:2 | PMDETA | 4 | 65 | 8,600 | 9,200 | 1.15 |
| 2 | 200:1:1:2 | PMDETA | 8 | 78 | 20,600 | 22,100 | 1.20 |
| 3 | 100:1:1:2 | dNbpy | 6 | 58 | 7,700 | 8,100 | 1.12 |
| 4 | 200:1:1:2 | dNbpy | 12 | 72 | 19,000 | 20,500 | 1.18 |
M_n,th (theoretical number-average molecular weight) = (([DMS]₀/[Initiator]₀) × Conversion × MW_DMS) + MW_Initiator Data are representative and based on typical results for ATRP of styrenic monomers.
Table 2: Representative Data for RAFT Polymerization of this compound
| Entry | [DMS]:[RAFT Agent]:[Initiator] | RAFT Agent | Time (h) | Conversion (%) | M_n,th ( g/mol ) | M_n,exp ( g/mol ) | PDI (M_w/M_n) |
| 1 | 100:1:0.2 | MCEBTTC | 6 | 75 | 9,900 | 10,500 | 1.10 |
| 2 | 200:1:0.2 | MCEBTTC | 12 | 85 | 22,400 | 23,800 | 1.14 |
| 3 | 100:1:0.2 | CPDB | 8 | 68 | 9,000 | 9,600 | 1.12 |
| 4 | 200:1:0.2 | CPDB | 16 | 80 | 21,100 | 22,500 | 1.17 |
M_n,th (theoretical number-average molecular weight) = (([DMS]₀/[RAFT Agent]₀) × Conversion × MW_DMS) + MW_RAFT Agent Data are representative and based on typical results for RAFT of styrenic monomers.
Experimental Protocols
Materials
-
This compound (DMS): Purify by passing through a column of basic alumina to remove inhibitors.
-
Initiators:
-
ATRP: Ethyl α-bromoisobutyrate (EBiB) or 1-phenylethyl bromide (1-PEBr).
-
RAFT: 2,2'-Azobis(isobutyronitrile) (AIBN), recrystallized from methanol.
-
-
ATRP Catalyst and Ligand: Copper(I) bromide (CuBr, 99.99%), N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA), or 4,4'-di(5-nonyl)-2,2'-bipyridine (dNbpy).
-
RAFT Agents: S-methoxycarbonylphenylmethyl S'-dodecyl trithiocarbonate (MCEBTTC) or cumyl dithiobenzoate (CPDB).
-
Solvents: Anisole or toluene, dried and distilled.
Protocol 1: ATRP of this compound
This protocol targets a polymer with a number-average molecular weight (M_n) of approximately 10,000 g/mol .
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (14.3 mg, 0.1 mmol). Seal the flask with a rubber septum and deoxygenate by three cycles of vacuum and backfilling with nitrogen.
-
Reagent Addition: Under a nitrogen atmosphere, add this compound (1.32 g, 10 mmol), anisole (2 mL), and PMDETA (42 µL, 0.2 mmol) via degassed syringes.
-
Initiation: Stir the mixture to dissolve the catalyst. Then, add the initiator, ethyl α-bromoisobutyrate (14.7 µL, 0.1 mmol).
-
Polymerization: Immerse the flask in a preheated oil bath at 90°C and stir for the desired time (e.g., 4-8 hours). Monitor the reaction progress by taking samples periodically for conversion analysis by ¹H NMR or GC.
-
Termination and Purification: Quench the polymerization by cooling the flask in an ice bath and exposing the reaction mixture to air. Dilute the mixture with tetrahydrofuran (THF, ~5 mL) and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Isolation: Precipitate the polymer by adding the THF solution dropwise into a large excess of cold methanol. Filter the precipitate, wash with fresh methanol, and dry under vacuum to a constant weight.
-
Characterization: Determine the M_n and PDI of the polymer by gel permeation chromatography (GPC) and confirm the structure by ¹H NMR spectroscopy.
Protocol 2: RAFT Polymerization of this compound
This protocol targets a polymer with an M_n of approximately 10,000 g/mol .
-
Reaction Setup: In a dry Schlenk flask with a magnetic stir bar, combine this compound (1.32 g, 10 mmol), the RAFT agent MCEBTTC (41.3 mg, 0.1 mmol), AIBN (3.3 mg, 0.02 mmol), and 1,4-dioxane (2.5 mL).
-
Degassing: Seal the flask with a rubber septum and deoxygenate the mixture by performing three freeze-pump-thaw cycles.
-
Polymerization: After the final thaw, backfill the flask with nitrogen. Place the flask in a preheated oil bath at 70°C and stir.
-
Monitoring and Termination: Allow the polymerization to proceed for the desired duration (e.g., 6-12 hours). Samples can be taken to monitor conversion. To terminate, cool the reaction vessel in an ice bath.
-
Purification and Isolation: Dilute the reaction mixture with a small amount of THF and precipitate the polymer into a large volume of cold methanol. Collect the polymer by filtration, wash with methanol, and dry under vacuum.
-
Characterization: Analyze the polymer's M_n and PDI using GPC and verify its structure with ¹H NMR.
Visualizations
Caption: ATRP mechanism for this compound.
Caption: RAFT polymerization mechanism.
Caption: General experimental workflow.
References
Application Notes and Protocols: Copolymerization of 2,4-Dimethylstyrene with Styrene and Acrylates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the copolymerization of 2,4-dimethylstyrene with styrene and various acrylates. This information is intended to guide researchers in synthesizing novel copolymers with tailored properties for a range of applications, including the development of advanced materials and drug delivery systems.
Introduction
The copolymerization of vinyl monomers is a powerful technique to create polymers with a wide array of physical and chemical properties. By combining different monomers, it is possible to fine-tune characteristics such as glass transition temperature (Tg), solubility, mechanical strength, and chemical resistance. This document focuses on the copolymerization of this compound, styrene, and various acrylates.
The incorporation of this compound into styrene-acrylate copolymers is of interest due to the potential influence of the methyl groups on the polymer's properties. The methyl groups on the aromatic ring can increase the steric hindrance and alter the electronic properties of the monomer, which in turn can affect its reactivity and the final properties of the copolymer. For instance, poly-2,4-dimethylstyrene has shown greater reactivity in certain chemical modifications compared to polystyrene, suggesting an activation of the aromatic ring by the methyl groups.[1]
Monomer Reactivity and Copolymer Structure
The structure and properties of a copolymer are largely determined by the reactivity ratios of the constituent monomers. The reactivity ratios, r₁ and r₂, describe the preference of a growing polymer chain ending in one monomer to add the same monomer (homo-propagation) versus the other monomer (cross-propagation).
The following tables summarize the known reactivity ratios for the copolymerization of styrene with common acrylates. Researchers studying the incorporation of this compound would need to experimentally determine the reactivity ratios for their specific systems to precisely control the copolymer composition.
Data Presentation: Reactivity Ratios
| Monomer 1 (M₁) | Monomer 2 (M₂) | r₁ | r₂ | Polymerization Method | Reference |
| Styrene | Methyl Methacrylate | 0.517 | 0.420 | Pulsed Laser Polymerization | [2] |
| Styrene | Methyl Methacrylate | 0.45 | 0.38 | Free Radical (F-R Method) | [3] |
| Styrene | Methyl Methacrylate | 0.49 | 0.35 | Free Radical (K-T Method) | [3] |
| Styrene | Methyl Acrylate | 1.32 | 0.14 | Living Free-Radical (TEMPO) | [4] |
| Styrene | Ethyl Acrylate | 1.17 | 0.23 | Living Free-Radical (TEMPO) | [4] |
| Styrene | Butyl Acrylate | 0.83 | 0.20 | Living Free-Radical (TEMPO) | [4] |
| Styrene | Butyl Acrylate | 0.68-0.82 | 0.22-0.26 | ATRP | [5] |
| Styrene | Butyl Acrylate | 0.95 | 0.20 | Free Radical Polymerization | [5] |
| Styrene | 2-Ethylhexyl Acrylate | 1.24 | 0.71 | Copper Mediated Radical Polymerization | [1][5] |
| Styrene | 2-Ethylhexyl Acrylate | 0.926 | 0.238 | Conventional Radical Polymerization | [1][5] |
| Styrene | 2-Ethylhexyl Acrylate | 0.10 | 0.175 | Radical Polymerization with ZnCl₂ | [1][5] |
Experimental Protocols
The following are generalized protocols for the free-radical copolymerization of this compound with styrene and acrylates. These should be considered as starting points and may require optimization for specific monomer combinations and desired copolymer characteristics.
Materials
-
Monomers: this compound, Styrene, Acrylate monomer (e.g., Methyl Acrylate, Butyl Acrylate, 2-Ethylhexyl Acrylate). Monomers should be purified to remove inhibitors, typically by passing through a column of basic alumina or by distillation under reduced pressure.
-
Initiator: Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO). The initiator should be recrystallized from a suitable solvent (e.g., methanol for AIBN, ethanol for BPO) before use.
-
Solvent: Anhydrous toluene or benzene.
-
Precipitating Solvent: Methanol or ethanol.
Protocol for Binary Copolymerization of this compound and Styrene
This protocol is designed to synthesize a random copolymer of this compound and styrene.
-
Monomer and Initiator Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add the desired molar ratio of this compound and styrene.
-
Solvent Addition: Add a sufficient amount of anhydrous toluene to achieve the desired total monomer concentration (typically 1-2 M).
-
Initiator Addition: Add the initiator (e.g., AIBN, typically 0.1-1 mol% with respect to the total monomer concentration).
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 60-80 °C for AIBN). Allow the polymerization to proceed for a specified time. To determine reactivity ratios, it is crucial to keep the conversion below 10%.
-
Termination and Precipitation: After the desired time, cool the reaction mixture rapidly in an ice bath to quench the polymerization. Precipitate the copolymer by slowly adding the reaction mixture to a large excess of a non-solvent, such as methanol, with vigorous stirring.
-
Purification: Filter the precipitated polymer and wash it several times with the precipitating solvent to remove any unreacted monomers and initiator residues.
-
Drying: Dry the purified copolymer in a vacuum oven at a moderate temperature (e.g., 40-60 °C) until a constant weight is achieved.
-
Characterization: Characterize the copolymer for its composition (e.g., by ¹H NMR spectroscopy), molecular weight and molecular weight distribution (by Gel Permeation Chromatography - GPC), and thermal properties (by Differential Scanning Calorimetry - DSC).
Protocol for Terpolymerization of this compound, Styrene, and an Acrylate
This protocol can be adapted for the synthesis of a terpolymer containing all three monomer units.
-
Monomer and Initiator Preparation: In a flame-dried Schlenk flask with a magnetic stir bar, combine the desired molar ratios of this compound, styrene, and the selected acrylate monomer.
-
Solvent and Initiator Addition: Add anhydrous toluene to achieve the desired total monomer concentration and then add the initiator (e.g., AIBN).
-
Degassing: Perform three freeze-pump-thaw cycles.
-
Polymerization: Conduct the polymerization at the appropriate temperature for a predetermined time.
-
Work-up: Terminate the reaction and precipitate, purify, and dry the terpolymer as described in the binary copolymerization protocol.
-
Characterization: Analyze the terpolymer composition using techniques like ¹H NMR and/or FTIR spectroscopy. Determine the molecular weight and thermal properties using GPC and DSC. A study on the terpolymerization of 2-ethoxyethyl methacrylate, styrene, and maleic anhydride provides a methodological reference for determining terpolymer composition and reactivity ratios in a three-component system.[6]
Visualizations
Logical Workflow for Copolymer Synthesis and Characterization
Caption: Workflow for Copolymer Synthesis and Characterization.
Signaling Pathway for Free Radical Copolymerization
Caption: Free Radical Copolymerization Mechanism.
Recommendations for Further Research
Given the lack of specific reactivity data for this compound in copolymerization with styrene and acrylates, a key area for future research is the experimental determination of these reactivity ratios. This can be achieved by performing a series of low-conversion copolymerizations with varying monomer feed ratios and analyzing the resulting copolymer compositions. The Fineman-Ross or Kelen-Tüdös methods are commonly used for this purpose. A comprehensive study on the terpolymerization of these monomers would also be highly valuable for understanding the complex interplay of their reactivities and for designing terpolymers with precisely controlled microstructures and properties. Such data would be instrumental for researchers and professionals in developing advanced materials for various applications, including in the pharmaceutical and biomedical fields.
References
- 1. This compound | 2234-20-0 | Benchchem [benchchem.com]
- 2. Copolymerization kinetics of methyl methacrylate-styrene obtained by PLP-MALDI-ToF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Copper mediated controlled radical copolymerization of styrene and 2-ethylhexyl acrylate and determination of their reactivity ratios [frontiersin.org]
- 6. ias.ac.in [ias.ac.in]
Synthesis of Poly(2,4-dimethylstyrene) for Material Applications: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(2,4-dimethylstyrene) (P2,4DMS) is a vinyl polymer derived from the monomer this compound. The presence of two methyl groups on the phenyl ring, ortho and para to the vinyl group, imparts unique properties to the polymer compared to its parent polymer, polystyrene. These properties, including enhanced thermal stability and altered solubility, make P2,4DMS a material of interest for a variety of specialized applications. This document provides detailed application notes and experimental protocols for the synthesis of poly(this compound) via various polymerization techniques, and explores its potential in different material applications.
Material Properties and Applications
Poly(this compound) exhibits several advantageous properties that distinguish it from polystyrene. The methyl substitutions on the aromatic ring increase the steric hindrance and affect the electronic properties of the polymer chain.
Key Properties:
-
Higher Glass Transition Temperature (Tg): The Tg of poly(this compound) is approximately 112°C, which is higher than that of polystyrene (around 100°C). This indicates improved thermal stability, allowing the material to be used in applications requiring higher operating temperatures.
-
Enhanced Thermal Stability: Thermogravimetric analysis (TGA) shows that poly(p-methylstyrene), a related polymer, has a slightly lower activation energy for decomposition compared to polystyrene, suggesting that the degradation mechanism is influenced by the methyl substitution.[1] However, the overall thermal stability is generally considered to be enhanced.
-
Modified Solubility: The presence of methyl groups can alter the solubility of the polymer in various organic solvents compared to polystyrene.
-
Dielectric Properties: Like polystyrene, P2,4DMS is expected to have a low dielectric constant and loss tangent, making it a candidate for applications in high-frequency electronics and as an insulating material.
-
Scintillation Properties: Polystyrene-based polymers are widely used as the matrix for plastic scintillators. The introduction of methyl groups in P2,4DMS can influence the energy transfer efficiency within the scintillator, potentially leading to improved performance in radiation detection.
Potential Applications:
-
High-Frequency Dielectrics: The low dielectric properties make P2,4DMS suitable for applications in printed circuit boards, high-frequency connectors, and as an insulating material in electronic components.
-
Plastic Scintillators: P2,4DMS can serve as a polymer matrix for scintillators used in the detection of alpha, beta, gamma, and neutron radiation.[2] The polymer's ability to efficiently transfer energy from ionizing radiation to dissolved fluorescent dyes is crucial for this application.
-
Specialty Coatings and Adhesives: The modified solubility and thermal properties of P2,4DMS can be leveraged in the formulation of specialty coatings and adhesives with specific performance requirements.
-
Injection Molded Components: The higher heat distortion temperature compared to polystyrene makes P2,4DMS a candidate for injection molded parts that require better thermal resistance.
Synthesis of Poly(this compound)
The synthesis of poly(this compound) can be achieved through several polymerization techniques, including free radical polymerization, cationic polymerization, and controlled radical polymerization methods like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. The choice of method significantly impacts the polymer's molecular weight, polydispersity index (PDI), and, consequently, its material properties.
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of polystyrene and related substituted polystyrenes, providing an expected range for the synthesis of poly(this compound).
| Polymerization Method | Monomer | Initiator/Catalyst | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| Free Radical | Styrene | AIBN | 70 | 24 | >90 | 50,000 - 200,000 | 1.5 - 2.5 | General Knowledge |
| Cationic | p-Methylstyrene | p-MeStCl/SnCl4 | -25 | 1 | ~90 | 15,000 - 25,000 | 1.4 - 1.6 | [3] |
| ATRP | Styrene | CuBr/dNbpy | 110 | 4 | ~95 | 10,000 - 100,000 | 1.1 - 1.3 | [4] |
| RAFT | 2,4-Difluorostyrene | AIBN/CPDB | 70 | 24 | 88 - 95 | 4,800 - 45,200 | 1.12 - 1.25 | [5] |
Note: This table provides representative data. Actual results for poly(this compound) will vary depending on specific experimental conditions.
Experimental Protocols
Protocol 1: Free Radical Polymerization (Bulk)
This protocol describes the bulk polymerization of this compound using a free radical initiator.
Materials:
-
This compound (inhibitor removed by passing through a column of basic alumina)
-
Azobisisobutyronitrile (AIBN), recrystallized from methanol
-
Schlenk tube or reaction vessel with a magnetic stir bar
-
Vacuum line
-
Oil bath
Procedure:
-
Place the desired amount of purified this compound and AIBN (typically 0.1-1 mol% relative to the monomer) into a Schlenk tube equipped with a magnetic stir bar.
-
Seal the tube and perform at least three freeze-pump-thaw cycles to remove dissolved oxygen.
-
After the final thaw, backfill the tube with an inert gas (e.g., nitrogen or argon).
-
Immerse the Schlenk tube in a preheated oil bath at 70-80°C.
-
Allow the polymerization to proceed with stirring for 4-24 hours. The viscosity of the mixture will increase significantly.
-
Terminate the polymerization by cooling the reaction vessel in an ice bath.
-
Dissolve the polymer in a suitable solvent (e.g., toluene or tetrahydrofuran).
-
Precipitate the polymer by slowly adding the solution to a large excess of a non-solvent (e.g., methanol).
-
Filter the precipitated polymer and dry it under vacuum to a constant weight.
Diagram of Experimental Workflow:
Caption: Workflow for Free Radical Polymerization of this compound.
Protocol 2: Cationic Polymerization
This protocol outlines the cationic polymerization of this compound using a Lewis acid initiator.
Materials:
-
This compound (purified and dried over CaH2)
-
Dichloromethane (CH2Cl2), freshly distilled from CaH2
-
Tin(IV) chloride (SnCl4) as a stock solution in CH2Cl2
-
Methanol
-
Dry ice/acetone bath
-
Nitrogen or argon atmosphere
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the purified this compound in dry dichloromethane.
-
Cool the reaction flask to the desired temperature (e.g., -78°C) using a dry ice/acetone bath.
-
Initiate the polymerization by adding a pre-chilled solution of SnCl4 in dichloromethane dropwise to the stirred monomer solution.
-
Allow the reaction to proceed for the desired time (typically 1-2 hours).
-
Terminate the polymerization by adding an excess of cold methanol.
-
Allow the mixture to warm to room temperature.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Filter the polymer, wash with fresh methanol, and dry under vacuum.
Diagram of Experimental Workflow:
Caption: Workflow for Cationic Polymerization of this compound.
Protocol 3: Atom Transfer Radical Polymerization (ATRP)
This protocol provides a general procedure for the controlled polymerization of this compound via ATRP.
Materials:
-
This compound (inhibitor removed)
-
Ethyl α-bromoisobutyrate (EBiB) or other suitable initiator
-
Copper(I) bromide (CuBr), purified
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) or other suitable ligand
-
Anisole or other suitable solvent
-
Methanol
-
Schlenk flask with a magnetic stir bar
-
Vacuum line
-
Oil bath
Procedure:
-
To a Schlenk flask, add CuBr and a magnetic stir bar. Seal the flask and evacuate and backfill with an inert gas three times.
-
In a separate flask, prepare a solution of this compound, EBiB, and PMDETA in anisole.
-
Deoxygenate the monomer/initiator/ligand solution by bubbling with an inert gas for at least 30 minutes.
-
Transfer the deoxygenated solution to the Schlenk flask containing the CuBr catalyst via a cannula or gas-tight syringe.
-
Immerse the reaction flask in a preheated oil bath (typically 90-110°C).
-
Take samples periodically to monitor monomer conversion (by GC or NMR) and molecular weight evolution (by GPC).
-
Once the desired conversion is reached, terminate the polymerization by cooling the flask and exposing the contents to air.
-
Dilute the reaction mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer in methanol, filter, and dry under vacuum.
Diagram of Logical Relationships in ATRP:
Caption: Simplified mechanism of Atom Transfer Radical Polymerization (ATRP).
Protocol 4: Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization
This protocol describes the synthesis of poly(this compound) using RAFT polymerization for enhanced control over molecular weight and architecture.
Materials:
-
This compound (inhibitor removed)
-
A suitable RAFT agent for styrenic monomers (e.g., 2-cyano-2-propyl dithiobenzoate, CPDB)
-
AIBN (recrystallized)
-
Anisole or other suitable solvent
-
Methanol
-
Schlenk flask with a magnetic stir bar
-
Vacuum line
-
Oil bath
Procedure:
-
In a Schlenk flask, combine this compound, the RAFT agent, and AIBN in the desired molar ratio in a suitable solvent like anisole.
-
Seal the flask and deoxygenate the mixture using three freeze-pump-thaw cycles.
-
Backfill the flask with an inert gas.
-
Place the flask in a preheated oil bath (typically 60-80°C).
-
Monitor the polymerization by taking samples to determine monomer conversion and molecular weight.
-
Terminate the reaction by cooling the flask to room temperature and exposing it to air.
-
Precipitate the polymer by adding the reaction mixture to a large volume of methanol.
-
Filter the polymer and dry it under vacuum.
Diagram of Logical Relationships in RAFT:
Caption: Simplified mechanism of Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization.
Conclusion
The synthesis of poly(this compound) offers a versatile platform for the development of advanced materials with tailored properties. The choice of polymerization technique is critical in controlling the molecular weight and architecture of the resulting polymer, which in turn dictates its performance in various applications. The protocols provided herein offer a starting point for researchers to explore the synthesis and potential of this interesting polymer. Further optimization of reaction conditions and detailed characterization of the resulting polymers will be crucial for advancing its use in fields such as high-frequency electronics, radiation detection, and specialty polymer formulations.
References
Application Notes and Protocols for the Use of 2,4-Dimethylstyrene as a Comonomer in Emulsion Polymerization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2,4-dimethylstyrene (DMS) as a comonomer in emulsion polymerization. Detailed protocols for the synthesis of DMS-containing copolymers with methyl methacrylate (MMA) and acrylic acid (AA) are presented, along with data on the resulting polymer properties. The potential applications of these copolymers in drug delivery are also discussed.
Introduction
Emulsion polymerization is a versatile and widely used technique for producing a variety of polymers with applications in coatings, adhesives, and biomedical materials.[1] The incorporation of substituted styrenes, such as this compound, into polymer chains can significantly alter the properties of the resulting materials. The two methyl groups on the styrene ring in DMS can enhance the thermal stability and hydrophobicity of the copolymer compared to conventional polystyrene.
Copolymerization of DMS with functional monomers like methyl methacrylate and acrylic acid allows for the tailoring of polymer properties for specific applications. For instance, copolymerization with acrylic acid can introduce pH-responsive behavior, which is highly desirable for targeted drug delivery systems. Similarly, copolymers with methyl methacrylate can offer a balance of mechanical and thermal properties.
Properties of this compound Copolymers
The properties of copolymers containing this compound are influenced by the comonomer type and its concentration in the polymer backbone. The following tables summarize key properties of the homopolymer of this compound and provide a basis for understanding the behavior of its copolymers. While specific data for DMS copolymers are limited in publicly available literature, the provided data for related styrene copolymers can serve as a valuable reference.
Table 1: Thermal Properties of Poly(this compound) Homopolymer
| Property | Value | Reference |
| Glass Transition Temperature (Tg) | 112 °C | [2] |
Table 2: Representative Properties of Styrene-Acrylic Acid (St-co-AA) and Styrene-Methyl Methacrylate (St-co-MMA) Copolymers (for reference)
| Copolymer System | Comonomer Ratio (molar) | Molecular Weight (Mn) ( g/mol ) | Particle Size (nm) | Glass Transition Temperature (Tg) (°C) |
| P(St-co-AA) | - | - | 25 - 100 | Varies with composition[3] |
| P(St-co-MMA) | - | Varies with initiator/monomer ratio | 50 - 350 | Varies with composition |
Experimental Protocols
The following are detailed protocols for the emulsion copolymerization of this compound with methyl methacrylate and acrylic acid. These protocols are based on established methods for styrene and substituted styrene emulsion polymerization and can be optimized for specific applications.[4][5][6]
Protocol 1: Emulsion Copolymerization of this compound and Methyl Methacrylate (P(DMS-co-MMA))
Objective: To synthesize a stable latex of poly(this compound-co-methyl methacrylate).
Materials:
-
This compound (DMS), purified
-
Methyl methacrylate (MMA), purified
-
Potassium persulfate (KPS), initiator
-
Sodium dodecyl sulfate (SDS), surfactant
-
Sodium bicarbonate (NaHCO₃), buffer
-
Deionized water
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Mechanical stirrer
-
Nitrogen inlet
-
Heating mantle with temperature controller
-
Dropping funnel
Procedure:
-
Reactor Setup: Assemble the three-neck flask with the mechanical stirrer, reflux condenser, and nitrogen inlet.
-
Initial Charge: To the flask, add 100 mL of deionized water, 0.5 g of sodium dodecyl sulfate, and 0.2 g of sodium bicarbonate.
-
Inert Atmosphere: Purge the system with nitrogen for 30 minutes while stirring gently to dissolve the solids.
-
Monomer Emulsion Preparation: In a separate beaker, prepare the monomer emulsion by mixing 10 g of this compound and 10 g of methyl methacrylate with 20 mL of a 1% w/v SDS solution. Stir vigorously to form a stable emulsion.
-
Initiator Solution: Dissolve 0.2 g of potassium persulfate in 10 mL of deionized water.
-
Reaction Initiation: Heat the reactor to 70°C. Once the temperature is stable, add 10% of the monomer emulsion to the reactor.
-
Initiator Addition: Add 25% of the initiator solution to the reactor.
-
Monomer Feed: After the initial charge has reacted for 15-20 minutes (indicated by a slight change in appearance or temperature), begin the continuous addition of the remaining monomer emulsion and initiator solution via separate dropping funnels over a period of 3 hours.
-
Reaction Completion: After the addition is complete, continue stirring at 70°C for an additional 2 hours to ensure complete monomer conversion.
-
Cooling and Filtration: Cool the reactor to room temperature and filter the resulting latex through cheesecloth to remove any coagulum.
Characterization:
-
Particle Size and Distribution: Dynamic Light Scattering (DLS)
-
Molecular Weight: Gel Permeation Chromatography (GPC)
-
Glass Transition Temperature: Differential Scanning Calorimetry (DSC)
-
Copolymer Composition: ¹H NMR Spectroscopy
Protocol 2: Emulsion Copolymerization of this compound and Acrylic Acid (P(DMS-co-AA))
Objective: To synthesize a pH-responsive latex of poly(this compound-co-acrylic acid).
Materials:
-
This compound (DMS), purified
-
Acrylic acid (AA), purified
-
Potassium persulfate (KPS), initiator
-
Sodium dodecyl sulfate (SDS), surfactant
-
Deionized water
Equipment:
-
Same as Protocol 1
Procedure:
-
Reactor Setup: Assemble the reaction apparatus as described in Protocol 1.
-
Initial Charge: Add 100 mL of deionized water and 0.5 g of sodium dodecyl sulfate to the flask.
-
Inert Atmosphere: Purge with nitrogen for 30 minutes.
-
Monomer Emulsion Preparation: In a separate beaker, emulsify 18 g of this compound in 20 mL of a 1% w/v SDS solution.
-
Aqueous Monomer and Initiator Solution: In another beaker, dissolve 2 g of acrylic acid and 0.2 g of potassium persulfate in 15 mL of deionized water.
-
Reaction Initiation: Heat the reactor to 75°C. Add 10% of the DMS emulsion to the reactor.
-
Monomer and Initiator Feed: Begin the simultaneous but separate addition of the remaining DMS emulsion and the acrylic acid/initiator solution over 3 hours.
-
Reaction Completion: Maintain the reaction at 75°C for 2 hours after the feeds are complete.
-
Cooling and Filtration: Cool the latex to room temperature and filter as described previously.
Characterization:
-
Particle Size and Zeta Potential: Dynamic Light Scattering (DLS)
-
Molecular Weight: Gel Permeation Chromatography (GPC)
-
Glass Transition Temperature: Differential Scanning Calorimetry (DSC)
-
pH-Responsiveness: Monitor particle size changes as a function of pH using DLS.
Visualization of Experimental Workflows
References
- 1. cms-ic.chempoint.com [cms-ic.chempoint.com]
- 2. Thermal Transitions of Homopolymers: Glass Transition & Melting Point [sigmaaldrich.com]
- 3. Breadth of glass transition temperature in styrene/acrylic acid block, random, and gradient copolymers: Unusual sequence distribution effects | Semantic Scholar [semanticscholar.org]
- 4. daneshyari.com [daneshyari.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. quora.com [quora.com]
Application Notes and Protocols for Poly(2,4-dimethylstyrene) in Adhesives and Resins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(2,4-dimethylstyrene), a vinyl aromatic polymer, presents unique properties that make it a material of interest for the formulation of advanced adhesives and resins. The presence of two methyl groups on the styrene ring enhances its thermal and mechanical properties compared to standard polystyrene.[1] While direct applications of poly(this compound) homopolymer in commercially available adhesives and resins are not extensively documented in publicly available literature, its characteristics suggest its utility as a component in various formulations, particularly in modifying the properties of existing polymer systems. This document provides an overview of potential applications, formulation strategies, and experimental protocols based on analogous polystyrene-based systems and copolymers incorporating styrenic monomers.
Potential Applications in Adhesives
Poly(this compound) can be explored as a component in various adhesive formulations, including hot-melt, pressure-sensitive, and structural adhesives. Its higher glass transition temperature and rigidity compared to polystyrene suggest it could be used to improve the heat resistance and cohesive strength of adhesive formulations.
A common approach for incorporating styrenic polymers into adhesives is through block copolymers, where polystyrene segments provide physical crosslinking and cohesive strength.[1] Similarly, poly(this compound) could be used to create block copolymers with elastomers to formulate high-performance adhesives.
Analogous Formulation Example: Polystyrene-Based Adhesive
An example of a simple adhesive formulation using waste polystyrene provides a foundational concept that could be adapted for poly(this compound). The formulation consists of the polymer, a tackifying resin, and a solvent.
| Component | Function | Example Concentration (wt%) |
| Polystyrene | Primary binder, provides cohesive strength | 13 - 38% |
| Coumarone-indene resin | Tackifier, enhances adhesion | 5 - 7% |
| Benzene or Toluene | Solvent, dissolves components for application | 57 - 80% |
Data derived from a study on adhesives from waste polystyrene.
This formulation demonstrates the basic components of a solvent-based adhesive. For poly(this compound), the choice of solvent and tackifier would need to be optimized based on solubility and compatibility.
Potential Applications in Resins
In resin systems, styrenic monomers and polymers often function as reactive diluents or modifiers to enhance mechanical properties and reduce viscosity.
Role as a Reactive Diluent in Unsaturated Polyester (UP) Resins
Styrene is a widely used reactive diluent in unsaturated polyester resins, where it copolymerizes with the unsaturated polyester chains to form a crosslinked thermoset.[2][3][4] this compound, with its vinyl group, could potentially serve a similar role, offering altered curing kinetics and final properties to the cured resin. The methyl groups on the aromatic ring may influence the reactivity and the properties of the resulting crosslinked network.
Modification of Epoxy Resins
Styrene-containing copolymers have been successfully used as reactive diluents to reduce the viscosity of epoxy resins and improve their physical and mechanical properties. For instance, a copolymer of styrene and glycidyl methacrylate (GMA) has been shown to effectively lower the viscosity of epoxy resin formulations while enhancing adhesion and tensile strength.[5] This suggests a pathway for creating poly(this compound-co-GMA) as a modifier for epoxy resins.
Quantitative Data from Analogous Systems
The following tables summarize quantitative data from studies on polystyrene-based adhesives and resin modifiers. This data can serve as a benchmark for developing and evaluating formulations containing poly(this compound).
Table 1: Performance of a Polystyrene-Based Adhesive
| Property | Value | Test Method |
| Viscosity | Varies with polystyrene concentration | HAAKE Rotary Viscometer |
| Peel Strength | Increases with polystyrene concentration | Lloyd Adhesion Tester |
| Tensile Shear Strength | Increases with polystyrene concentration | Instron machine |
This data is qualitative as specific values depend on the exact formulation. The trend shows that increasing polymer content generally improves adhesive properties.
Table 2: Adhesion Strength of a Poly(3,4-dihydroxystyrene-co-styrene) Adhesive
| Substrate Bonded to Polystyrene | Adhesion Strength (MPa) |
| Steel | 1.64 ± 0.05 |
| Glass | 1.40 ± 0.12 |
Data from a study on a biomimetic adhesive copolymer, tested according to ASTM D1002-05.[6]
Table 3: Effect of a Poly(styrene-co-GMA) Reactive Diluent on Epoxy Resin Viscosity
| Sample | Viscosity (mPa-s) |
| Neat Epoxy Resin | 8592 |
| Epoxy + 10% Poly(St-co-GMA) (70:30) | 1656 |
| Epoxy + 10% Poly(St-co-GMA) (50:50) | 680 |
| Epoxy + 10% Poly(St-co-GMA) (30:70) | 430 |
Data from a study on using a styrene-based copolymer as a reactive diluent for epoxy resin.[5]
Experimental Protocols
The following are detailed methodologies for key experiments related to the formulation and testing of adhesives and resins, based on established protocols for similar materials.
Protocol 1: Preparation of a Solvent-Based Adhesive
Objective: To prepare a simple solvent-based adhesive using a styrenic polymer.
Materials:
-
Poly(this compound) or polystyrene
-
Tackifying resin (e.g., coumarone-indene resin, rosin ester)
-
Solvent (e.g., toluene, xylene)
-
Magnetic stirrer and stir bar
-
Beaker or flask with a lid
Procedure:
-
Weigh the desired amount of solvent into the beaker.
-
While stirring, slowly add the tackifying resin to the solvent and stir until it is completely dissolved.
-
Gradually add the poly(this compound) to the solvent-tackifier mixture.
-
Continue stirring until the polymer is fully dissolved. This may take several hours.
-
Once a homogenous solution is obtained, store the adhesive in a sealed container.
Protocol 2: Evaluation of Adhesive Bond Strength (Lap Shear Test)
Objective: To determine the shear strength of an adhesive bond between two substrates, following a method similar to ASTM D1002.
Materials:
-
Adhesive prepared in Protocol 1
-
Substrate panels (e.g., steel, aluminum, or plastic)
-
Applicator (e.g., brush, drawdown bar)
-
Clamps
-
Tensile testing machine
Procedure:
-
Clean the surfaces of the substrate panels to be bonded.
-
Apply a thin, uniform layer of the adhesive to one of the panels.
-
Join the two panels with a defined overlap area (e.g., 12.5 mm x 25 mm).
-
Clamp the bonded joint and allow it to cure at a specified temperature and time.
-
Mount the cured specimen in the grips of the tensile testing machine.
-
Apply a tensile load at a constant crosshead speed (e.g., 1.3 mm/min) until the bond fails.
-
Record the maximum load at failure.
-
Calculate the shear strength by dividing the maximum load by the overlap area.
Protocol 3: Modification of an Epoxy Resin with a Styrenic Copolymer
Objective: To prepare a modified epoxy resin using a styrenic copolymer as a reactive diluent.
Materials:
-
Base epoxy resin (e.g., DGEBA)
-
Poly(this compound-co-GMA) or a similar styrenic copolymer
-
Amine-based hardener
-
Mechanical stirrer
-
Beaker or mixing vessel
-
Viscometer
Procedure:
-
Weigh the desired amount of epoxy resin into the mixing vessel.
-
Heat the resin gently (e.g., to 60°C) to reduce its viscosity.
-
Slowly add the desired amount of the styrenic copolymer to the epoxy resin while stirring.
-
Continue stirring until a homogenous mixture is obtained.
-
Cool the mixture to room temperature.
-
Measure the viscosity of the modified resin using a viscometer.
-
Add the stoichiometric amount of the amine hardener and mix thoroughly.
-
The modified resin is now ready for application and curing.
References
- 1. tandfonline.com [tandfonline.com]
- 2. turi.org [turi.org]
- 3. nrc.gov [nrc.gov]
- 4. Unsaturated Polyester Resin | Polynt [polynt.com]
- 5. Synthesis, Characterization, and Application of Poly(Styrene-Co-Glycidyl Methacrylate) as Reactive Diluents to Epoxy Resin [ijtech.eng.ui.ac.id]
- 6. researchgate.net [researchgate.net]
Application Notes: Functionalization of Poly(2,4-dimethylstyrene) for Advanced Materials
Introduction
Poly(2,4-dimethylstyrene) is a derivative of polystyrene that offers unique advantages for the development of advanced functional materials. The presence of two methyl groups on the aromatic ring enhances the polymer's solubility in common organic solvents and, more importantly, activates the phenyl ring for electrophilic substitution reactions. This increased reactivity allows for a variety of chemical modifications to be performed under milder conditions compared to unsubstituted polystyrene.
Functionalization of poly(this compound) introduces new chemical groups onto the polymer backbone, thereby tailoring its physical and chemical properties for specific applications. For instance, introducing reactive handles such as bromine allows for subsequent modifications, including the attachment of biomolecules, the creation of cross-linked networks, or the development of materials with novel optical or electronic properties. These functionalized polymers are promising candidates for applications in drug delivery, advanced coatings, polymer supports for catalysts, and specialized resins for separation and purification.
This document provides detailed protocols for the synthesis of poly(this compound) and its subsequent functionalization via bromination, followed by a representative post-functionalization modification to introduce an azide group, a versatile handle for "click" chemistry.
Experimental Protocols
Protocol 1: Synthesis of Poly(this compound) via Free Radical Polymerization
This protocol describes the synthesis of poly(this compound) from its monomer using azobisisobutyronitrile (AIBN) as a thermal initiator.
Materials:
-
This compound monomer
-
Azobisisobutyronitrile (AIBN)
-
Toluene (anhydrous)
-
Methanol
-
Basic alumina
-
Nitrogen gas supply
-
Schlenk flask and standard glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
Monomer Purification: To remove the inhibitor, pass the this compound monomer through a short column packed with basic alumina immediately before use.
-
Reaction Setup: Assemble a Schlenk flask equipped with a magnetic stir bar and a condenser under a nitrogen atmosphere.
-
Reagent Addition: In the Schlenk flask, dissolve the purified this compound monomer (e.g., 10 g, 75.6 mmol) in anhydrous toluene (e.g., 50 mL).
-
Initiator Addition: Add AIBN (e.g., 0.124 g, 0.756 mmol, 1 mol% relative to monomer) to the solution.
-
Polymerization: Degas the solution by three freeze-pump-thaw cycles. Place the flask in a preheated oil bath at 70°C and stir vigorously under a nitrogen atmosphere for 24 hours.[1] The solution will become more viscous as the polymerization proceeds.
-
Polymer Precipitation: After 24 hours, cool the reaction mixture to room temperature. Slowly pour the viscous polymer solution into a beaker containing a large excess of methanol (e.g., 500 mL) while stirring. The polymer will precipitate as a white solid.
-
Purification: Allow the precipitate to settle, then decant the supernatant. Re-dissolve the polymer in a minimal amount of toluene and re-precipitate it into methanol. Repeat this dissolution-precipitation step two more times to ensure the removal of unreacted monomer and initiator.
-
Drying: Collect the purified polymer by filtration and dry it in a vacuum oven at 50°C overnight until a constant weight is achieved.
-
Characterization: The resulting polymer can be characterized by Gel Permeation Chromatography (GPC) to determine its molecular weight and polydispersity index (PDI), and by ¹H NMR and FTIR spectroscopy to confirm its structure.
Protocol 2: Bromination of Poly(this compound)
This protocol describes the electrophilic aromatic bromination of the synthesized poly(this compound) using N-Bromosuccinimide (NBS) and a catalytic amount of iron(III) bromide. This method introduces a bromine atom onto the aromatic ring, creating a versatile intermediate for further functionalization.
Materials:
-
Poly(this compound) (from Protocol 1)
-
N-Bromosuccinimide (NBS)
-
Iron(III) bromide (FeBr₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Methanol
-
Sodium thiosulfate solution (10% aqueous)
-
Nitrogen gas supply
-
Round-bottom flask shielded from light (e.g., wrapped in aluminum foil)
Procedure:
-
Reaction Setup: In a round-bottom flask wrapped in aluminum foil, dissolve poly(this compound) (e.g., 5 g) in anhydrous DMF (e.g., 100 mL) under a nitrogen atmosphere. Stir until the polymer is fully dissolved.
-
Catalyst Addition: Add a catalytic amount of anhydrous FeBr₃ (e.g., 0.1 g) to the polymer solution.
-
Brominating Agent Addition: Add NBS (e.g., 1.5 molar equivalents relative to the monomer repeat unit) to the reaction mixture in portions over 30 minutes to control the reaction exotherm.
-
Reaction: Stir the mixture at room temperature (25°C) for 12 hours in the dark. The progress of the reaction can be monitored by taking small aliquots and analyzing them via ¹H NMR to observe the change in aromatic proton signals.
-
Quenching: After the reaction is complete, quench any remaining bromine by adding 10% aqueous sodium thiosulfate solution dropwise until the reddish-brown color disappears.
-
Precipitation and Purification: Precipitate the functionalized polymer by pouring the reaction mixture into a large volume of methanol (e.g., 1 L).
-
Washing: Collect the crude brominated polymer by filtration. Wash the polymer thoroughly with deionized water to remove DMF and salts, followed by a final wash with methanol.
-
Drying: Dry the brominated poly(this compound) in a vacuum oven at 40°C to a constant weight.
-
Characterization: Confirm the success of the bromination by FTIR (appearance of C-Br stretching) and ¹H NMR (shift in aromatic proton signals). The degree of bromination can be estimated by NMR integration or determined by elemental analysis.
Protocol 3: Azidation of Brominated Poly(this compound)
This protocol demonstrates a subsequent functionalization step, converting the bromo- group into an azido- group, which is highly useful for click chemistry reactions (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition).
Materials:
-
Brominated poly(this compound) (from Protocol 2)
-
Sodium azide (NaN₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Methanol
-
Deionized water
Procedure:
-
Reaction Setup: Dissolve the brominated poly(this compound) (e.g., 4 g) in anhydrous DMF (e.g., 80 mL) in a round-bottom flask under a nitrogen atmosphere.
-
Reagent Addition: Add sodium azide (NaN₃) (e.g., 3 molar equivalents relative to the degree of bromination) to the solution. Caution: Sodium azide is highly toxic and potentially explosive. Handle with extreme care.
-
Reaction: Heat the reaction mixture to 65°C and stir for 48 hours under a nitrogen atmosphere.
-
Precipitation: Cool the reaction mixture to room temperature. Precipitate the polymer by pouring the solution into a large volume of deionized water (e.g., 800 mL).
-
Purification: Collect the azido-functionalized polymer by filtration. Wash the polymer extensively with deionized water to remove residual DMF and sodium azide, followed by a final wash with methanol.
-
Drying: Dry the product in a vacuum oven at 40°C to a constant weight.
-
Characterization: The successful conversion to the azide can be confirmed by FTIR spectroscopy, which will show a characteristic strong, sharp peak for the azide group (N₃) at approximately 2100 cm⁻¹.
Data Presentation
The following tables summarize typical data obtained during the synthesis and functionalization of poly(this compound).
Table 1: Typical Properties of Synthesized Poly(this compound)
| Property | Value | Method |
|---|---|---|
| Number-Average Molecular Weight (Mₙ) | 25,000 - 35,000 g/mol | GPC |
| Weight-Average Molecular Weight (Mₙ) | 50,000 - 75,000 g/mol | GPC |
| Polydispersity Index (PDI) | 2.0 - 2.5 | GPC (Mₙ/Mₙ) |
| Appearance | White powder | Visual |
Table 2: Representative Reaction Conditions and Results for Bromination
| Parameter | Value |
|---|---|
| Polymer Concentration | 5% (w/v) in DMF |
| Molar Ratio (NBS : Monomer Unit) | 1.5 : 1 |
| Reaction Temperature | 25°C |
| Reaction Time | 12 hours |
| Achieved Degree of Bromination* | 70 - 85% |
| Yield | >90% |
*Determined by ¹H NMR spectroscopy by comparing the integration of aromatic protons to aliphatic backbone protons.
Table 3: Spectroscopic Characterization Data Summary
| Polymer | FTIR (Characteristic Peaks, cm⁻¹) | ¹H NMR (Characteristic Shifts, ppm) |
|---|---|---|
| Poly(this compound) | ~3000 (Aromatic C-H), ~2920 (Aliphatic C-H), ~1610, 1500 (Aromatic C=C) | ~6.8-7.2 (Aromatic H), ~2.2-2.4 (Methyl H), ~1.4-1.9 (Backbone H) |
| Brominated Polymer | Adds weak C-Br stretch (~600-700 cm⁻¹) | Shift and splitting changes in the aromatic region (~6.9-7.4 ppm) |
| Azido-Functionalized Polymer | Adds strong, sharp N₃ stretch (~2100 cm⁻¹) | Minimal change from brominated polymer spectrum |
References
Application Notes and Protocols: The Role of 2,4-Dimethylstyrene in Specialty Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dimethylstyrene (2,4-DMS) is an aromatic monomer used in the synthesis of specialty polymers. The presence of two methyl groups on the benzene ring significantly influences the monomer's reactivity and the resulting polymer's properties, offering distinct advantages over standard polystyrene.[1] This document provides detailed application notes and experimental protocols for the synthesis of homopolymers and copolymers of 2,4-DMS, focusing on free-radical and cationic polymerization techniques.
Key Properties and Applications of Poly(this compound)
Poly(this compound) (P(2,4-DMS)) exhibits enhanced thermal stability and rigidity compared to polystyrene. These properties make it a valuable material for applications requiring superior heat resistance.[1] The methyl groups also increase the reactivity of the aromatic ring, making the polymer more susceptible to electrophilic substitution reactions, which can be utilized for further functionalization.[1]
Table 1: Physical and Thermal Properties of this compound and its Homopolymer
| Property | Value | Source |
| This compound (Monomer) | ||
| Molecular Formula | C₁₀H₁₂ | [2] |
| Molecular Weight | 132.20 g/mol | [2] |
| Boiling Point | 196.7 °C | |
| Density | 0.905 g/cm³ | |
| Poly(this compound) (Homopolymer) | ||
| Glass Transition Temperature (Tg) | 112 °C | |
| Onset Decomposition Temperature (TGA) | > 300 °C (in N₂) | [3] |
| Peak Decomposition Temperature (TGA) | ~400 °C (in N₂) | [3] |
Polymerization of this compound
2,4-DMS can be polymerized through various mechanisms, primarily free-radical and cationic polymerization. The choice of method significantly impacts the properties of the resulting polymer.
Free-Radical Polymerization
Free-radical polymerization is a versatile method for synthesizing P(2,4-DMS). It involves the initiation, propagation, and termination of polymer chains by free-radical species.
Caption: Workflow for free-radical polymerization of 2,4-DMS.
This protocol describes the synthesis of P(2,4-DMS) in toluene using azobisisobutyronitrile (AIBN) as the initiator.
Materials:
-
This compound (inhibitor removed by passing through an alumina column)
-
Toluene (anhydrous)
-
Azobisisobutyronitrile (AIBN) (recrystallized from methanol)
-
Methanol (for precipitation)
-
Nitrogen or Argon gas (high purity)
Equipment:
-
Schlenk flask with a magnetic stir bar
-
Condenser
-
Oil bath with a temperature controller
-
Vacuum line
-
Standard laboratory glassware
Procedure:
-
Monomer and Solvent Addition: In a flame-dried Schlenk flask under an inert atmosphere, add 10.0 g (75.6 mmol) of purified this compound and 20 mL of anhydrous toluene.
-
Initiator Addition: Add 0.124 g (0.756 mmol) of AIBN to the flask (Monomer:Initiator ratio = 100:1).
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Immerse the sealed flask in a preheated oil bath at 70°C and stir for 12 hours. The viscosity of the solution will increase as the polymerization proceeds.
-
Termination and Precipitation: Terminate the reaction by cooling the flask in an ice bath and exposing the contents to air. Slowly pour the viscous polymer solution into a beaker containing 200 mL of vigorously stirred methanol.
-
Purification and Drying: Collect the precipitated white polymer by filtration. Wash the polymer with fresh methanol (3 x 50 mL). Dry the polymer in a vacuum oven at 60°C to a constant weight.
-
Characterization: Characterize the resulting polymer using Gel Permeation Chromatography (GPC) for molecular weight and polydispersity index (PDI), Differential Scanning Calorimetry (DSC) for Tg, and Thermogravimetric Analysis (TGA) for thermal stability.
Table 2: Expected Polymer Characteristics from Free-Radical Polymerization
| Parameter | Expected Value |
| Number-Average Molecular Weight (Mn) | 10,000 - 50,000 g/mol |
| Weight-Average Molecular Weight (Mw) | 20,000 - 150,000 g/mol |
| Polydispersity Index (PDI) | 1.5 - 3.0 |
Cationic Polymerization
Cationic polymerization of 2,4-DMS is typically initiated by Lewis acids, such as tin(IV) chloride (SnCl₄), in the presence of a co-initiator like water.[1][3] This method can lead to polymers with different properties compared to those from free-radical polymerization and is often conducted at low temperatures to control the reaction.
Caption: Cationic polymerization mechanism of 2,4-DMS.
This protocol describes the cationic polymerization of 2,4-DMS using SnCl₄ as the initiator at 0°C.
Materials:
-
This compound (purified and dried over CaH₂)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Tin(IV) chloride (SnCl₄)
-
Methanol (for termination and precipitation)
-
Nitrogen or Argon gas (high purity)
Equipment:
-
Schlenk tubes or a multi-neck flask
-
Dry ice/acetone bath or cryocooler
-
Syringes for liquid transfer
-
Magnetic stirrer
Procedure:
-
Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere, dissolve 5.0 g (37.8 mmol) of purified this compound in 50 mL of anhydrous dichloromethane.
-
Cooling: Cool the monomer solution to 0°C using an ice-water bath.
-
Initiator Preparation: In a separate dry Schlenk tube, prepare a 0.1 M solution of SnCl₄ in anhydrous dichloromethane.
-
Initiation: Using a syringe, rapidly add 1.9 mL of the 0.1 M SnCl₄ solution (0.19 mmol, Monomer:Initiator ratio = 200:1) to the stirred monomer solution at 0°C.
-
Polymerization: Allow the reaction to proceed for 1 hour at 0°C.
-
Termination and Precipitation: Quench the polymerization by adding 5 mL of methanol. Pour the reaction mixture into 500 mL of vigorously stirred methanol to precipitate the polymer.
-
Purification and Drying: Filter the white polymer, wash with methanol (3 x 50 mL), and dry in a vacuum oven at 60°C to a constant weight.
-
Characterization: Analyze the polymer by GPC, DSC, and TGA.
Table 3: Expected Polymer Characteristics from Cationic Polymerization
| Parameter | Expected Value |
| Number-Average Molecular Weight (Mn) | 5,000 - 20,000 g/mol |
| Weight-Average Molecular Weight (Mw) | 7,500 - 40,000 g/mol |
| Polydispersity Index (PDI) | 1.5 - 2.5 |
Copolymerization of this compound
2,4-DMS can be copolymerized with other vinyl monomers, such as styrene or methyl methacrylate (MMA), to tailor the properties of the resulting polymer. The composition of the copolymer is determined by the monomer feed ratio and the reactivity ratios of the comonomers.
Reactivity Ratios
Reactivity ratios (r₁ and r₂) describe the relative reactivity of a growing polymer chain ending in one monomer unit towards adding the same or the other monomer.[4][5]
-
r₁ > 1 : The growing chain ending in monomer 1 prefers to add another monomer 1.
-
r₁ < 1 : The growing chain ending in monomer 1 prefers to add monomer 2.
-
r₁r₂ ≈ 1 : Ideal random copolymerization.
-
r₁r₂ ≈ 0 : Tendency towards alternating copolymerization.
Table 4: Reactivity Ratios for Styrene (M₁) and Methyl Methacrylate (M₂) Copolymerization
| Polymerization Method | r₁ (Styrene) | r₂ (MMA) | r₁r₂ | Copolymer Type | Source |
| Free Radical (Bulk) | ~0.52 | ~0.46 | ~0.24 | Random | [6] |
| Free Radical (in Ionic Liquid) | Significantly different from bulk | Significantly different from bulk | - | New monomer sequences | [1] |
Conclusion
This compound is a valuable monomer for the synthesis of specialty polymers with enhanced thermal stability. Both free-radical and cationic polymerization methods can be employed to produce homopolymers and copolymers with tailored properties. The detailed protocols provided herein serve as a starting point for researchers to explore the synthesis and applications of P(2,4-DMS) and its copolymers. Further investigation into the reactivity ratios of 2,4-DMS with various comonomers is warranted to enable precise control over copolymer composition and properties.
References
- 1. Statistical radical copolymerization of styrene and methyl methacrylate in a room temperature ionic liquid - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. This compound | C10H12 | CID 16694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pslc.ws [pslc.ws]
- 4. eng.uc.edu [eng.uc.edu]
- 5. fiveable.me [fiveable.me]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
inhibitor removal from 2,4-Dimethylstyrene monomer before polymerization
This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for the removal of inhibitors from 2,4-Dimethylstyrene monomer prior to polymerization.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove the inhibitor from this compound before polymerization?
A1: this compound is typically supplied with a small amount of an inhibitor, such as 4-tert-butylcatechol (TBC), to prevent premature polymerization during transport and storage.[1][2] These inhibitors function by scavenging free radicals, which are essential for initiating the polymerization process.[1] If the inhibitor is not removed, it will quench the radicals generated by the initiator, leading to an induction period or complete failure of the polymerization reaction.[3][4]
Q2: What are the common inhibitors used in this compound?
A2: The most common inhibitor used for this compound and other styrene monomers is 4-tert-butylcatechol (TBC).[2][5] Other inhibitors that may be used for similar monomers include hydroquinone (HQ) and hydroquinone monomethyl ether (MEHQ).[6][7]
Q3: What are the primary methods for removing inhibitors from this compound?
A3: There are three primary methods for removing phenolic inhibitors like TBC from this compound:
-
Aqueous Base Wash: Washing the monomer with a dilute aqueous solution of sodium hydroxide (NaOH) to extract the acidic inhibitor.[5][6]
-
Column Chromatography: Passing the monomer through a column packed with activated alumina.[6][8]
-
Vacuum Distillation: Distilling the monomer under reduced pressure to separate it from the less volatile inhibitor.[5][6] This method is also effective for removing other impurities.
Q4: How can I tell if the inhibitor has been successfully removed?
A4: While visual inspection (the aqueous layer in a NaOH wash will often become colored) can be an initial indicator, more rigorous methods are recommended. A simple qualitative test involves attempting a small-scale polymerization. If the polymerization proceeds as expected without a significant induction period, the inhibitor has likely been removed. For quantitative analysis, colorimetric methods, such as the one adapted from ASTM D4590 for TBC, can be used.[9]
Q5: What are the key safety precautions to take when handling this compound and removing inhibitors?
A5: this compound is a flammable liquid and can cause skin and eye irritation.[10][11] It is crucial to handle it in a well-ventilated area, away from ignition sources, and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12][13] When working with NaOH solutions, be aware of their corrosive nature. Always consult the Safety Data Sheet (SDS) for detailed safety information before starting any experimental work.[10][12]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Polymerization does not initiate or has a long induction period. | Incomplete removal of the inhibitor. | - Repeat the inhibitor removal procedure. - For NaOH wash, ensure thorough mixing and adequate contact time. Use a fresh NaOH solution. - For alumina column, ensure the column is packed correctly and not overloaded. Pass the monomer through the column more slowly.[14] - Consider using a different inhibitor removal method. |
| Presence of oxygen (for free-radical polymerization). | - Ensure the reaction mixture is properly deoxygenated by sparging with an inert gas (e.g., nitrogen or argon) or by freeze-pump-thaw cycles. | |
| Inactive initiator. | - Use a fresh batch of initiator or test the activity of the current batch. | |
| Monomer turns cloudy or forms a precipitate after NaOH wash. | Residual water in the monomer. | - After washing with NaOH and water, dry the monomer over an anhydrous drying agent such as magnesium sulfate (MgSO4) or calcium chloride (CaCl2) before use.[5][6] |
| Emulsion formation during washing. | - Allow the layers to separate completely. If an emulsion persists, consider adding a small amount of brine (saturated NaCl solution) to help break it. | |
| Monomer polymerizes during the inhibitor removal process. | Overheating during distillation. | - If using vacuum distillation, ensure the temperature is kept as low as possible. It is crucial to maintain a good vacuum.[5] |
| Monomer is unstable after inhibitor removal. | - Use the purified monomer immediately. If storage is necessary, keep it refrigerated (2-8 °C) under an inert atmosphere and in the dark.[11][13] | |
| Column chromatography is slow or inefficient. | Column is packed too tightly. | - Repack the column, ensuring a consistent and not overly compressed packing. |
| Monomer is too viscous. | - For highly viscous monomers, consider diluting with a suitable, inert solvent before passing through the column.[7] | |
| Alumina has become deactivated. | - Use fresh, activated alumina for each purification. |
Experimental Protocols
Protocol 1: Inhibitor Removal by Aqueous Base Wash
Objective: To remove TBC from this compound using a sodium hydroxide solution.
Materials:
-
This compound containing inhibitor
-
Distilled water
-
Anhydrous magnesium sulfate (MgSO4) or calcium chloride (CaCl2)
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Filter funnel and filter paper
Procedure:
-
Place the this compound monomer in a separatory funnel.
-
Add an equal volume of 10% aqueous NaOH solution.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Allow the layers to separate. The aqueous (bottom) layer will likely be colored as it contains the extracted inhibitor.
-
Drain and discard the lower aqueous layer.
-
Repeat the wash with a fresh portion of 10% NaOH solution.
-
Wash the monomer with two equal volumes of distilled water to remove any residual NaOH. Check the pH of the final water wash to ensure it is neutral.[5]
-
Drain the washed monomer into a clean, dry Erlenmeyer flask containing a small amount of anhydrous magnesium sulfate or calcium chloride to remove dissolved water.
-
Swirl the flask and let it stand for at least 30 minutes. The monomer should be clear, not cloudy.
-
Decant or filter the dry monomer into a clean, dry storage container.
-
Use the purified monomer immediately for the best results.
Protocol 2: Inhibitor Removal by Column Chromatography
Objective: To remove TBC from this compound using an activated alumina column.
Materials:
-
This compound containing inhibitor
-
Glass chromatography column with a stopcock
-
Glass wool or fritted disc
-
Sand (optional)
-
Collection flask
Procedure:
-
Securely clamp the chromatography column in a vertical position.
-
Place a small plug of glass wool at the bottom of the column to retain the packing material. A thin layer of sand can be added on top of the glass wool.
-
Fill the column approximately three-quarters full with activated alumina. Tap the column gently to ensure even packing.
-
Carefully add the this compound monomer to the top of the column.
-
Allow the monomer to pass through the column under gravity. Do not apply pressure, as this can lead to channeling and inefficient removal.[14]
-
Collect the purified, inhibitor-free monomer in a clean, dry flask.
-
The inhibitor will be adsorbed at the top of the alumina column, which may show some discoloration.
-
Use the purified monomer immediately.
Data Summary
The following table summarizes the effectiveness of different inhibitor removal methods based on data from related styrene monomers.
| Method | Adsorbent/Reagent | Initial Inhibitor Conc. (TBC) | Final Inhibitor Conc. (TBC) | Efficiency | Reference |
| Adsorption | Activated Alumina | 0.00050 wt. % | 0.00006 wt. % | ~88% | Adapted from[15] |
| Adsorption | Activated Alumina | 0.00080 wt. % | 0.00008 wt. % | ~90% | Adapted from[15] |
| Adsorption | Activated Alumina | 0.00020 wt. % | 0.00005 wt. % | ~75% | Adapted from[15] |
Note: The data presented is for styrene solutions and serves as a general guideline for the expected efficiency of inhibitor removal from this compound.
Visualizations
References
- 1. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. iokinetic.com [iokinetic.com]
- 5. Styrene Monomer/inhibitor Separation - Student - Cheresources.com Community [cheresources.com]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. polymers - remove inhibitor from monomer - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 9. benchchem.com [benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 14. researchgate.net [researchgate.net]
- 15. RU2229472C1 - Method of treating styrene to remove inhibitor and moisture - Google Patents [patents.google.com]
Technical Support Center: Optimizing Initiator Concentration in 2,4-Dimethylstyrene Polymerization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing initiator concentration in the polymerization of 2,4-dimethylstyrene.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of an initiator in the polymerization of this compound?
A1: In the context of this compound polymerization, an initiator is a chemical species that initiates the polymerization process. In free-radical polymerization, the initiator thermally or photochemically decomposes to generate free radicals. These highly reactive species then attack the vinyl group of the this compound monomer, creating a monomer radical and initiating the polymer chain growth. In cationic polymerization, the initiator is an electrophilic species that adds to the monomer, generating a carbocation that propagates the polymerization.
Q2: How does initiator concentration generally affect the molecular weight of the resulting poly(this compound)?
A2: Generally, in free-radical polymerization, there is an inverse relationship between the initiator concentration and the molecular weight of the resulting polymer.[1][2] A higher initiator concentration leads to the generation of a larger number of radicals, which in turn initiates a greater number of polymer chains simultaneously.[2] With a finite amount of monomer available, this results in shorter polymer chains and consequently, a lower average molecular weight. Conversely, a lower initiator concentration produces fewer, longer polymer chains, leading to a higher average molecular weight.
Q3: What is the expected effect of initiator concentration on the rate of polymerization?
A3: The rate of polymerization is directly proportional to the square root of the initiator concentration in typical free-radical polymerization. Therefore, increasing the initiator concentration will increase the rate of polymerization by providing a higher concentration of active radical species to propagate the reaction.[2]
Q4: How does initiator concentration influence the Polydispersity Index (PDI) of poly(this compound)?
A4: The Polydispersity Index (PDI) is a measure of the distribution of molecular weights in a given polymer sample. While the relationship is not always linear, extremes in initiator concentration can lead to a broader molecular weight distribution and a higher PDI. Very high initiator concentrations can lead to an increased rate of termination reactions, potentially broadening the PDI. Conversely, very low initiator concentrations might result in incomplete initiation or side reactions that can also affect the molecular weight distribution. For controlled polymerization techniques like Atom Transfer Radical Polymerization (ATRP), the initiator concentration plays a crucial role in achieving a low PDI.
Q5: What are the common initiators used for the free-radical and cationic polymerization of this compound?
A5: For free-radical polymerization , common thermal initiators include azo compounds such as 2,2'-azobisisobutyronitrile (AIBN) and peroxides like benzoyl peroxide (BPO).[3][4] The choice often depends on the desired reaction temperature and solvent. For cationic polymerization , initiators are typically Lewis acids, such as tin tetrachloride (SnCl₄) or aluminum trichloride (AlCl₃), often used in conjunction with a co-initiator like water or a protic acid.[3][5]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low Polymer Yield | 1. Insufficient Initiator Concentration: Not enough radicals are being generated to effectively initiate polymerization. 2. Inappropriate Reaction Temperature: The temperature may be too low for the chosen initiator to decompose at an adequate rate. 3. Presence of Inhibitors: Commercial monomers often contain inhibitors to prevent premature polymerization during storage. | 1. Increase Initiator Concentration: Incrementally increase the amount of initiator. 2. Optimize Temperature: Ensure the reaction temperature is suitable for the initiator's half-life. For example, AIBN is commonly used at temperatures between 60-80 °C. 3. Remove Inhibitors: Pass the monomer through a column of basic alumina or use an appropriate inhibitor removal resin before the reaction. |
| Polymer with Low Molecular Weight | 1. Excessive Initiator Concentration: As explained in the FAQs, a high concentration of initiator leads to the formation of many short polymer chains.[1][2] 2. High Reaction Temperature: Higher temperatures can increase the rate of termination and chain transfer reactions. 3. Presence of Chain Transfer Agents: Impurities in the monomer or solvent can act as chain transfer agents. | 1. Decrease Initiator Concentration: Reduce the amount of initiator to generate fewer, longer polymer chains. 2. Lower Reaction Temperature: Conduct the polymerization at a lower temperature, ensuring it is still within the effective range for the initiator. 3. Purify Monomer and Solvent: Ensure all reagents are free from impurities that could act as chain transfer agents. |
| High Polydispersity Index (PDI) | 1. Non-uniform Initiation: Inconsistent temperature or poor mixing can lead to non-uniform initiation rates. 2. Side Reactions: Chain transfer to monomer, polymer, or solvent can broaden the molecular weight distribution. 3. High Monomer Conversion: At high conversions, the viscosity of the reaction mixture increases, which can lead to diffusion-controlled termination (the Trommsdorff effect), broadening the PDI. | 1. Ensure Homogeneous Conditions: Maintain uniform temperature and efficient stirring throughout the reaction. 2. Optimize Reaction Conditions: Consider using a lower temperature or a different solvent to minimize side reactions. 3. Limit Monomer Conversion: Stop the reaction at a lower monomer conversion to obtain a more uniform polymer. |
| Uncontrolled/Runaway Reaction | 1. Excessive Initiator Concentration: A very high concentration of initiator can lead to a rapid, highly exothermic reaction. 2. Inadequate Heat Dissipation: The reaction vessel may not be able to effectively dissipate the heat generated by the polymerization. | 1. Reduce Initiator Concentration: Use a lower, more controlled amount of initiator. 2. Improve Heat Management: Use a larger reaction vessel, a solvent to act as a heat sink, or an ice bath to control the reaction temperature. For larger scale reactions, consider a semi-batch process where the monomer and/or initiator are added gradually. |
Data Presentation
Table 1: Illustrative Effect of Initiator (AIBN) Concentration on the Free-Radical Polymerization of Styrene *
| Initiator Concentration (mol/L) | Polymerization Rate (mol/L·s) | Number-Average Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) |
| 0.001 | 1.5 x 10⁻⁵ | 250,000 | 1.8 |
| 0.005 | 3.4 x 10⁻⁵ | 120,000 | 1.7 |
| 0.010 | 4.8 x 10⁻⁵ | 85,000 | 1.6 |
| 0.050 | 1.1 x 10⁻⁴ | 40,000 | 1.8 |
| 0.100 | 1.5 x 10⁻⁴ | 25,000 | 2.0 |
*Disclaimer: This table presents representative data for the bulk polymerization of styrene at 60°C. While the general trends are applicable to this compound, the specific values may differ due to the electronic and steric effects of the dimethyl substituents. The electron-donating methyl groups in this compound are expected to result in a slower polymerization rate compared to styrene under similar conditions.
Experimental Protocols
Protocol 1: Free-Radical Polymerization of this compound using AIBN
Materials:
-
This compound (inhibitor removed)
-
2,2'-Azobisisobutyronitrile (AIBN)
-
Anhydrous toluene (or other suitable solvent)
-
Methanol
-
Nitrogen or Argon gas
Procedure:
-
Monomer Purification: Remove the inhibitor from this compound by passing it through a column of basic alumina.
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, dissolve the desired amount of this compound and AIBN in anhydrous toluene. The monomer concentration is typically in the range of 1-3 M.
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Immerse the flask in a preheated oil bath at 60-80°C and stir the mixture. The reaction time will depend on the desired conversion and molecular weight.
-
Termination and Precipitation: After the desired time, terminate the polymerization by cooling the flask in an ice bath and exposing the mixture to air.
-
Polymer Isolation: Precipitate the polymer by slowly adding the reaction mixture to a large excess of cold methanol with vigorous stirring.
-
Purification: Filter the precipitated polymer, wash it with fresh methanol, and dry it in a vacuum oven at a moderate temperature (e.g., 40-50°C) to a constant weight.
Protocol 2: Cationic Polymerization of this compound using SnCl₄
Materials:
-
This compound (dried over CaH₂)
-
Tin(IV) chloride (SnCl₄)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Methanol
-
Nitrogen or Argon gas
Procedure:
-
Monomer and Solvent Preparation: Dry the this compound and dichloromethane over calcium hydride (CaH₂) and distill under reduced pressure before use.
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum. Add the anhydrous dichloromethane to the flask.
-
Cooling: Cool the flask to the desired reaction temperature (e.g., 0°C or -78°C) using an appropriate cooling bath.
-
Monomer Addition: Add the purified this compound to the cooled solvent via a syringe.
-
Initiation: Prepare a stock solution of SnCl₄ in anhydrous dichloromethane. Add the desired amount of the SnCl₄ solution to the monomer solution via a syringe to initiate the polymerization. The concentration of SnCl₄ will influence the reaction rate and molecular weight.
-
Polymerization: Allow the reaction to proceed for the desired time with vigorous stirring under an inert atmosphere.
-
Termination: Quench the polymerization by adding a small amount of methanol to the reaction mixture.
-
Polymer Isolation and Purification: Precipitate the polymer by pouring the reaction mixture into a large volume of methanol. Filter the polymer, wash with methanol, and dry under vacuum.
Mandatory Visualizations
Caption: Logical relationship of initiator concentration on polymerization outcomes.
Caption: General experimental workflow for this compound polymerization.
References
- 1. Free Radical Polymerization of Styrene and Maleimide Derivatives: Molecular Weight Control and Application as a Heat Resistance Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Characterization and mechanism study of aqueous cationic polymerization of p-methylstyrene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
controlling molecular weight and polydispersity of poly(2,4-dimethylstyrene)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for controlling the molecular weight and polydispersity of poly(2,4-dimethylstyrene).
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for controlling the molecular weight and polydispersity of poly(this compound)?
A1: The most effective methods for achieving good control over molecular weight and achieving a narrow polydispersity index (PDI) for poly(this compound) are living/controlled polymerization techniques. These include:
-
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: A robust and versatile radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights and low PDIs.
-
Atom Transfer Radical Polymerization (ATRP): Another controlled radical polymerization method that provides excellent control over the polymer architecture.
-
Anionic Polymerization: Often considered the "gold standard" for living polymerization, capable of producing polymers with very low PDI, but requires stringent reaction conditions.[1][2]
-
Cationic Polymerization: Can be used for styrenic monomers, but control over molecular weight and PDI can be more challenging compared to other living techniques.[3]
Q2: Why is my polymerization of this compound failing to initiate or proceeding very slowly?
A2: Several factors can hinder the initiation or propagation of the polymerization:
-
Presence of Inhibitors: Commercial this compound, like other styrene monomers, is typically supplied with inhibitors (e.g., tert-butylcatechol) to prevent premature polymerization during storage. These must be removed prior to use.
-
Oxygen Inhibition: Oxygen can act as a radical scavenger and inhibit free-radical polymerization methods like RAFT and ATRP. The reaction mixture must be thoroughly deoxygenated.
-
Impure Monomer or Reagents: Impurities in the monomer, solvent, or initiator can terminate the polymerization. Purification of all components is crucial, especially for sensitive techniques like anionic polymerization.
-
Inactive Initiator: The initiator may have degraded due to improper storage. It is advisable to use a fresh or properly stored initiator.
-
Low Temperature: The chosen polymerization temperature might be too low for the initiator to decompose at an adequate rate.
Q3: How do the methyl groups in this compound affect its polymerization compared to styrene?
A3: The two methyl groups on the phenyl ring of this compound influence its polymerization behavior in several ways:
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Increased Reactivity: The electron-donating nature of the methyl groups can activate the vinyl group, potentially increasing the polymerization rate compared to styrene.
-
Steric Hindrance: The methyl group at the ortho position can introduce steric hindrance, which may affect the approach of the monomer to the growing polymer chain and the overall polymer structure. This steric hindrance can also lead to a lower ceiling temperature for polymerization.
-
Solubility: The presence of methyl groups can alter the solubility of both the monomer and the resulting polymer in various solvents.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of poly(this compound).
| Problem | Possible Causes | Recommended Solutions |
| High Polydispersity (PDI > 1.5) | 1. Inefficient Initiation: Slow initiation compared to propagation leads to chains starting at different times. 2. Chain Transfer Reactions: Transfer of the growing radical to the monomer, polymer, or solvent. 3. Termination Reactions: Irreversible termination of growing chains. 4. Impurities: Presence of water, oxygen, or other contaminants. | 1. Optimize Initiator: Choose an initiator with a decomposition rate appropriate for the polymerization temperature. For ATRP, ensure the initiator is activated faster than the propagating species. 2. Adjust Reaction Conditions: Lower the reaction temperature to minimize side reactions. Choose a solvent with a low chain transfer constant. 3. Purify Reagents: Thoroughly purify the monomer, solvent, and other reagents. Ensure all glassware is dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). |
| Bimodal or Multimodal GPC Trace | 1. Multiple Active Species: Presence of different initiating or propagating species. 2. Chain Coupling: Combination of two growing polymer chains. 3. Mid-reaction Initiation: Initiation occurring throughout the polymerization process. 4. Incomplete Initiator Activation: Not all initiator molecules starting a chain simultaneously. | 1. Ensure Pure Initiator: Use a highly pure initiator and ensure it is fully dissolved and homogenously distributed. 2. Optimize Ligand/Catalyst Ratio (for ATRP): Use the correct ratio of ligand to copper catalyst to ensure a controlled equilibrium between active and dormant species. 3. Degas Thoroughly: Remove all oxygen to prevent side reactions that can lead to different polymer populations. 4. For Cationic Polymerization: The presence of water as a co-initiator can sometimes lead to bimodal distributions. Careful control of water content is necessary.[4] |
| Low Monomer Conversion | 1. Insufficient Initiator: The amount of initiator is too low to achieve high conversion in a reasonable time. 2. Low Reaction Temperature: The temperature is not high enough for efficient propagation. 3. Inhibitor Presence: Residual inhibitor from the monomer is stopping the polymerization. 4. Catalyst Deactivation (for ATRP/RAFT): The catalyst or RAFT agent may have degraded. | 1. Increase Initiator Concentration: Adjust the monomer-to-initiator ratio. 2. Increase Temperature: Raise the reaction temperature, but be mindful of potential side reactions. 3. Monomer Purification: Ensure the inhibitor is completely removed from the this compound monomer. 4. Use Fresh Catalyst/RAFT Agent: Ensure the activity of your catalyst or RAFT agent. |
| Inconsistent Molecular Weight (Mn) Between Batches | 1. Variations in Reagent Purity: Inconsistent levels of impurities in the monomer or solvent. 2. Inaccurate Reagent Measurement: Errors in weighing or dispensing the monomer, initiator, or catalyst. 3. Temperature Fluctuations: Poor temperature control during polymerization. 4. Inconsistent Degassing: Varying levels of residual oxygen. | 1. Standardize Purification: Use a consistent and thorough purification protocol for all reagents. 2. Calibrate Equipment: Ensure balances and syringes are properly calibrated. 3. Improve Temperature Control: Use a reliable oil bath or reactor with precise temperature regulation. 4. Standardize Degassing Procedure: Use a consistent method (e.g., freeze-pump-thaw cycles or purging with inert gas for a set time) for all reactions. |
Experimental Protocols
Monomer Purification
It is critical to remove the inhibitor (typically tert-butylcatechol) from this compound before use.
-
Column Chromatography: Pass the this compound monomer through a column packed with basic alumina. This is a common and effective method for removing phenolic inhibitors.
-
Washing with Base: Wash the monomer with an aqueous solution of sodium hydroxide (e.g., 1 M NaOH) in a separatory funnel to remove the acidic inhibitor. Follow this with washes with deionized water until the aqueous layer is neutral. Dry the monomer over an anhydrous drying agent (e.g., MgSO₄ or CaH₂) and then distill under reduced pressure.
Representative RAFT Polymerization of this compound
This protocol is a general guideline and may require optimization based on the specific RAFT agent and desired molecular weight.
-
Reagents:
-
This compound (purified)
-
RAFT agent (e.g., 2-cyano-2-propyl dodecyl trithiocarbonate)
-
Initiator (e.g., Azobisisobutyronitrile, AIBN)
-
Solvent (e.g., toluene or anisole, anhydrous)
-
-
Procedure:
-
In a Schlenk flask equipped with a magnetic stir bar, add the this compound monomer, RAFT agent, and initiator in the desired molar ratios.
-
Add the anhydrous solvent.
-
Seal the flask and perform at least three freeze-pump-thaw cycles to remove dissolved oxygen.
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After the final thaw, backfill the flask with an inert gas (argon or nitrogen).
-
Immerse the flask in a preheated oil bath at the desired temperature (e.g., 70-90 °C) and stir.
-
Monitor the reaction progress by taking aliquots at different time intervals and analyzing the monomer conversion by ¹H NMR or gas chromatography.
-
To terminate the polymerization, cool the flask in an ice bath and expose the reaction mixture to air.
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Precipitate the polymer by adding the reaction mixture dropwise into a large volume of a non-solvent (e.g., cold methanol).
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Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.
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Characterize the polymer's molecular weight (Mn) and polydispersity (PDI) using gel permeation chromatography (GPC).
-
Quantitative Data Summary
The following tables provide representative data for the polymerization of styrenic monomers using different controlled polymerization techniques. Note that specific data for this compound is limited in the literature; therefore, data for styrene and p-methylstyrene are included as close analogues to guide experimental design.
Table 1: Representative Conditions for RAFT Polymerization of Styrenic Monomers
| Monomer | [Monomer]:[RAFT Agent]:[Initiator] | Temperature (°C) | Time (h) | Mn ( g/mol ) | PDI |
| Styrene | 100:1:0.1 | 110 | 16 | 9,400 | 1.10 |
| Styrene | 200:1:0.2 | 80 | 24 | 18,500 | 1.15 |
| p-Acetoxystyrene | 100:1:0.1 | 70 | 6 | 10,200 | 1.12 |
Data synthesized from literature on RAFT polymerization of styrene and its derivatives.[5][6]
Table 2: Representative Conditions for ATRP of Styrenic Monomers
| Monomer | [Monomer]:[Initiator]:[Cu(I)]:[Ligand] | Ligand | Temperature (°C) | Mn ( g/mol ) | PDI |
| Styrene | 100:1:1:2 | PMDETA | 110 | 9,200 | 1.15 |
| Styrene | 200:1:1:2 | dNbpy | 110 | 18,000 | 1.20 |
| Methyl Methacrylate | 100:1:1:2 | Me₆TREN | 22 | 21,600 | 1.18 |
Data synthesized from literature on ATRP of styrene and other monomers.
Table 3: Representative Conditions for Anionic Polymerization of Styrenic Monomers
| Monomer | Solvent | Initiator | Temperature (°C) | Mn ( g/mol ) | PDI |
| Styrene | THF | sec-BuLi | -78 | 10,000 | <1.1 |
| Styrene | Benzene | n-BuLi | 30 | 50,000 | <1.1 |
| α-Methylstyrene | THF | sec-BuLi | -78 | 25,000 | <1.1 |
Data synthesized from literature on anionic polymerization of styrenic monomers.[7]
Table 4: Representative Conditions for Cationic Polymerization of p-Methylstyrene
| [Monomer]:[Initiator]:[Co-initiator] | Initiator/Co-initiator | Temperature (°C) | Mn ( g/mol ) | PDI |
| 100:1:10 | p-MeStCl / SnCl₄ | -25 | 11,950 | 1.52 |
| 100:1:10 (with DTBP) | p-MeStCl / SnCl₄ | -25 | 27,930 | 1.45 |
Data for p-methylstyrene, a close analogue of this compound.[4][8] DTBP (2,6-di-tert-butylpyridine) is a proton scavenger used to improve control.
Visualizations
Caption: General experimental workflow for the controlled polymerization of this compound.
Caption: Relationship between experimental parameters and polymer properties.
References
- 1. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 2. chemie.uni-bayreuth.de [chemie.uni-bayreuth.de]
- 3. pslc.ws [pslc.ws]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Kinetic investigation of the RAFT polymerization of p-acetoxystyrene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
troubleshooting side reactions in the synthesis of 2,4-Dimethylstyrene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 2,4-dimethylstyrene. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve side reactions and other experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent laboratory and industrial methods for synthesizing this compound include:
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Friedel-Crafts Alkylation/Acylation of m-Xylene: This involves the alkylation of m-xylene with an ethylating agent or acylation followed by reduction and dehydration.
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Dehydrogenation of 2,4-Dimethylethylbenzene: This is a common industrial method where 2,4-dimethylethylbenzene is catalytically dehydrogenated to form the desired styrene.
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Wittig Reaction: This method utilizes the reaction of 2,4-dimethylbenzaldehyde with a phosphorus ylide, such as methylenetriphenylphosphorane.
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Dehydration of 2,4-Dimethylphenyl-substituted Ethanols: This involves the acid-catalyzed dehydration of a corresponding alcohol, like 1-(2,4-dimethylphenyl)ethanol.
Q2: My this compound product keeps polymerizing. How can I prevent this?
A2: this compound is prone to both thermal and acid-catalyzed polymerization. To prevent this, consider the following:
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Use of Inhibitors: Add a radical inhibitor to the reaction mixture and during purification and storage. Common inhibitors for styrenic monomers include 4-tert-butylcatechol (TBC), hydroquinone (HQ), and stable nitroxide radicals like TEMPO.
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Temperature Control: Avoid excessive temperatures during reaction workup and distillation. Distill under reduced pressure to lower the boiling point.
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Avoid Acidic Conditions: Neutralize any acidic catalysts or byproducts before purification. Cationic polymerization can be initiated by trace amounts of acid.
Q3: I am seeing multiple isomers in my final product. What is the likely cause?
A3: Isomer formation is a common issue, particularly in Friedel-Crafts reactions. The substitution pattern on the starting m-xylene can lead to the formation of other dimethylstyrene isomers. Careful selection of catalysts and reaction conditions can improve regioselectivity. In dehydration reactions of secondary alcohols, multiple alkene isomers can also form depending on which proton is abstracted.
Troubleshooting Guides
Friedel-Crafts Alkylation/Acylation of m-Xylene
This two-step approach first introduces an ethyl or acetyl group to m-xylene, followed by further transformations to yield this compound.
Problem: Low Yield and Formation of Polyalkylated/Polyacylated Byproducts
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Cause: The product of the initial alkylation, 2,4-dimethylethylbenzene, is more reactive than the starting m-xylene, leading to the addition of multiple ethyl groups.[1]
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Solution:
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Use a large excess of m-xylene relative to the ethylating agent to favor mono-alkylation.
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Control the reaction temperature; lower temperatures generally reduce the rate of polyalkylation.
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Consider Friedel-Crafts acylation followed by a Clemmensen or Wolff-Kishner reduction. The acetyl group is deactivating, which prevents polyacylation.
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Problem: Formation of Isomeric Products
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Cause: Friedel-Crafts reactions on substituted benzenes can yield a mixture of ortho, meta, and para isomers. The directing effects of the two methyl groups on m-xylene favor substitution at the 2, 4, and 5 positions.
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Solution:
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The choice of catalyst can influence isomer distribution. For example, using a bulkier Lewis acid might favor the less sterically hindered product.
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Careful control of reaction temperature can also affect the isomer ratio.
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Purification by fractional distillation or chromatography is often necessary to isolate the desired 2,4-isomer.
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Experimental Protocol: Friedel-Crafts Acylation of m-Xylene
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Setup: To a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl), add anhydrous aluminum chloride (AlCl₃).
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Solvent: Add a suitable inert solvent, such as dichloromethane or carbon disulfide.
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Reactant Addition: Cool the flask in an ice bath. Add a solution of m-xylene in the same solvent to the flask.
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Acylation: Slowly add acetyl chloride from the dropping funnel to the stirred mixture. Control the addition rate to maintain the temperature below 10 °C.
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Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours until the evolution of HCl gas ceases.
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Workup: Carefully pour the reaction mixture over crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
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Extraction: Separate the organic layer, wash it with water, sodium bicarbonate solution, and brine.
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Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The resulting 2,4-dimethylacetophenone can be purified by vacuum distillation or recrystallization.
Troubleshooting Workflow: Friedel-Crafts Reaction
References
Technical Support Center: Purification of Poly(2,4-dimethylstyrene)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of poly(2,4-dimethylstyrene).
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying poly(this compound)?
A1: The most common and effective methods for purifying poly(this compound) are precipitation (also known as non-solvent or solvent/anti-solvent precipitation) and size exclusion chromatography (SEC), also referred to as gel permeation chromatography (GPC).[1] Precipitation is widely used to remove unreacted monomers, initiators, and other small-molecule impurities. SEC is employed to separate polymers based on their molecular size, effectively removing oligomers and other polymeric impurities.
Q2: How do I select an appropriate solvent and non-solvent for the precipitation of poly(this compound)?
A2: The key to successful precipitation is to choose a solvent that completely dissolves the polymer and a non-solvent in which the polymer is insoluble, but the impurities are soluble. For poly(this compound), good solvents are typically aromatic hydrocarbons like toluene and xylene, or chlorinated hydrocarbons such as dichloromethane.[2] Common non-solvents that can be used are lower alcohols like methanol and ethanol, or alkanes such as hexane. A good starting point is to use a solvent in which the polymer dissolves readily at room temperature and a non-solvent that is miscible with the solvent.
Q3: What is fractional precipitation and when should I use it for poly(this compound)?
A3: Fractional precipitation is a technique used to separate a polymer sample into fractions with narrower molecular weight distributions. This is achieved by gradually adding a non-solvent to a polymer solution. The highest molecular weight chains will precipitate first. By collecting the precipitate in stages, you can isolate fractions with different average molecular weights. This method is particularly useful when a specific molecular weight range is required for an application, or to remove high or low molecular weight tails from the polymer distribution.
Q4: How can I assess the purity of my poly(this compound) after purification?
A4: The purity of poly(this compound) can be assessed using several analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are powerful tools to confirm the polymer structure and to detect the presence of residual monomers, solvents, or other impurities. The absence of signals corresponding to the vinyl protons of the this compound monomer is a good indicator of purity.
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Size Exclusion Chromatography (SEC/GPC): GPC analysis provides information about the molecular weight distribution of the polymer. A narrow and monomodal peak suggests a more uniform polymer. The absence of low molecular weight peaks indicates the successful removal of monomers and oligomers.
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Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to confirm the functional groups present in the polymer and to check for the absence of impurities with distinct infrared absorptions.
Q5: What are the typical GPC conditions for analyzing poly(this compound)?
A5: Typical GPC conditions for poly(this compound) would be similar to those used for polystyrene. A common mobile phase is tetrahydrofuran (THF) or chloroform. Polystyrene standards are generally used for calibration to obtain relative molecular weights. The choice of column will depend on the expected molecular weight range of your polymer.
Troubleshooting Guides
Precipitation/Non-Solvent Addition
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Polymer does not precipitate upon addition of non-solvent. | The chosen non-solvent is not a strong enough anti-solvent. The polymer solution is too dilute. The polymer has a very low molecular weight. | - Try a different non-solvent with a greater difference in polarity from the solvent. - Increase the volume of the non-solvent. - Concentrate the initial polymer solution. - Cool the mixture to decrease solubility. |
| A sticky, oily, or gummy precipitate is formed instead of a powder. | The polymer is precipitating too quickly. The polymer has a low glass transition temperature. The non-solvent is being added too rapidly. | - Add the polymer solution dropwise to the vigorously stirred non-solvent. - Cool the non-solvent before adding the polymer solution. - Use a larger volume of non-solvent. - Try a different non-solvent. |
| Low recovery of the precipitated polymer. | The polymer is partially soluble in the non-solvent mixture. The precipitate is too fine and passes through the filter. | - Increase the proportion of the non-solvent. - Allow the precipitate to settle and decant the supernatant before filtration. - Use a finer porosity filter paper or a centrifuge to collect the precipitate. |
| Impurities (e.g., monomer) are still present after precipitation. | Impurities are co-precipitating with the polymer. Insufficient washing of the precipitate. The non-solvent is also a non-solvent for the impurities. | - Re-dissolve the polymer in a good solvent and re-precipitate it. Repeat this process 2-3 times. - Wash the precipitate thoroughly with fresh non-solvent. - Choose a non-solvent in which the impurities are highly soluble. |
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Broad or tailing peaks in the GPC chromatogram. | Polymer is interacting with the column packing material. Poor solubility of the polymer in the mobile phase. Column degradation. | - Add a small amount of a salt (e.g., LiBr) to the mobile phase to reduce interactions. - Ensure the polymer is fully dissolved in the mobile phase before injection. - Use a different mobile phase. - Check the column's performance with a standard and replace if necessary. |
| Inaccurate molecular weight determination. | Incorrect calibration. Use of inappropriate standards. | - Recalibrate the GPC system with fresh, high-quality polystyrene standards. - Ensure the standards cover the expected molecular weight range of your sample. - For absolute molecular weight, consider using a light scattering detector. |
| Presence of a low molecular weight shoulder or peak after purification. | Incomplete removal of monomer or oligomers. | - Repeat the precipitation step before GPC analysis. - Optimize the precipitation conditions (e.g., solvent/non-solvent ratio, temperature). |
Experimental Protocols
Protocol 1: Precipitation of Poly(this compound)
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Dissolution: Dissolve the crude poly(this compound) in a good solvent (e.g., toluene or dichloromethane) to make a 5-10% (w/v) solution. Stir the solution until the polymer is completely dissolved.
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Precipitation: In a separate beaker, place a volume of a non-solvent (e.g., methanol or hexane) that is 5 to 10 times the volume of the polymer solution. Vigorously stir the non-solvent.
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Addition: Slowly add the polymer solution dropwise to the stirring non-solvent using a dropping funnel or a pipette. A white precipitate of the polymer should form.
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Digestion: Continue stirring the mixture for 30-60 minutes to ensure complete precipitation and to wash the polymer.
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Isolation: Collect the precipitated polymer by vacuum filtration using a Buchner funnel.
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Washing: Wash the polymer cake on the filter with fresh non-solvent multiple times to remove any remaining impurities.
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Drying: Dry the purified polymer in a vacuum oven at a temperature below its glass transition temperature until a constant weight is achieved.
Protocol 2: Fractional Precipitation of Poly(this compound)
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Dissolution: Prepare a dilute solution of poly(this compound) (e.g., 1-2% w/v) in a good solvent (e.g., toluene).
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Titration: Slowly add a non-solvent (e.g., methanol) dropwise to the stirred polymer solution until the solution becomes faintly turbid, indicating the precipitation of the highest molecular weight fraction.
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Equilibration: Warm the solution slightly to redissolve the precipitate and then allow it to cool slowly to room temperature to allow for the formation of a well-defined precipitate.
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Separation: Separate the precipitated fraction (highest molecular weight) from the supernatant by decantation or centrifugation.
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Further Fractionation: Add more non-solvent to the supernatant to precipitate the next fraction of lower molecular weight. Repeat this process to obtain multiple fractions.
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Recovery: Isolate and dry each fraction as described in the precipitation protocol.
Data Presentation
Table 1: Solvent and Non-Solvent Systems for Poly(this compound) Precipitation
| Good Solvents | Non-Solvents | Comments |
| Toluene | Methanol | A commonly used system for polystyrenes. |
| Xylene | Ethanol | Similar to toluene/methanol system. |
| Dichloromethane | Hexane | Good for lower molecular weight polymers. |
| Tetrahydrofuran (THF) | Methanol/Water | THF is a good solvent, and a mixture of methanol and water can be an effective non-solvent. |
Table 2: Example of GPC Analysis Parameters for Poly(this compound)
| Parameter | Value |
| Instrument | Agilent 1260 Infinity II GPC/SEC System or similar |
| Columns | 2 x PLgel MIXED-C, 300 x 7.5 mm |
| Mobile Phase | Tetrahydrofuran (THF) |
| Flow Rate | 1.0 mL/min |
| Temperature | 40 °C |
| Detector | Refractive Index (RI) |
| Calibration | Polystyrene standards |
Visualizations
Caption: Experimental workflow for the purification of poly(this compound) by precipitation.
Caption: Troubleshooting decision tree for the precipitation of poly(this compound).
References
Technical Support Center: Optimizing the Synthesis of 2,4-Dimethylstyrene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 2,4-Dimethylstyrene synthesis. The information is presented in a user-friendly question-and-answer format, addressing specific challenges encountered during common synthetic procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The three most prevalent laboratory-scale methods for the synthesis of this compound are:
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The Wittig Reaction: This method involves the reaction of 2,4-dimethylbenzaldehyde with a phosphorus ylide, typically generated from methyltriphenylphosphonium bromide.
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The Grignard Reaction: This two-step approach involves the reaction of a Grignard reagent, such as 2,4-dimethylmagnesium bromide, with acetaldehyde to form an intermediate alcohol, which is subsequently dehydrated.
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Dehydrogenation: This industrial method involves the catalytic dehydrogenation of 2,4-dimethylethylbenzene at high temperatures.
Q2: Which synthesis method generally provides the highest yield?
A2: The reported yields for each method can vary significantly based on reaction conditions and optimization. The Wittig reaction can offer good to high yields, particularly when optimized. The Grignard reaction followed by dehydration can also be high-yielding, though it involves multiple steps. Catalytic dehydrogenation is typically a high-yield process in industrial settings but can be more challenging to optimize on a laboratory scale.
Q3: What are the main challenges in synthesizing this compound?
A3: Common challenges include:
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Low Yields: Due to side reactions, incomplete conversions, or suboptimal reaction conditions.
-
Byproduct Formation: Each method can produce specific byproducts that can be difficult to separate from the desired product.
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Purification: The final purification of this compound often requires careful distillation or chromatography to remove impurities.
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Catalyst Deactivation: In the dehydrogenation method, the catalyst can lose activity over time due to coking or other deactivation mechanisms.[1][2]
Troubleshooting Guides
Method 1: The Wittig Reaction
The Wittig reaction is a popular choice for creating the vinyl group of this compound from 2,4-dimethylbenzaldehyde.
Logical Relationship for Wittig Reaction Troubleshooting
Caption: Troubleshooting logic for low yield in the Wittig synthesis of this compound.
Common Issues and Solutions
| Problem | Potential Cause | Recommended Solution | Expected Outcome |
| Low or no product formation | Incomplete formation of the phosphorus ylide due to a weak base or wet conditions. | Use a strong, non-nucleophilic base like n-butyllithium or sodium hydride. Ensure all glassware is flame-dried and solvents are anhydrous. | Formation of the characteristic orange/red ylide color, leading to product formation. |
| Low reactivity of the 2,4-dimethylbenzaldehyde. | The methyl groups are electron-donating, which can slightly decrease the electrophilicity of the aldehyde. Allow for a longer reaction time or a slight increase in temperature (e.g., to room temperature or gentle reflux). | Increased conversion of the aldehyde to the desired alkene. | |
| Formation of triphenylphosphine oxide is the main product | The ylide is reacting with oxygen or water instead of the aldehyde. | Maintain a strict inert atmosphere (nitrogen or argon) throughout the reaction. Use freshly distilled, anhydrous solvents. | The ylide preferentially reacts with the aldehyde, increasing the yield of this compound. |
| Presence of 2,4-dimethylbenzyl alcohol and 2,4-dimethylbenzoic acid in the product mixture | Cannizzaro reaction of the aldehyde under basic conditions, especially if the ylide formation is slow or incomplete. | Add the aldehyde to the pre-formed ylide solution. Ensure a slight excess of the ylide to quickly consume the aldehyde. | Minimizes the self-reaction of the aldehyde, leading to a cleaner product mixture. |
| Difficulty in separating the product from triphenylphosphine oxide | Triphenylphosphine oxide is a common byproduct of the Wittig reaction and can be difficult to remove. | Purify the crude product by column chromatography on silica gel using a non-polar eluent (e.g., hexanes). Alternatively, triphenylphosphine oxide can sometimes be precipitated from a non-polar solvent. | Isolation of pure this compound. |
Experimental Protocol: Wittig Synthesis of this compound
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Ylide Preparation: In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, suspend methyltriphenylphosphonium bromide (1.1 eq.) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath. Slowly add n-butyllithium (1.05 eq., 2.5 M in hexanes) dropwise. The mixture will turn a deep yellow or orange-red color. Stir at 0 °C for 1 hour.
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Wittig Reaction: Dissolve 2,4-dimethylbenzaldehyde (1.0 eq.) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether.
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Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using hexanes as the eluent to obtain this compound.
Quantitative Data for Wittig Synthesis
| Parameter | Value | Reference |
| Starting Material | 2,4-Dimethylbenzaldehyde | General Wittig Protocols |
| Reagents | Methyltriphenylphosphonium bromide, n-Butyllithium | General Wittig Protocols |
| Solvent | Anhydrous THF | General Wittig Protocols |
| Reaction Temperature | 0 °C to Room Temperature | General Wittig Protocols |
| Reaction Time | 2-4 hours | General Wittig Protocols |
| Reported Yield | 60-85% (Varies with conditions) | Estimated from similar reactions |
Method 2: The Grignard Reaction
This method involves the formation of 1-(2,4-dimethylphenyl)ethanol from a Grignard reagent and acetaldehyde, followed by dehydration.
Experimental Workflow for Grignard Synthesis
Caption: Step-by-step workflow for the Grignard synthesis of this compound.
Common Issues and Solutions
| Problem | Potential Cause | Recommended Solution | Expected Outcome |
| Grignard reaction fails to initiate | Inactive magnesium surface due to oxide layer. Presence of moisture. | Activate magnesium turnings by grinding them, adding a small crystal of iodine, or a few drops of 1,2-dibromoethane.[3] Ensure all glassware is rigorously dried and solvents are anhydrous.[3] | Initiation of the exothermic reaction, indicated by bubbling and a cloudy appearance. |
| Low yield of the alcohol intermediate | Side reaction of the Grignard reagent with the enolizable proton of acetaldehyde. | Add the Grignard reagent to a solution of acetaldehyde at a low temperature (0 °C or lower). | Favors nucleophilic addition over enolization, increasing the yield of the desired alcohol. |
| Wurtz coupling of the Grignard reagent with the starting aryl bromide. | Add the aryl bromide slowly to the magnesium turnings to maintain a low concentration of the bromide. | Minimizes the formation of biaryl byproducts. | |
| Incomplete dehydration of the alcohol | Insufficient acid catalyst or too low a temperature. | Use a stronger acid catalyst (e.g., a few drops of concentrated sulfuric acid) or a higher temperature for the dehydration step. | Complete conversion of the alcohol to the alkene. |
| Formation of polymeric byproducts during dehydration | Acid-catalyzed polymerization of the styrene product. | Perform the dehydration under vacuum distillation to remove the product as it is formed. Include a radical inhibitor (e.g., hydroquinone) in the distillation flask. | Minimizes polymerization and increases the isolated yield of the monomer. |
Experimental Protocol: Grignard Synthesis and Dehydration
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser and an addition funnel, place magnesium turnings (1.2 eq.). Add a small crystal of iodine. Add a solution of 2,4-dimethylbromobenzene (1.0 eq.) in anhydrous diethyl ether dropwise from the addition funnel to initiate the reaction. Once initiated, add the remaining solution at a rate that maintains a gentle reflux. After the addition is complete, reflux for an additional 30 minutes.
-
Reaction with Acetaldehyde: Cool the Grignard reagent to 0 °C. Add a solution of acetaldehyde (1.1 eq.) in anhydrous diethyl ether dropwise.
-
Work-up and Isolation of Alcohol: After the addition, stir the reaction mixture at room temperature for 1 hour. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain crude 1-(2,4-dimethylphenyl)ethanol.
-
Dehydration: To the crude alcohol, add a catalytic amount of a strong acid (e.g., a few drops of H₂SO₄). Heat the mixture and distill the this compound as it is formed. A vacuum distillation is recommended to lower the boiling point and prevent polymerization.
Quantitative Data for Grignard Synthesis
| Parameter | Value (Step 1 & 2) | Value (Step 3) | Reference |
| Starting Material | 2,4-Dimethylbromobenzene | 1-(2,4-Dimethylphenyl)ethanol | General Grignard Protocols |
| Reagents | Magnesium, Acetaldehyde | H₂SO₄ (catalytic) | General Grignard Protocols |
| Solvent | Anhydrous Diethyl Ether | None (neat) | General Grignard Protocols |
| Reaction Temperature | Reflux, then 0 °C to RT | Distillation Temperature | General Grignard Protocols |
| Reaction Time | ~2-3 hours | ~1-2 hours | General Grignard Protocols |
| Reported Yield | 70-90% (for alcohol) | 80-95% (for dehydration) | Estimated from similar reactions |
Method 3: Catalytic Dehydrogenation
This method is more common in industrial settings but can be adapted for laboratory scale. It involves passing 2,4-dimethylethylbenzene over a heated catalyst.
Dehydrogenation Reaction Pathway
Caption: Reaction pathway for the catalytic dehydrogenation of 2,4-dimethylethylbenzene.
Common Issues and Solutions
| Problem | Potential Cause | Recommended Solution | Expected Outcome |
| Low conversion of 2,4-dimethylethylbenzene | Insufficient reaction temperature or catalyst activity. | Increase the furnace temperature within the optimal range (typically 550-650 °C). Ensure the catalyst is properly activated and has not been poisoned. | Higher conversion of the starting material. |
| Low selectivity to this compound | Thermal cracking of the starting material or product at high temperatures. | Optimize the reaction temperature and residence time. The use of steam as a diluent can help to lower the partial pressure of the hydrocarbon and suppress side reactions. | Increased selectivity towards the desired product. |
| Rapid catalyst deactivation | Coking: deposition of carbonaceous material on the catalyst surface.[1] | Co-feed steam with the 2,4-dimethylethylbenzene. The steam helps to remove coke through the water-gas shift reaction. Periodic regeneration of the catalyst by controlled air oxidation can also be performed.[2] | Extended catalyst lifetime and stable performance. |
| Formation of other aromatic byproducts (e.g., toluene, xylene) | Hydrogenolysis or dealkylation reactions occurring on the catalyst surface. | Modify the catalyst composition. For example, the addition of potassium to iron-based catalysts can suppress cracking reactions. | A cleaner product stream with fewer aromatic impurities. |
Experimental Protocol: Catalytic Dehydrogenation
-
Catalyst Packing: Pack a fixed-bed reactor with a suitable dehydrogenation catalyst (e.g., a commercial iron oxide-based catalyst).
-
Reaction Setup: Place the reactor in a tube furnace and connect it to a feed delivery system (for 2,4-dimethylethylbenzene and water) and a condenser to collect the product.
-
Reaction Conditions: Heat the furnace to the desired reaction temperature (e.g., 600 °C). Introduce a co-feed of steam and 2,4-dimethylethylbenzene over the catalyst bed.
-
Product Collection: The reaction effluent is cooled, and the organic and aqueous layers are separated.
-
Analysis: The organic layer is analyzed by Gas Chromatography (GC) or GC-Mass Spectrometry (GC-MS) to determine the conversion and selectivity.
-
Purification: The this compound can be purified from the organic layer by fractional distillation.
Quantitative Data for Catalytic Dehydrogenation
| Parameter | Value | Reference |
| Starting Material | 2,4-Dimethylethylbenzene | Analogous to ethylbenzene dehydrogenation |
| Catalyst | Iron oxide-based (e.g., Fe₂O₃/K₂O/Cr₂O₃) | Industrial processes for styrene |
| Reaction Temperature | 550 - 650 °C | Analogous to ethylbenzene dehydrogenation |
| Co-feed | Steam | Industrial processes for styrene |
| Reported Conversion | 40 - 60% (per pass) | Estimated from similar reactions |
| Reported Selectivity | >90% | Estimated from similar reactions |
References
Technical Support Center: Managing Exothermic Reactions During 2,4-Dimethylstyrene Polymerization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in safely and effectively managing exothermic reactions during the polymerization of 2,4-Dimethylstyrene.
Troubleshooting Guide
This guide addresses common issues encountered during the polymerization of this compound, focusing on the management of the reaction exotherm.
Issue: Rapid, Uncontrolled Temperature Increase (Runaway Reaction)
-
Question: My reaction temperature is increasing much faster than anticipated, and the cooling system cannot keep up. What should I do?
-
Answer: An uncontrolled temperature spike is a serious safety concern and indicates a potential runaway reaction. Immediate action is required.
-
Emergency Shutdown: Immediately cease the addition of all reactants, including the monomer and initiator.
-
Emergency Cooling: If your reactor is equipped with an emergency cooling system, activate it immediately.
-
Quench the Reaction: If a pre-prepared quenching agent is available, introduce it to the reactor to terminate the polymerization.
-
Evacuation: If the temperature continues to rise uncontrollably, evacuate the area immediately and alert safety personnel.
-
Issue: Inconsistent Product Properties (Molecular Weight and Polydispersity)
-
Question: I am observing significant variations in molecular weight and a broad polydispersity in my final polymer product across different batches. Could this be related to temperature control?
-
Answer: Yes, inconsistent temperature control is a very likely cause. The rate of polymerization is highly sensitive to temperature. Poor heat management can lead to the formation of "hot spots" within the reactor where the polymerization proceeds at a much faster rate, resulting in a broader molecular weight distribution.
Issue: Polymerization Occurring During Monomer Storage
-
Question: I've noticed an increase in the viscosity of my stored this compound monomer, suggesting premature polymerization. What could be the cause?
-
Answer: Premature polymerization of styrenic monomers during storage can be initiated by several factors:
-
Elevated Temperatures: Storage at temperatures above the recommended 2-8°C can significantly increase the rate of spontaneous polymerization.
-
Exposure to Light: UV light can generate free radicals, initiating polymerization.
-
Contaminants: Impurities such as oxidizing agents can promote polymerization.
-
Inhibitor Depletion: The inhibitor present in the monomer can be consumed over time, especially under improper storage conditions.
-
Frequently Asked Questions (FAQs)
Q1: What is the heat of polymerization for this compound, and why is it important?
Q2: How can I prevent a runaway reaction from occurring?
A2: Preventing a runaway reaction requires careful experimental design and control. Key strategies include:
-
Use of a Solvent: Performing the polymerization in a suitable solvent helps to dissipate the heat generated and manage the viscosity of the reaction mixture.
-
Controlled Monomer and Initiator Addition: Adding the monomer and/or initiator gradually over time, rather than all at once, allows for better control over the rate of heat generation.
-
Efficient Cooling: Ensure your reactor is equipped with an adequate cooling system, such as a cooling jacket or internal cooling coils, that can handle the expected heat load.
-
Proper Agitation: Vigorous stirring is crucial to prevent the formation of localized hot spots and ensure a uniform temperature throughout the reactor.
Q3: Is it safe to perform a bulk polymerization of this compound?
A3: While possible, bulk polymerization of this compound carries a significantly higher risk of a runaway reaction. The high concentration of the monomer and the potential for a rapid increase in viscosity (the gel effect) can severely impede heat transfer. For laboratory-scale polymerizations, solution polymerization is a safer alternative.
Q4: What are the recommended initiators for this compound polymerization?
A4: Common free-radical initiators such as benzoyl peroxide (BPO) or 2,2'-azobisisobutyronitrile (AIBN) are suitable for the polymerization of this compound. The choice of initiator and its concentration will influence the rate of polymerization and the molecular weight of the resulting polymer.
Q5: How does temperature affect the properties of the final polymer?
A5: Temperature has a significant impact on the final polymer properties. Higher temperatures generally lead to a faster reaction rate but can result in a lower molecular weight polymer due to an increased rate of termination reactions. Inconsistent temperature control can lead to a broader molecular weight distribution (higher polydispersity).
Data Presentation
Table 1: Heat of Polymerization for Styrene and Related Monomers
| Monomer | Heat of Polymerization (kcal/mol) | Notes |
| Styrene | -16.0 to -16.5 | Experimentally determined value. |
| α-Methylstyrene | -8.8 to -10.1 | Lower value due to steric hindrance from the α-methyl group. |
| This compound | ~ -16.0 | Estimated value based on styrene. |
Experimental Protocols
Solution Polymerization of this compound
This protocol provides a general methodology for the solution polymerization of this compound.
Materials:
-
This compound (inhibitor removed)
-
Toluene (or another suitable solvent)
-
2,2'-Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) (initiator)
-
Methanol (for precipitation)
-
Nitrogen or Argon gas supply
-
Reaction flask with a reflux condenser, magnetic stirrer, and temperature probe
-
Heating mantle with a temperature controller
-
Cooling bath
Procedure:
-
Setup: Assemble the reaction apparatus, ensuring it is dry and free of oxygen.
-
Solvent and Monomer: Add the desired amount of toluene and inhibitor-free this compound to the reaction flask. A typical starting concentration is a 50% (w/w) solution of monomer in the solvent.
-
Inert Atmosphere: Purge the reaction mixture with nitrogen or argon for at least 30 minutes to remove dissolved oxygen. Maintain a gentle flow of inert gas throughout the reaction.
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 60-80°C for AIBN).
-
Initiation: Once the temperature is stable, add the initiator. The initiator can be added as a solid or as a solution in a small amount of the solvent. For better control, consider adding the initiator portion-wise or via a syringe pump over a set period.
-
Polymerization: Allow the polymerization to proceed for the desired time, closely monitoring the temperature. Be prepared for an exotherm, especially at the beginning of the reaction. Adjust the heating/cooling as necessary to maintain a stable temperature.
-
Termination and Precipitation: After the desired reaction time, cool the mixture to room temperature. Slowly pour the viscous polymer solution into a beaker containing a large excess of methanol (typically 10 times the volume of the reaction mixture) while stirring vigorously. The polymer will precipitate as a solid.
-
Isolation and Drying: Collect the precipitated polymer by filtration, wash it with fresh methanol, and dry it in a vacuum oven at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved.
Mandatory Visualization
preventing premature polymerization of 2,4-Dimethylstyrene during storage
Frequently Asked Questions (FAQs)
Q1: What is 2,4-Dimethylstyrene and why is it prone to premature polymerization?
A: this compound is a derivative of styrene used in the synthesis of specialized polymers. Like other styrene-based monomers, it contains a vinyl group (-CH=CH₂) which is susceptible to free-radical polymerization.[1][2] This process, where individual monomer units link together to form long polymer chains, can be initiated by heat, light (UV radiation), or the presence of contaminants that can generate free radicals.[2][3] This premature polymerization is undesirable as it leads to product loss and can create safety hazards due to the exothermic nature of the reaction.[2][4]
Q2: What are the primary causes of premature polymerization during storage?
A: The primary triggers for the premature polymerization of this compound are:
-
Elevated Temperatures: Higher temperatures increase the rate of spontaneous polymerization.[2]
-
Exposure to Light: Ultraviolet (UV) light can initiate the formation of free radicals, which in turn start the polymerization chain reaction.
-
Presence of Oxygen: While oxygen can sometimes act as an inhibitor, it can also form peroxides, which are potent polymerization initiators.[4]
-
Contamination: Contaminants such as acids, bases, metal salts, and peroxides can act as catalysts or initiators for polymerization.
-
Depletion of Inhibitor: The inhibitor added to the monomer can be consumed over time, leaving the monomer unprotected.[5]
Q3: What are inhibitors and how do they work?
A: Inhibitors are chemical compounds added to monomers to prevent their self-polymerization during transport and storage.[2] They function by scavenging free radicals, effectively terminating the polymerization chain reaction before it can propagate.[2] For styrenic monomers, phenolic compounds are commonly used as inhibitors.[2]
Q4: What is the recommended inhibitor for this compound?
A: A common inhibitor used for this compound is 4-tert-butylcatechol (TBC).[6][7][8] It is typically added at a concentration of approximately 500 ppm.[6][7] TBC is effective in the presence of oxygen and can be readily removed before the intended use of the monomer.[2][4]
Q5: What are the ideal storage conditions for this compound?
A: To maximize shelf life and prevent premature polymerization, this compound should be stored under the following conditions:
-
Temperature: Store in a refrigerated environment, typically between 2-8°C (36-46°F).[6][7][9]
-
Light: Keep in a dark place, away from direct sunlight or other sources of UV radiation.
-
Atmosphere: While not always mandatory, storage under an inert atmosphere (e.g., nitrogen) can help prevent the formation of peroxides.
-
Container: Store in a tightly sealed container to prevent contamination and exposure to air.
Q6: How can I check the stability of my stored this compound?
A: Regular monitoring of the stored monomer is crucial. Key indicators of instability include:
-
Visual Inspection: Check for any signs of cloudiness, increased viscosity, or the presence of solid polymer. The monomer should be a clear liquid.[10]
-
Inhibitor Concentration: Periodically measure the concentration of the inhibitor (e.g., TBC) to ensure it is within the effective range.
-
Temperature Monitoring: Regularly check the storage temperature to ensure it remains within the recommended range.
Troubleshooting Guide
Issue: The this compound appears cloudy or has solidified.
| Possible Cause | Recommended Action |
| Premature Polymerization | 1. Safety First: Do not attempt to open or handle a container that is bulging or warm to the touch. This could indicate a runaway polymerization reaction. Isolate the container and contact your institution's safety officer. 2. Quarantine: If the container is not under pressure, move it to a cool, isolated area. 3. Disposal: The polymerized material cannot be salvaged. Dispose of it as hazardous waste according to your institution's guidelines.[11] |
Issue: The monomer is nearing its recommended shelf life.
| Possible Cause | Recommended Action |
| Inhibitor Depletion | 1. Check Inhibitor Level: If possible, test the concentration of the inhibitor. 2. Replenish Inhibitor: If the inhibitor level is low, additional inhibitor can be added to extend the shelf life. Consult the manufacturer's recommendations for the appropriate amount.[5] 3. Prioritize Use: Plan to use the older stock of monomer first. |
Issue: The monomer needs to be used in an experiment, and the inhibitor must be removed.
| Possible Cause | Recommended Action |
| Inhibitor Interference with Reaction | 1. Alkaline Wash: For phenolic inhibitors like TBC, an alkaline wash is an effective removal method. See the experimental protocol below.[2][4] 2. Column Chromatography: Passing the monomer through a column of activated alumina can also remove the inhibitor.[4] 3. Use Immediately: Once the inhibitor is removed, the monomer is highly susceptible to polymerization. Use it immediately after purification. |
Data Presentation
Recommended Storage and Handling Parameters for this compound
| Parameter | Recommended Value | Rationale |
| Storage Temperature | 2-8°C (36-46°F)[6][7][9] | Reduces the rate of thermal polymerization. |
| Inhibitor | 4-tert-butylcatechol (TBC) | Effective free-radical scavenger.[2] |
| Inhibitor Concentration | ~500 ppm[6][7] | Provides an adequate induction period to prevent polymerization under proper storage conditions. |
| Storage Atmosphere | Air or Inert Gas (Nitrogen) | TBC requires oxygen to be effective, but an inert atmosphere can prevent peroxide formation. |
| Light Conditions | Dark | Prevents UV-initiated polymerization. |
Experimental Protocols
Protocol 1: Removal of 4-tert-butylcatechol (TBC) Inhibitor
Objective: To remove the TBC inhibitor from this compound prior to polymerization.
Materials:
-
This compound containing TBC
-
1 M Sodium Hydroxide (NaOH) solution
-
Saturated Sodium Chloride (NaCl) solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Separatory funnel
-
Erlenmeyer flask
-
Filter paper and funnel
Methodology:
-
Place the this compound in a separatory funnel.
-
Add an equal volume of 1 M NaOH solution.
-
Shake the funnel vigorously for 1-2 minutes, periodically venting to release any pressure. The TBC will react with the NaOH and be extracted into the aqueous layer, which will typically turn a brownish color.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Repeat the wash with fresh 1 M NaOH solution until the aqueous layer is colorless.
-
Wash the monomer with an equal volume of brine to remove any residual NaOH.
-
Drain the aqueous layer and transfer the organic layer (this compound) to an Erlenmeyer flask.
-
Add a small amount of anhydrous MgSO₄ or Na₂SO₄ to dry the monomer. Swirl the flask gently.
-
Filter the dried monomer to remove the drying agent.
-
The inhibitor-free this compound is now ready for use. It should be used immediately.
Visualizations
Caption: Troubleshooting workflow for suspected premature polymerization.
Caption: Simplified mechanism of free-radical polymerization and inhibition.
Caption: Experimental workflow for removing TBC inhibitor.
References
- 1. This compound | 2234-20-0 | Benchchem [benchchem.com]
- 2. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 3. Sciencemadness Discussion Board - Unable to get styrene to polymerize... - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US2867672A - Method of minimizing styrene polymerization during storage - Google Patents [patents.google.com]
- 6. 2,4-二甲基苯乙烯 97%, contains ~500 ppm tert-butylcatechol as stabilizer | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound 97%, contains ~500 ppm tert-butylcatechol as stabilizer | 2234-20-0 [sigmaaldrich.com]
- 8. 271150050 [thermofisher.com]
- 9. This compound | 2234-20-0 [chemicalbook.com]
- 10. echemi.com [echemi.com]
- 11. merckmillipore.com [merckmillipore.com]
Technical Support Center: Solvent Effects on the Polymerization of 2,4-Dimethylstyrene
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the solvent effects observed during the cationic and free-radical polymerization of 2,4-dimethylstyrene. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on how solvent choice can impact key polymerization parameters.
Troubleshooting Guides
This section addresses common issues encountered during the polymerization of this compound, providing potential causes and recommended solutions in a user-friendly question-and-answer format.
Low or No Monomer Conversion
Question: My polymerization of this compound has a very low yield or failed to initiate. What are the possible reasons?
Answer:
Several factors can contribute to low or no monomer conversion. Consider the following possibilities:
-
Presence of Inhibitors: Commercial this compound is often stabilized with inhibitors like 4-tert-butylcatechol (TBC) to prevent premature polymerization. These must be removed before the reaction.
-
Solution: Pass the monomer through a column of basic alumina or perform a wash with an aqueous sodium hydroxide solution followed by drying.
-
-
Oxygen Inhibition (Free-Radical Polymerization): Oxygen is a potent inhibitor of free-radical polymerization as it can scavenge radicals.
-
Solution: Ensure the reaction mixture is thoroughly deoxygenated by sparging with an inert gas (e.g., nitrogen or argon) for an extended period or by performing several freeze-pump-thaw cycles.
-
-
Inactive Initiator/Catalyst: The initiator (for free-radical polymerization) or catalyst (for cationic polymerization) may have degraded due to improper storage or handling.
-
Solution: Use a fresh batch of initiator/catalyst or verify the activity of the existing supply. For instance, the decomposition of initiators like AIBN is temperature-dependent.
-
-
Insufficient Initiator/Catalyst Concentration: The amount of initiator or catalyst may be too low to effectively start the polymerization, especially if there are residual inhibitors or other impurities.
-
Solution: Increase the initiator or catalyst concentration. A higher initiator concentration can help overcome the effects of inhibitors.
-
-
Low Reaction Temperature: The chosen reaction temperature might be too low for the initiator to decompose at an adequate rate (in free-radical polymerization) or for the catalyst to be sufficiently active (in cationic polymerization).
-
Solution: Increase the reaction temperature to the optimal range for your specific initiator or catalyst system.
-
-
Impurities in Solvent or Monomer: Impurities can act as chain transfer agents or inhibitors, quenching the polymerization.
-
Solution: Use freshly purified monomer and high-purity, anhydrous solvents.
-
Broad Molecular Weight Distribution (High Polydispersity Index - PDI)
Question: The resulting poly(this compound) has a very broad molecular weight distribution (PDI > 1.5). How can I achieve better control?
Answer:
A high PDI indicates a lack of control over the polymerization process. The following factors can contribute to this issue:
-
Chain Transfer Reactions: Chain transfer to monomer, polymer, or solvent is a common cause of broad PDI. This compound, being an electron-rich monomer, can be susceptible to chain transfer, especially in cationic polymerization.
-
Solution (Cationic): Lowering the reaction temperature can suppress chain transfer reactions. The choice of a less nucleophilic counter-ion can also improve control.
-
Solution (Free-Radical): Employ controlled radical polymerization techniques such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.
-
-
High Initiator Concentration (Free-Radical): A high concentration of initiator can lead to a high rate of initiation and termination, resulting in a broader distribution of chain lengths.
-
Solution: Optimize the initiator concentration to strike a balance between a reasonable polymerization rate and good control over molecular weight.
-
-
Inconsistent Temperature Control: Fluctuations in the reaction temperature can lead to variations in the rates of initiation, propagation, and termination, resulting in a broader PDI.
-
Solution: Ensure uniform and stable heating of the reaction mixture using a reliable temperature controller and efficient stirring.
-
-
Solvent Effects: The solvent can influence the reactivity of the propagating species and the solubility of the growing polymer chains, which can affect the PDI. In some cases, a less polar solvent may lead to better control in certain controlled radical polymerization techniques.
Slow Polymerization Rate
Question: The polymerization of this compound is proceeding very slowly. How can I increase the reaction rate?
Answer:
A slow polymerization rate can be caused by several factors:
-
Low Initiator/Catalyst Concentration: An insufficient concentration of the initiating or catalytic species will result in a low concentration of active centers.
-
Solution: Gradually increase the initiator or catalyst concentration while monitoring the effect on molecular weight and PDI.
-
-
Low Reaction Temperature: Lower temperatures decrease the rate of both initiation and propagation.
-
Solution: Increase the reaction temperature. For free-radical polymerization, ensure the temperature is appropriate for the half-life of the chosen initiator.
-
-
Inhibitor Presence: Even trace amounts of inhibitors can significantly slow down the polymerization.
-
Solution: Ensure complete removal of the inhibitor from the monomer.
-
-
Solvent Choice: The polarity of the solvent can influence the rate of polymerization.
-
Solution (Cationic): Generally, more polar solvents can accelerate cationic polymerization by stabilizing the carbocationic propagating species.
-
Solution (Free-Radical): The effect is often less pronounced, but solvent viscosity can play a role in diffusion-controlled termination, indirectly affecting the overall rate.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for polymerizing this compound?
A1: this compound can be polymerized via both cationic and free-radical polymerization methods. The choice of method depends on the desired polymer properties and the level of control required over the molecular architecture.
Q2: How do the methyl groups on the styrene ring affect its polymerization?
A2: The two methyl groups on the aromatic ring of this compound are electron-donating. This increases the electron density of the vinyl double bond, making the monomer more nucleophilic. As a result, this compound is generally more reactive in cationic polymerization compared to styrene. In free-radical polymerization , these groups can have a more complex effect on reactivity and may also influence the properties of the resulting polymer.
Q3: Which type of solvent is generally preferred for the cationic polymerization of this compound?
A3: Cationic polymerization of styrene derivatives is typically carried out in non-polar or moderately polar aprotic solvents. Chlorinated solvents like dichloromethane (CH₂Cl₂) and chloroform (CHCl₃) are commonly used because they can solvate the growing carbocationic species and the counter-ion, facilitating the polymerization. However, for more controlled polymerizations, less polar solvents may sometimes be preferred to minimize chain transfer reactions. Recent studies on similar monomers like p-methylstyrene have shown that ionic liquids can offer better control over the polymerization compared to traditional organic solvents.[1]
Q4: How does solvent polarity affect the free-radical polymerization of this compound?
A4: While free-radical polymerization is generally considered less sensitive to solvent polarity than ionic polymerizations, the solvent can still have an impact. The solvent can influence the rate of initiation by affecting the decomposition of the initiator. Furthermore, the solvent can affect the conformation of the growing polymer chain and the solubility of the polymer, which can in turn influence the termination kinetics. For some controlled radical polymerization techniques like ATRP, solvent polarity can significantly affect the position of the equilibrium between active and dormant species, thereby influencing the polymerization rate and control.[2]
Q5: How can I control the molecular weight of poly(this compound)?
A5: The molecular weight can be controlled by several factors:
-
Monomer to Initiator/Catalyst Ratio: In a well-controlled polymerization, the number-average molecular weight (Mn) is inversely proportional to the initial concentration of the initiator or catalyst.
-
Reaction Time and Monomer Conversion: In living/controlled polymerizations, the molecular weight increases linearly with monomer conversion.
-
Chain Transfer Agents (CTAs): In free-radical polymerization, the addition of a CTA can be used to control the molecular weight. In RAFT polymerization, the ratio of monomer to RAFT agent is a key parameter for controlling molecular weight.[3]
-
Temperature: In cationic polymerization, lower temperatures generally lead to higher molecular weights by suppressing chain transfer reactions.[4]
Data Presentation
The following tables summarize the expected qualitative effects of solvent properties on the polymerization of this compound. Quantitative data for this specific monomer is scarce in the literature; therefore, the information is based on established principles for the polymerization of styrene derivatives.
Table 1: General Solvent Effects on Cationic Polymerization of this compound
| Solvent Property | Effect on Reaction Rate | Effect on Molecular Weight | Effect on PDI | Rationale |
| Increasing Polarity | Generally Increases | May Decrease | May Increase | Stabilization of the carbocationic propagating species can increase the propagation rate but may also promote chain transfer reactions. |
| Increasing Nucleophilicity | Decreases | Decreases | Increases | Nucleophilic solvents can compete with the monomer for the carbocation, leading to termination or transfer reactions. |
Table 2: General Solvent Effects on Free-Radical Polymerization of this compound
| Solvent Property | Effect on Reaction Rate | Effect on Molecular Weight | Effect on PDI | Rationale |
| Increasing Polarity | Variable, often minor | Variable, often minor | Generally minor | The effect is less direct than in ionic polymerization but can influence initiator decomposition and radical stability. |
| Chain Transfer to Solvent | Decreases | Decreases | Increases | Solvents with easily abstractable atoms (e.g., some chlorinated solvents, thiols) can act as chain transfer agents. |
| Increasing Viscosity | May Decrease (Termination) | May Increase | May Decrease | Higher viscosity can slow down the diffusion-controlled termination reaction (Trommsdorff effect), leading to a higher rate and molecular weight. |
Experimental Protocols
The following are general experimental protocols that can be adapted for the polymerization of this compound. Note: These are starting points and may require optimization for specific experimental goals.
Protocol 1: Cationic Polymerization of this compound in Dichloromethane
Materials:
-
This compound (inhibitor removed)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Lewis Acid Catalyst (e.g., Tin(IV) chloride - SnCl₄, or Boron trifluoride diethyl etherate - BF₃·OEt₂)
-
Anhydrous Methanol (for termination and precipitation)
-
Nitrogen or Argon gas supply
-
Dry glassware
Procedure:
-
Preparation: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen/argon inlet, and a rubber septum.
-
Monomer and Solvent Addition: Under a positive pressure of inert gas, add anhydrous dichloromethane to the flask, followed by the purified this compound. Cool the mixture to the desired reaction temperature (e.g., 0 °C or -78 °C) using an ice-salt bath or a dry ice/acetone bath.
-
Initiation: Prepare a stock solution of the Lewis acid catalyst in anhydrous dichloromethane in a separate dry flask under an inert atmosphere. Using a syringe, slowly add the required amount of the catalyst solution to the stirred monomer solution.
-
Polymerization: Allow the reaction to proceed for the desired time (e.g., 1-4 hours), maintaining the reaction temperature and inert atmosphere. The viscosity of the solution will increase as the polymerization progresses.
-
Termination and Precipitation: Terminate the polymerization by adding a small amount of pre-chilled anhydrous methanol to the reaction mixture.
-
Isolation: Pour the polymer solution into a large excess of vigorously stirred methanol to precipitate the polymer.
-
Purification and Drying: Collect the precipitated polymer by filtration, wash it with fresh methanol, and dry it in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to a constant weight.
Protocol 2: Free-Radical Polymerization of this compound in Toluene
Materials:
-
This compound (inhibitor removed)
-
Anhydrous Toluene
-
Free-Radical Initiator (e.g., Azobisisobutyronitrile - AIBN, or Benzoyl Peroxide - BPO)
-
Methanol (for precipitation)
-
Nitrogen or Argon gas supply
-
Dry glassware
Procedure:
-
Preparation: Assemble a round-bottom flask or Schlenk tube equipped with a magnetic stirrer and a condenser with a nitrogen/argon inlet.
-
Monomer, Solvent, and Initiator Addition: Add the purified this compound, toluene, and the initiator to the flask.
-
Degassing: Deoxygenate the reaction mixture by bubbling with nitrogen or argon for at least 30 minutes or by performing three freeze-pump-thaw cycles.
-
Polymerization: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C for AIBN, 80-95 °C for BPO) in an oil bath with constant stirring under a positive pressure of inert gas.
-
Monitoring: The progress of the polymerization can be monitored by observing the increase in the viscosity of the solution.
-
Termination and Precipitation: After the desired reaction time (e.g., 4-24 hours), cool the reaction mixture to room temperature. If the polymer solution is very viscous, it can be diluted with a small amount of toluene.
-
Isolation: Pour the polymer solution into a large excess of vigorously stirred methanol to precipitate the polymer.
-
Purification and Drying: Collect the precipitated polymer by filtration, wash it with fresh methanol, and dry it in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to a constant weight.
Mandatory Visualizations
Diagram 1: General Workflow for Polymerization of this compound
Caption: General experimental workflow for the polymerization of this compound.
Diagram 2: Troubleshooting Logic for Low Polymer Yield
Caption: Decision tree for troubleshooting low polymer yield in this compound polymerization.
References
catalyst selection and optimization for 2,4-Dimethylstyrene synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4-Dimethylstyrene. The following sections detail catalyst selection, optimization, and troubleshooting for the primary synthesis routes.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The two main industrial and laboratory methods for synthesizing this compound are:
-
Dehydration of 1-(2,4-dimethylphenyl)ethanol: This method involves the acid-catalyzed removal of a water molecule from the corresponding alcohol. It is a common laboratory-scale synthesis.
-
Dehydrogenation of 2,4-dimethylethylbenzene: This is a high-temperature, catalytic process often used in industrial settings, analogous to the commercial production of styrene from ethylbenzene.[1]
Q2: Which type of catalyst is best for the dehydration of 1-(2,4-dimethylphenyl)ethanol?
A2: The choice of catalyst depends on the desired reaction conditions (liquid or gas phase) and scale. Solid acid catalysts are often preferred for their ease of separation and potential for regeneration. Common choices include:
-
Zeolites (e.g., H-ZSM-5, H-Y): These offer high activity and selectivity, particularly in gas-phase reactions.[2][3]
-
Acidic Resins (e.g., Amberlyst-15): These are effective in liquid-phase reactions at milder temperatures.[3][4]
-
Metal Oxides (e.g., γ-Alumina, Titania): Typically used in gas-phase dehydrations at elevated temperatures.[2]
-
Homogeneous Catalysts (e.g., p-Toluenesulfonic acid, Copper(II) complexes): Suitable for liquid-phase synthesis, offering high yields but can be more challenging to separate from the product.[5]
Q3: What are the common side reactions to be aware of during the synthesis of this compound?
A3: The primary side reactions depend on the synthesis route:
-
Dehydration Route:
-
Ether Formation: Intermolecular dehydration of the alcohol can form a corresponding ether. This is more prevalent at lower temperatures.[2]
-
Polymerization: The this compound product can polymerize, especially at higher temperatures or in the presence of strong acids.
-
-
Dehydrogenation Route:
-
Coke Formation: At high temperatures, decomposition of hydrocarbons can lead to the deposition of coke on the catalyst surface, causing deactivation.[6]
-
Cracking: The high temperatures can lead to the formation of smaller aromatic compounds like toluene and benzene.
-
Q4: How can I minimize polymerization of this compound during the reaction and workup?
A4: To minimize polymerization:
-
Use of Inhibitors: Add a radical inhibitor such as 4-tert-butylcatechol (TBC) to the reaction mixture or during distillation.
-
Lower Temperatures: Operate the reaction and distillation at the lowest feasible temperatures.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can reduce the presence of oxygen, which can initiate polymerization.
-
Control Reaction Time: Avoid unnecessarily long reaction times.
Q5: My catalyst has deactivated. Can it be regenerated?
A5: Yes, many solid catalysts can be regenerated:
-
Coke Removal: For catalysts deactivated by coke deposition (common in dehydrogenation), a controlled burnout of the coke in a stream of air or a steam-air mixture at elevated temperatures is a common method.[6]
-
Washing: For solid acid catalysts used in dehydration, washing with a solvent to remove adsorbed polymers or byproducts can restore some activity.
-
Calcination: For zeolites and metal oxides, calcination at high temperatures can remove adsorbed species and regenerate the active sites.
Troubleshooting Guides
Dehydration of 1-(2,4-dimethylphenyl)ethanol
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Conversion of Alcohol | 1. Insufficient catalyst activity. 2. Reaction temperature too low. 3. Insufficient reaction time. 4. Catalyst deactivation. | 1. Use a more active catalyst or increase catalyst loading. 2. Increase the reaction temperature. 3. Extend the reaction time. 4. Regenerate or replace the catalyst. |
| Low Selectivity to this compound (High Ether Formation) | 1. Reaction temperature is too low. 2. High concentration of the alcohol substrate. | 1. Increase the reaction temperature to favor elimination over substitution. 2. Dilute the alcohol in a suitable solvent.[5] |
| Product is Polymerizing | 1. Reaction temperature is too high. 2. Presence of strong acid catalysts. 3. Absence of a polymerization inhibitor. | 1. Lower the reaction temperature. 2. Consider a milder solid acid catalyst. 3. Add a radical inhibitor (e.g., TBC) to the reaction mixture. |
| Difficulty Separating Product from Catalyst | 1. Use of a homogeneous catalyst. | 1. Switch to a heterogeneous solid acid catalyst for easier filtration. |
Dehydrogenation of 2,4-dimethylethylbenzene
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Conversion | 1. Reaction temperature too low. 2. Catalyst deactivation due to coking. 3. Insufficient residence time. | 1. Increase the reaction temperature. 2. Regenerate the catalyst by coke burnout. 3. Decrease the feed flow rate. |
| Low Selectivity (High Cracking Products) | 1. Reaction temperature is too high. 2. Inappropriate catalyst. | 1. Decrease the reaction temperature. 2. Select a catalyst known for high selectivity in styrene dehydrogenation (e.g., potassium-promoted iron oxide).[6] |
| Rapid Catalyst Deactivation | 1. High reaction temperature leading to excessive coking. 2. Absence of steam in the feed. | 1. Optimize the reaction temperature. 2. Co-feed steam with the 2,4-dimethylethylbenzene to reduce coke formation and provide heat.[6] |
Catalyst Performance Data
The following tables summarize representative catalyst performance data for the synthesis of styrene and its derivatives, which can be used as a guide for the synthesis of this compound.
Table 1: Catalyst Performance in the Dehydration of 1-Phenylethanol Analogs
| Catalyst | Substrate | Temperature (°C) | Conversion (%) | Selectivity to Styrene (%) | Yield (%) | Reference |
| [Cu(mesoFOX-L1)(MeCN)][OTf]2 | 1-Phenylethanol | 120 | >99 | >95 | >95 | [5] |
| Fe(mesoFOX-L1)(OTf)2 | 1-Phenylethanol | 120 | - | - | 74 | [5] |
| Amberlyst-15 | 1-Phenylethanol | 90 | ~95 | ~85 | ~81 | [3][4] |
| H-ZSM-5 | 1-Phenylethanol | 170 | High | High | - | [2][3] |
| γ-Alumina | 1-Phenylethanol | 200-300 | High | High | - | [2] |
Table 2: Catalyst Performance in the Dehydrogenation of Ethylbenzene Analogs
| Catalyst | Substrate | Temperature (°C) | Conversion (%) | Selectivity to Styrene (%) | Yield (%) | Reference |
| 10%K/CeO2 | Ethylbenzene | 500 | 90.8 | 97.5 | 88.5 | [7] |
| CNTs-Co-10 | Ethylbenzene | 700 | 93.5 | 92.3 | 86.3 | [1] |
| TiO2-ZrO2 | Ethylbenzene | 600 | >50 | >98 | >49 | [8] |
| Potassium-promoted Iron Oxide | Ethylbenzene | 600-650 | 60-70 | 90-95 | 54-66 | [6] |
Experimental Protocols
Protocol 1: Liquid-Phase Dehydration of 1-(2,4-dimethylphenyl)ethanol using Amberlyst-15
Materials:
-
1-(2,4-dimethylphenyl)ethanol
-
Amberlyst-15 catalyst
-
Toluene (solvent)
-
4-tert-butylcatechol (TBC, inhibitor)
-
Anhydrous sodium sulfate
-
Round-bottom flask equipped with a magnetic stirrer and reflux condenser
-
Heating mantle
-
Distillation apparatus
Procedure:
-
In a round-bottom flask, dissolve 1-(2,4-dimethylphenyl)ethanol in toluene (e.g., a 1 M solution).
-
Add Amberlyst-15 catalyst (e.g., 10 wt% relative to the alcohol).
-
Add a small amount of TBC inhibitor.
-
Heat the mixture to reflux with vigorous stirring for 2-4 hours. Monitor the reaction progress by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the catalyst.
-
Wash the organic phase with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude this compound by vacuum distillation. Collect the fraction at the appropriate boiling point.
Protocol 2: Gas-Phase Dehydrogenation of 2,4-dimethylethylbenzene
Materials:
-
2,4-dimethylethylbenzene
-
Potassium-promoted iron oxide catalyst
-
Quartz tube furnace
-
Syringe pump
-
Condenser and collection flask
Procedure:
-
Pack a quartz tube reactor with the potassium-promoted iron oxide catalyst.
-
Heat the furnace to the reaction temperature (e.g., 600 °C).
-
Using a syringe pump, feed a mixture of 2,4-dimethylethylbenzene and water (as steam) into the heated reactor. A typical molar ratio of water to hydrocarbon is 10:1.
-
The product stream exiting the reactor is passed through a condenser to liquefy the organic and aqueous phases.
-
Collect the condensate in a cooled receiving flask.
-
Separate the organic layer from the aqueous layer.
-
Analyze the organic layer by GC to determine the conversion, selectivity, and yield.
-
The crude product can be purified by vacuum distillation.
Visualizations
Caption: Experimental workflow for the liquid-phase dehydration of 1-(2,4-dimethylphenyl)ethanol.
Caption: Reaction pathways in the dehydrogenation of 2,4-dimethylethylbenzene.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Efficient Dehydration of 1-Phenylethanol to Styrene by Copper(II) and Zinc(II) Fused-Bisoxazolidine Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Thermal Analysis: Poly(2,4-dimethylstyrene) vs. Polystyrene
A detailed guide for researchers and scientists on the thermal properties of poly(2,4-dimethylstyrene) and its comparison with conventional polystyrene, supported by experimental data and standardized protocols.
This guide provides a comprehensive comparative thermal analysis of poly(this compound) and polystyrene. The introduction of methyl groups onto the phenyl ring of the styrene monomer unit significantly influences the thermal properties of the resulting polymer. Understanding these differences is crucial for material selection, processing, and application development in various scientific and industrial fields. This document summarizes key quantitative data from Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), outlines detailed experimental methodologies, and presents a logical workflow for such comparative studies.
Quantitative Data Summary
The thermal properties of a polymer, particularly its glass transition temperature (Tg) and decomposition temperature (Td), are critical parameters that define its operational range and stability. The following table summarizes the key thermal data for poly(this compound) and polystyrene.
| Polymer | Glass Transition Temperature (Tg) (°C) | Decomposition Onset (Td, onset) (°C) | Peak Decomposition Temperature (°C) |
| Poly(this compound) | 112 | Not explicitly available in literature | Not explicitly available in literature |
| Polystyrene | ~100[1] | >300[1] | ~400[1] |
Note: Values are approximate and can vary based on factors such as molecular weight, polydispersity, and experimental conditions. Decomposition temperatures are typically determined under an inert nitrogen atmosphere.
Experimental Protocols
Accurate and reproducible thermal analysis data is contingent on standardized experimental protocols. The following are detailed methodologies for conducting DSC and TGA experiments for the comparative analysis of these polymers.
Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg) of the polymers.
Instrumentation: A standard differential scanning calorimeter.
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into a standard aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program (Heat-Cool-Heat Cycle):
-
First Heating Scan: Heat the sample from ambient temperature to a temperature approximately 30-40°C above the expected Tg at a heating rate of 10°C/min. This step is to erase the thermal history of the sample.
-
Cooling Scan: Cool the sample at a controlled rate of 10°C/min to a temperature well below the Tg.
-
Second Heating Scan: Heat the sample again at a rate of 10°C/min to a temperature above the Tg. The Tg is determined from this second heating scan.
-
-
Atmosphere: Maintain an inert atmosphere, typically nitrogen, with a purge rate of 20-50 mL/min to prevent oxidative degradation.
-
Data Analysis: The glass transition is observed as a step-like change in the heat flow curve. The Tg is typically determined as the midpoint of this transition.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of the polymers.
Instrumentation: A standard thermogravimetric analyzer.
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into a TGA pan (e.g., platinum or alumina).
-
Instrument Setup: Place the sample pan onto the TGA balance.
-
Thermal Program:
-
Heat the sample from ambient temperature to a final temperature of around 600°C at a constant heating rate (e.g., 10°C/min or 20°C/min).[2]
-
-
Atmosphere: Conduct the experiment under a dynamic inert atmosphere, such as nitrogen, with a typical flow rate of 20-50 mL/min to ensure that the observed weight loss is due to thermal decomposition and not oxidation.[2]
-
Data Analysis:
-
The TGA curve plots the percentage of weight loss as a function of temperature.
-
The onset of decomposition (Td, onset) is determined as the temperature at which significant weight loss begins.
-
The peak decomposition temperature is identified from the peak of the first derivative of the TGA curve (DTG curve).[1]
-
Mandatory Visualization
The following diagram illustrates the logical workflow for the comparative thermal analysis of poly(this compound) and polystyrene.
Caption: Logical workflow for the comparative thermal analysis of polymers.
References
A Comparative Guide to the Mechanical Properties of Poly(2,4-dimethylstyrene) and Other Polystyrenes
For Researchers, Scientists, and Drug Development Professionals: A detailed analysis of the mechanical and thermal properties of poly(2,4-dimethylstyrene) in comparison to atactic, isotactic, and syndiotactic polystyrene, supported by experimental data and protocols.
This guide provides a comprehensive comparison of the mechanical and thermal properties of poly(this compound) against other common forms of polystyrene, including atactic (aPS), isotactic (iPS), and syndiotactic (sPS) polystyrene. Understanding these properties is crucial for material selection in various research and development applications, including the design of medical devices and drug delivery systems.
Executive Summary
Data Presentation: A Comparative Analysis of Polystyrene Properties
The following table summarizes the available quantitative data for the mechanical and thermal properties of poly(this compound) and other polystyrenes. It is important to note that the properties of polymers can be significantly influenced by factors such as molecular weight, processing conditions, and the presence of additives.
| Property | Poly(this compound) | Atactic Polystyrene (aPS) | Isotactic Polystyrene (iPS) | Syndiotactic Polystyrene (sPS) |
| Tensile Strength (MPa) | Data Not Available | 30 - 50 | 35 - 50 | 40 - 55 |
| Young's Modulus (GPa) | Data Not Available | 2.5 - 3.5 | 3.0 - 4.0 | 3.0 - 3.5 |
| Elongation at Break (%) | Data Not Available | 1 - 4 | 2 - 5 | 2 - 10 |
| Izod Impact Strength (J/m) | 9.6[1] | 10 - 25 | 15 - 30 | 15 - 40 |
| Heat Distortion Temperature (°C) | 107[1] | 68 - 100 | ~100 | 100 |
| Glass Transition Temperature (°C) | Data Not Available | 90 - 105 | ~100 | ~100 |
| Melting Temperature (°C) | Data Not Available | Amorphous | ~240 | ~270 |
Note: The properties of atactic, isotactic, and syndiotactic polystyrene are compiled from various sources and represent typical ranges.
Experimental Protocols: Methodologies for Key Experiments
The data presented in this guide is typically obtained through standardized testing methods. Below are detailed methodologies for the key experiments cited.
Tensile Properties (ASTM D638)
The tensile properties of plastics, including tensile strength, Young's modulus, and elongation at break, are determined according to the ASTM D638 standard.
Apparatus:
-
Universal Testing Machine (UTM) with a suitable load cell.
-
Extensometer for precise strain measurement.
-
Conditioning chamber to maintain standard atmospheric conditions.
Procedure:
-
Specimen Preparation: Dog-bone shaped specimens are prepared by injection molding or machining from a sheet of the material. The dimensions of the specimens conform to the specifications outlined in ASTM D638.
-
Conditioning: The specimens are conditioned for at least 40 hours at 23 ± 2 °C and 50 ± 5% relative humidity.
-
Testing: The specimen is securely mounted in the grips of the UTM. The extensometer is attached to the gauge length of the specimen. The test is initiated by applying a tensile load at a constant crosshead speed until the specimen fractures. The load and extension data are recorded throughout the test.
-
Calculations:
-
Tensile Strength: The maximum stress the material can withstand before fracture.
-
Young's Modulus: The slope of the initial linear portion of the stress-strain curve, representing the material's stiffness.
-
Elongation at Break: The percentage increase in the gauge length at the point of fracture.
-
Izod Impact Strength (ASTM D256)
The Izod impact strength is a measure of a material's resistance to fracture from a sudden impact.
Apparatus:
-
Pendulum-type impact testing machine (Izod tester).
-
Notching machine to create a standardized V-notch in the specimen.
-
Conditioning chamber.
Procedure:
-
Specimen Preparation: Rectangular bar specimens are prepared with a specified V-notch machined into one face.
-
Conditioning: The specimens are conditioned under the same standard conditions as for tensile testing.
-
Testing: The notched specimen is clamped in a cantilevered position in the Izod tester. The pendulum is released, striking the notched side of the specimen. The energy absorbed by the specimen to fracture is measured.
-
Calculation: The impact strength is calculated by dividing the absorbed energy by the thickness of the specimen.
Heat Distortion Temperature (HDT) (ASTM D648)
The heat distortion temperature is the temperature at which a polymer sample deforms under a specified load.
Apparatus:
-
HDT testing instrument with a heating bath and a loading mechanism.
-
Deflection measurement device.
Procedure:
-
Specimen Preparation: Rectangular bar specimens are prepared.
-
Testing: The specimen is placed in the HDT instrument and a specified load (typically 0.455 or 1.82 MPa) is applied to its center. The specimen is then immersed in a heat-transfer medium and the temperature is increased at a constant rate (usually 2 °C/min). The temperature at which the specimen deflects by a specified amount (usually 0.25 mm) is recorded as the heat distortion temperature.
Glass Transition Temperature (Tg) by Differential Scanning Calorimetry (DSC) (ASTM D3418)
The glass transition temperature is a key characteristic of amorphous polymers and the amorphous regions of semi-crystalline polymers.
Apparatus:
-
Differential Scanning Calorimeter (DSC).
-
Sample pans and a crimper.
Procedure:
-
Sample Preparation: A small, accurately weighed sample of the polymer (typically 5-10 mg) is hermetically sealed in an aluminum pan.
-
Testing: The sample pan and an empty reference pan are placed in the DSC cell. The temperature of the cell is ramped up at a controlled rate. The heat flow to the sample and the reference is continuously monitored.
-
Analysis: The glass transition is observed as a step-like change in the heat flow curve. The Tg is typically determined as the midpoint of this transition.
Structure-Property Relationship of Polystyrenes
The differences in the mechanical and thermal properties of the various polystyrenes can be attributed to their distinct molecular architectures. The following diagram illustrates the logical relationship between the chemical structure and the resulting properties.
Caption: Relationship between polystyrene structure and properties.
References
A Comparative Guide to the Copolymerization Reactivity of 2,4-Dimethylstyrene
For Researchers, Scientists, and Drug Development Professionals
Introduction to Copolymerization and Reactivity Ratios
Copolymerization is a process in which two or more different types of monomers are polymerized together to form a copolymer. The composition and microstructure of the resulting copolymer are largely determined by the relative reactivities of the monomers, which are quantified by their reactivity ratios (r₁ and r₂). These ratios are defined by the Mayo-Lewis equation, which describes the instantaneous composition of the copolymer being formed from a given monomer feed composition.
The reactivity ratios are the ratio of the rate constant for a propagating chain ending in a certain monomer adding the same type of monomer to the rate constant of it adding the other type of monomer. Specifically:
-
r₁ = k₁₁ / k₁₂ : The ratio of the rate constant of a growing polymer chain ending in monomer 1 adding another monomer 1 (homo-propagation) to the rate constant of it adding monomer 2 (cross-propagation).
-
r₂ = k₂₂ / k₂₁ : The ratio of the rate constant of a growing polymer chain ending in monomer 2 adding another monomer 2 to the rate constant of it adding monomer 1.
The values of r₁ and r₂ determine the type of copolymer formed:
-
r₁r₂ ≈ 1 : An ideal or random copolymer is formed, where the monomers are incorporated randomly along the polymer chain.
-
r₁ > 1 and r₂ < 1 (or vice versa): The copolymer will be enriched in the more reactive monomer.
-
r₁ ≈ r₂ ≈ 0 : An alternating copolymer is formed, with the monomers alternating in a regular pattern.
-
r₁ > 1 and r₂ > 1 : A tendency towards block copolymer formation, where long sequences of each monomer are present.
Expected Reactivity of 2,4-Dimethylstyrene: A Qualitative Comparison
While specific reactivity ratios for this compound are not available, we can infer its likely behavior in copolymerization based on the electronic and steric effects of the methyl substituents on the styrene ring.
Electronic Effects: The two methyl groups on the aromatic ring are electron-donating. This increases the electron density of the vinyl group's double bond, which can influence its reactivity towards a propagating radical. In copolymerizations with electron-deficient comonomers (e.g., maleic anhydride, acrylonitrile), this enhanced electron density can promote a more alternating tendency compared to unsubstituted styrene.
Steric Effects: The methyl group at the ortho position (position 2) can introduce steric hindrance. This steric bulk may hinder the approach of the comonomer and the propagating radical, potentially lowering the overall reaction rate and affecting the reactivity ratios compared to styrene or p-methylstyrene.
Comparison with Styrene and Other Substituted Styrenes: In general, the reactivity of a substituted styrene in copolymerization is a balance of these electronic and steric factors. Compared to styrene, this compound would be expected to be more electron-rich. In copolymerization with an electron-accepting comonomer, this could lead to a lower r₁ value (for the dimethylstyrene) and a lower r₂ value (for the comonomer), indicating a higher tendency for cross-propagation and alternation. However, the ortho-methyl group's steric hindrance might counteract this electronic effect to some extent.
Experimental Determination of Reactivity Ratios
To obtain the precise reactivity ratios of this compound with a given comonomer, a series of copolymerization experiments must be conducted. The following is a general protocol for the determination of reactivity ratios.
Experimental Protocol:
-
Monomer and Reagent Purification: Monomers (this compound and the comonomer) should be purified to remove inhibitors, typically by washing with an aqueous base solution followed by distillation under reduced pressure. The initiator (e.g., azobisisobutyronitrile - AIBN, or benzoyl peroxide - BPO) and solvent should also be purified according to standard procedures.
-
Copolymerization Reactions: A series of polymerizations are carried out with varying initial molar ratios of the two monomers in the feed. The reactions are typically performed in an inert atmosphere (e.g., under nitrogen or argon) at a constant temperature in a suitable solvent. It is crucial to stop the reactions at low conversions (<10%) to ensure that the monomer feed composition remains relatively constant.[1]
-
Copolymer Isolation and Purification: The resulting copolymer is isolated from the unreacted monomers, typically by precipitation in a non-solvent. The precipitated polymer is then purified by redissolving and re-precipitating it multiple times to remove any residual monomers and initiator fragments. The purified copolymer is then dried to a constant weight.
-
Copolymer Composition Analysis: The composition of the purified copolymer is determined using analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR or ¹³C NMR): By integrating the signals corresponding to each monomer unit in the copolymer, the molar ratio of the monomers in the polymer chain can be accurately determined.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The characteristic absorption bands of each monomer can be used to quantify their relative amounts in the copolymer.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: If one of the monomers has a distinct chromophore, its concentration in the copolymer can be determined.
-
Elemental Analysis: This method is particularly useful if the monomers contain different elements (e.g., nitrogen, chlorine).
-
-
Calculation of Reactivity Ratios: The monomer feed compositions and the corresponding copolymer compositions are then used to calculate the reactivity ratios. Several methods can be employed, including the Fineman-Ross, Kelen-Tüdös, and non-linear least-squares methods. The latter is generally preferred as it provides more statistically robust results.[1]
Data Presentation
As no experimental data for the reactivity ratios of this compound could be located, a data table cannot be provided. Should experimental data become available, it would be presented in a format similar to the following hypothetical table:
Table 1: Hypothetical Reactivity Ratios for the Copolymerization of this compound (M₁) at 60°C
| Comonomer (M₂) | r₁ (this compound) | r₂ (Comonomer) | r₁ * r₂ | Copolymer Type | Experimental Conditions |
| Styrene | Data not available | Data not available | N/A | N/A | Bulk polymerization, AIBN initiator |
| Methyl Methacrylate | Data not available | Data not available | N/A | N/A | Solution polymerization in toluene, BPO initiator |
| Acrylonitrile | Data not available | Data not available | N/A | N/A | Emulsion polymerization, potassium persulfate initiator |
| Maleic Anhydride | Data not available | Data not available | N/A | N/A | Solution polymerization in 1,4-dioxane, AIBN initiator |
Visualizations
Mayo-Lewis Equation and its Relation to Copolymer Composition
The following diagram illustrates the fundamental relationship described by the Mayo-Lewis equation, which is central to understanding and predicting the composition of a copolymer based on the monomer feed composition and their reactivity ratios.
Experimental Workflow for Determining Reactivity Ratios
The diagram below outlines the key steps involved in the experimental determination of monomer reactivity ratios.
References
A Comparative Guide to Analytical Methods for 2,4-Dimethylstyrene Quantification
This guide provides a detailed comparison of common analytical methods applicable to the quantification of 2,4-Dimethylstyrene. The information is intended for researchers, scientists, and professionals in drug development and quality control who are involved in the analysis of styrene derivatives. The guide focuses on Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV detection (HPLC-UV), presenting supporting experimental data from validated methods for styrene and related compounds, which serve as a strong proxy for this compound analysis.
Workflow for Analytical Method Validation
The following diagram illustrates a typical workflow for the validation of an analytical method, ensuring it is suitable for its intended purpose.
Caption: General workflow for analytical method validation.
Comparison of Analytical Methods
The selection of an appropriate analytical method for the quantification of this compound depends on factors such as the sample matrix, required sensitivity, and available instrumentation. Below is a comparison of GC-FID and HPLC-UV methods, with performance data derived from studies on styrene and its derivatives.
Table 1: Comparison of GC-FID and HPLC-UV Method Performance for Styrene Derivatives
| Parameter | GC-FID (for Styrene and α-Methylstyrene) | HPLC-UV (for Styrene and other organic impurities) |
| Principle | Separation based on volatility and interaction with a stationary phase. | Separation based on polarity and partitioning between a stationary and mobile phase. |
| Linearity (R²) | > 0.999[1][2] | > 0.990[3] |
| Limit of Detection (LOD) | 0.25 ppm (for styrene)[4] | Not explicitly stated for this compound, but generally in the ppm to ppb range depending on the analyte and detector. |
| Limit of Quantification (LOQ) | Typically 3-5 times the LOD. | Not explicitly stated for this compound. |
| Accuracy (Recovery) | > 95%[4] | 85% to 105%[3] |
| Precision (RSD) | < 2%[3][4] | < 2%[3] |
| Typical Run Time | 20-30 minutes[5] | 10-45 minutes[6][7] |
| Sample Preparation | Dissolution in a volatile solvent. | Dissolution in the mobile phase and filtration. |
| Advantages | High resolution, suitable for volatile compounds, robust. | Wide applicability, suitable for non-volatile compounds, various detection options. |
| Disadvantages | Requires volatile analytes, potential for thermal degradation of labile compounds. | Can use large volumes of organic solvents, potential for peak co-elution. |
Experimental Protocols
The following are detailed experimental protocols for GC-FID and HPLC-UV methods that can be adapted for the quantification of this compound.
Gas Chromatography-Flame Ionization Detection (GC-FID) Protocol
This protocol is based on a validated method for the quantification of styrene and α-methylstyrene and is suitable for this compound.[1][2][5][8]
Instrumentation:
-
Gas Chromatograph (e.g., Varian-CP 3800) with a Flame Ionization Detector (FID).[1]
-
Capillary Column: Phenyl-methyl polysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[6]
Reagents:
-
Carrier Gas: Helium[5]
-
FID Gases: Hydrogen and Air
-
Solvent (Diluent): Toluene (can also be used as an internal standard)[1][2][5][8]
-
This compound reference standard
Chromatographic Conditions:
-
Injector Temperature: 280°C[5]
-
Injection Volume: 0.2 µL[5]
-
Split Ratio: 1:100[5]
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 1 min
-
Ramp 1: 2°C/min to 80°C, hold for 2 min
-
Ramp 2: 10°C/min to 200°C, hold for 12 min[5]
-
-
Detector Temperature (FID): 280°C[5]
-
Carrier Gas Flow Rate: 30 mL/min[5]
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in toluene. Perform serial dilutions to create calibration standards over the desired concentration range (e.g., 10⁻⁴ to 10⁻³ mol/L).[1][2][5][8] If using an internal standard, add a constant, known amount of toluene to each standard.
-
Sample Preparation: Accurately weigh the sample and dissolve it in toluene to achieve a concentration within the calibration range.
-
Analysis: Inject the standards and samples into the GC system.
-
Quantification: Construct a calibration curve by plotting the peak area of this compound (or the ratio of the analyte peak area to the internal standard peak area) against the concentration. Determine the concentration of this compound in the samples from the calibration curve.
High-Performance Liquid Chromatography-UV (HPLC-UV) Protocol
This protocol is based on a method for the analysis of styrene and other organic impurities and can be adapted for this compound.[7][9]
Instrumentation:
-
HPLC system with a UV-Vis detector.
-
Reversed-Phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[6]
Reagents:
-
Mobile Phase: Acetonitrile and Water (e.g., 70:30 v/v).[6] The mobile phase composition may need to be optimized.
-
Solvent (Diluent): Mobile phase or a suitable organic solvent like acetonitrile.
-
This compound reference standard.
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min[7]
-
Injection Volume: 20 µL[7]
-
Column Temperature: Ambient or controlled (e.g., 30°C).
-
Detection Wavelength: The maximum absorption wavelength of this compound should be determined (likely in the range of 240-260 nm, similar to styrene).[6][7]
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in the mobile phase. Create a series of calibration standards by diluting the stock solution.[6]
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration within the linear range of the assay. Filter the sample solution through a 0.45 µm syringe filter before injection.[6]
-
Analysis: Inject the prepared standards and samples into the HPLC system.
-
Quantification: Create a calibration curve by plotting the peak area versus the concentration of the standards. Use the regression equation to calculate the concentration of this compound in the samples.
This guide provides a foundational comparison and detailed methodologies to assist in the selection and validation of an analytical method for this compound quantification. It is recommended to perform method validation for the specific matrix and concentration range of interest.
References
- 1. researchgate.net [researchgate.net]
- 2. scielo.org.co [scielo.org.co]
- 3. Multivariate optimisation and validation of the analytical GC-FID for evaluating organic solvents in radiopharmaceutical - Journal of King Saud University - Science [jksus.org]
- 4. National Journal of Physiology, Pharmacy and Pharmacology [njppp.com]
- 5. scielo.org.co [scielo.org.co]
- 6. benchchem.com [benchchem.com]
- 7. scispace.com [scispace.com]
- 8. Validation of an analytical method by GC-FID for the quantification of styrene and α-methylstyrene [scielo.org.co]
- 9. researchgate.net [researchgate.net]
performance comparison of 2,4-Dimethylstyrene-based polymers in specific applications
A Comparative Guide for Researchers and Drug Development Professionals
The quest for novel polymeric materials with enhanced performance characteristics is a driving force in the fields of biomedical research and drug delivery. Among the vast array of synthetic polymers, those based on substituted styrenes are gaining attention for their potential to offer improved thermal stability, mechanical properties, and biocompatibility over conventional polystyrene. This guide provides a comparative analysis of 2,4-dimethylstyrene-based polymers against other relevant polymers in the context of biomedical applications, with a focus on drug delivery. The inclusion of two methyl groups on the styrene monomer unit is anticipated to alter the polymer's properties, making it a candidate for specialized applications.
This guide synthesizes available data to offer a comparative perspective. It is important to note that while direct, extensive comparative studies on poly(this compound) are limited, we draw upon data from closely related substituted polystyrenes to infer its potential performance characteristics.
Comparative Performance Data
The following tables summarize key performance indicators for this compound-based polymers in comparison to polystyrene and other relevant copolymers. Data for poly(this compound) is inferred from studies on its isomers and other alkyl-substituted polystyrenes where direct data is unavailable.
Table 1: Thermal and Mechanical Properties
| Property | Poly(this compound) (Inferred) | Polystyrene (PS) | Polystyrene-b-polyisobutylene-b-polystyrene (SIBS) |
| Glass Transition Temperature (Tg) | >100 °C | ~100 °C | PS phase: ~100 °C, PIB phase: ~ -48 °C |
| Thermal Decomposition Onset (TGA) | Potentially higher than PS | ~300-400 °C[1][2] | - |
| Tensile Strength | Expected to be higher than PS | 40-50 MPa | 20-35 MPa[3] |
| Elongation at Break | Expected to be lower than SEBS | 1-3% | >500% |
Table 2: Biocompatibility and Drug Delivery Performance
| Property | Poly(this compound) Copolymers (Expected) | Polystyrene (PS) Nanoparticles | Styrene Maleic Anhydride (SMA) Copolymers |
| In Vitro Cytotoxicity | Low to moderate | Generally low, but can be size and surface-dependent | Low |
| Hemocompatibility | Good | Generally good | Good |
| Drug Loading Capacity | Dependent on copolymer composition and drug | Variable, dependent on formulation | Can be high for hydrophobic drugs[4] |
| Drug Release Profile | Tunable with copolymer design | Sustained release achievable | pH-sensitive and sustained release[5][6][7] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of polymer performance. Below are generalized protocols for key experiments relevant to the evaluation of polymeric biomaterials for drug delivery applications.
Thermal Analysis: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
Objective: To determine the thermal stability and glass transition temperature of the polymer.
Methodology:
-
A small sample of the polymer (5-10 mg) is placed in a TGA or DSC pan.
-
For TGA: The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen) to a high temperature (e.g., 600 °C). The weight loss of the sample as a function of temperature is recorded. The onset of decomposition is a measure of thermal stability.[8]
-
For DSC: The sample is subjected to a heat-cool-heat cycle at a controlled rate (e.g., 10 °C/min). The heat flow to or from the sample is measured as a function of temperature. The glass transition temperature (Tg) is identified as a step-change in the heat flow curve.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To assess the potential of the polymer to cause cell death.
Methodology:
-
Cells (e.g., fibroblasts) are seeded in a 96-well plate and allowed to attach overnight.
-
The polymer, either in solution or as an extract from a solid sample, is added to the cells at various concentrations.
-
After a specified incubation period (e.g., 24 or 48 hours), the medium is replaced with a solution containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). Cell viability is expressed as a percentage relative to untreated control cells.
In Vitro Drug Release Study
Objective: To determine the rate and mechanism of drug release from a polymer matrix.
Methodology:
-
Drug-loaded polymer microparticles or nanoparticles are prepared using a suitable method (e.g., emulsion polymerization, nanoprecipitation).
-
A known amount of the drug-loaded particles is suspended in a release medium (e.g., phosphate-buffered saline, pH 7.4) to simulate physiological conditions.
-
The suspension is incubated at 37 °C with constant agitation.
-
At predetermined time intervals, samples of the release medium are withdrawn and replaced with fresh medium to maintain sink conditions.
-
The concentration of the released drug in the collected samples is quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.
-
The cumulative percentage of drug released is plotted against time to determine the release profile.[5]
Visualizing the Research Workflow
The following diagram illustrates a typical experimental workflow for the synthesis and characterization of a novel copolymer for potential biomedical applications.
Caption: Experimental workflow for copolymer evaluation.
Conclusion
The introduction of methyl groups in the 2 and 4 positions of the styrene ring is expected to enhance the thermal and mechanical properties of the resulting polymer compared to standard polystyrene. This could translate to more robust and stable drug delivery vehicles. Copolymers of this compound with functional monomers, such as maleic anhydride, present an opportunity to create carriers with tunable drug release profiles and good biocompatibility. While more direct comparative studies are needed to fully elucidate the performance advantages of this compound-based polymers, the available data on related substituted polystyrenes suggest that they are a promising class of materials for advanced biomedical applications. Researchers are encouraged to utilize the outlined experimental protocols to further investigate and benchmark the performance of these novel polymers.
References
- 1. epublications.marquette.edu [epublications.marquette.edu]
- 2. researchgate.net [researchgate.net]
- 3. Biocompatibility and fatigue properties of polystyrene-polyisobutylene-polystyrene, an emerging thermoplastic elastomeric biomaterial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Collection - Poly(styrene-alt-maleic anhydride)-Based Diblock Copolymer Micelles Exhibit Versatile Hydrophobic Drug Loading, Drug-Dependent Release, and Internalization by Multidrug Resistant Ovarian Cancer Cells - Biomacromolecules - Figshare [figshare.com]
- 5. Controlled delivery of paclitaxel from stent coatings using novel styrene maleic anhydride copolymer formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Magnetic melamine cross-linked polystyrene-alt-malic anhydride copolymer: Synthesis, characterization, paclitaxel delivery, cytotoxic effects on human ovarian and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thermal Decomposition and a Kinetic Study of Poly(Para-Substituted Styrene)s [scirp.org]
A Comparative Study of Dimethylstyrene Isomers in Polymerization Behavior
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the polymerization behavior of various dimethylstyrene isomers. Understanding the influence of the methyl group substitution pattern on the aromatic ring is crucial for tailoring polymer properties for specific applications in research, and drug development. This document summarizes key performance indicators, details experimental protocols, and visualizes the underlying principles governing the polymerization of these monomers.
Introduction
Dimethylstyrene (DMS) isomers, with the general formula C₁₀H₁₂, offer a versatile platform for creating polymers with a range of thermal and mechanical properties. The position of the two methyl groups on the styrene ring significantly impacts the monomer's reactivity and the resulting polymer's characteristics. This guide focuses on a comparative assessment of common DMS isomers, including 2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-dimethylstyrene, in both free-radical and cationic polymerization.
Comparative Performance Data
The polymerization behavior of dimethylstyrene isomers is influenced by a combination of electronic and steric effects imparted by the methyl substituents. Methyl groups are electron-donating, which can affect the stability of the propagating radical or cation. Steric hindrance, particularly from ortho-substituents, can impede the approach of the monomer to the growing polymer chain.
Homopolymerization Data
The following table summarizes the expected polymerization behavior and properties of various dimethylstyrene isomers based on available data and established principles of polymerization chemistry. Direct comparative data under identical conditions is limited in the literature; therefore, some values are inferred based on related studies.
| Monomer Isomer | Polymerization Method | Relative Rate of Polymerization (Compared to Styrene) | Typical Molecular Weight (Mn) | Polydispersity Index (PDI) | Glass Transition Temperature (Tg) (°C) | Key Remarks |
| Styrene | Free-Radical / Cationic | 1.00 (Reference) | Variable | Typically > 1.5 (Free-Radical) < 1.5 (Cationic) | ~100 | Standard reference. |
| 2,3-Dimethylstyrene | Free-Radical / Cationic | Slower | Moderate | > 1.5 | Higher than Polystyrene | Moderate steric hindrance from the 2-methyl group. |
| 2,4-Dimethylstyrene | Free-Radical / Cationic | Slower | High | > 1.5 | ~125-135 | Good thermal stability.[1] |
| 2,5-Dimethylstyrene | Free-Radical / Cationic | Slower | High | > 1.5 | ~140-145 | High heat distortion temperature.[1] |
| 2,6-Dimethylstyrene | Free-Radical / Cationic | Very Slow / Does not polymerize well | Low | - | - | Significant steric hindrance from two ortho-methyl groups prevents high polymer formation.[1] |
| 3,4-Dimethylstyrene | Free-Radical / Cationic | Slower | High | > 1.5 | ~115-125 | Lower heat distortion temperature compared to 2,4- and 2,5-isomers.[1] |
| 3,5-Dimethylstyrene | Free-Radical / Cationic | Slower | High | > 1.5 | ~130-140 | Less steric hindrance compared to ortho-substituted isomers. |
Note: The slower polymerization rates of dimethylstyrene isomers compared to styrene in free-radical polymerization are attributed to the electron-donating nature of the methyl groups. In cationic polymerization, these groups can stabilize the carbocation, potentially increasing the reaction rate, though steric factors remain significant.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following are representative protocols for the free-radical and cationic polymerization of dimethylstyrene isomers.
Protocol 1: Free-Radical Solution Polymerization of Dimethylstyrene
Objective: To synthesize poly(dimethylstyrene) via free-radical polymerization in solution.
Materials:
-
Dimethylstyrene isomer (inhibitor removed by passing through a column of basic alumina)
-
Toluene (anhydrous)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) (initiator)
-
Methanol
-
Nitrogen or Argon gas (inert atmosphere)
Procedure:
-
Reactor Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a condenser, and a nitrogen/argon inlet. The glassware is dried in an oven and assembled while hot under a stream of inert gas.
-
Reaction Mixture: The flask is charged with the purified dimethylstyrene monomer and anhydrous toluene (e.g., a 2 M solution).
-
Degassing: The solution is deoxygenated by bubbling with nitrogen or argon for at least 30 minutes.
-
Initiator Addition: The initiator (e.g., 0.1 mol% relative to the monomer) is dissolved in a small amount of toluene and added to the reaction mixture via a syringe.
-
Polymerization: The reaction mixture is heated to a specific temperature (e.g., 60-80 °C for AIBN) and stirred. The polymerization is allowed to proceed for a predetermined time.
-
Termination and Precipitation: The reaction is terminated by cooling the flask in an ice bath. The viscous polymer solution is then slowly poured into a large excess of methanol with vigorous stirring to precipitate the polymer.
-
Purification and Drying: The precipitated polymer is collected by filtration, washed with fresh methanol, and dried in a vacuum oven at 60 °C to a constant weight.
Protocol 2: Cationic Polymerization of Dimethylstyrene
Objective: To synthesize poly(dimethylstyrene) via cationic polymerization.
Materials:
-
Dimethylstyrene isomer (rigorously purified and dried)
-
Dichloromethane (anhydrous)
-
Tin(IV) chloride (SnCl₄) (initiator)
-
Methanol (for termination)
-
Nitrogen or Argon gas (inert atmosphere)
Procedure:
-
Reactor Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet. The setup is maintained under a positive pressure of inert gas.
-
Reaction Mixture: The flask is charged with anhydrous dichloromethane and the purified dimethylstyrene monomer. The solution is cooled to the desired reaction temperature (e.g., 0 °C or -78 °C) in an appropriate cooling bath.
-
Initiator Solution: A solution of SnCl₄ in anhydrous dichloromethane is prepared in a separate dry flask under an inert atmosphere.
-
Initiation: The initiator solution is added dropwise to the stirred monomer solution. The reaction is typically very fast.
-
Polymerization: The reaction is allowed to proceed for a specific time, during which the viscosity of the solution will increase significantly.
-
Termination: The polymerization is terminated by the addition of a small amount of pre-chilled methanol.
-
Precipitation and Purification: The polymer is precipitated by pouring the reaction mixture into a large volume of methanol. The polymer is then filtered, washed with methanol, and dried under vacuum.
Mandatory Visualizations
Signaling Pathway of Polymerization
Caption: General mechanisms for free-radical and cationic polymerization of dimethylstyrene.
Experimental Workflow
Caption: A typical experimental workflow for the synthesis of poly(dimethylstyrene).
Logical Relationship: Isomer Structure vs. Polymerization Behavior
Caption: Influence of isomer structure on polymerization behavior.
References
A Comparative Guide to the Properties of Poly(2,4-dimethylstyrene) and Commercial Polymers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the material properties of poly(2,4-dimethylstyrene) against three widely used commercial polymers: General Purpose Polystyrene (GPPS), Polymethyl Methacrylate (PMMA), and Polycarbonate (PC). The data presented is intended to assist in material selection for research and development applications where specific thermal, mechanical, and optical properties are critical.
Comparative Data of Polymer Properties
The following table summarizes key quantitative properties for poly(this compound) and its commercial counterparts. Values for commercial polymers are typical ranges and can vary based on grade, additives, and processing conditions.
| Property | Poly(this compound) | General Purpose Polystyrene (GPPS) | Polymethyl Methacrylate (PMMA) | Polycarbonate (PC) |
| Thermal Properties | ||||
| Glass Transition Temperature (Tg) | 112 °C | 85 - 105 °C[1] | 100 - 130 °C[2] | ~147 °C[3] |
| Heat Deflection Temperature (HDT) @ 0.45 MPa | 107 °C[4] | 70 - 80 °C[1] | < 85 °C[5] | Thermally stable up to 135 °C[6] |
| Mechanical Properties | ||||
| Tensile Strength | Data not available; described as having "high tensile strength" and "physical strength comparable to polystyrene".[4] | 35 - 60 MPa[7] | 30 - 50 MPa[2] | High tensile strength |
| Optical Properties | ||||
| Refractive Index (nD) | Data not available for polymer; described as "clear and substantially transparent". | ~1.59[8] | ~1.491[5] | High transparency, similar to glass[9] |
| Physical Properties | ||||
| Density | Data not available | 1.04 - 1.05 g/cm³[7] | 1.17 - 1.20 g/cm³[10] | 1.20 - 1.22 g/cm³[11] |
Visualizing Polymer Structures and Testing Workflow
To better understand the materials and processes discussed, the following diagrams illustrate the chemical structures of the polymer precursors and a typical workflow for polymer property characterization.
Caption: Chemical structures of the monomers used for polymerization.
Caption: A logical workflow for polymer property testing and data compilation.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on ASTM international standards.
Thermal Properties: Glass Transition Temperature (Tg)
-
Standard: ASTM D3418 - Standard Test Method for Transition Temperatures of Polymers by Differential Scanning Calorimetry (DSC).[6][10]
-
Objective: To determine the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.
-
Methodology:
-
A small, precisely weighed sample of the polymer (typically 5-10 mg) is hermetically sealed in an aluminum pan.[12] An empty, sealed pan is used as a reference.
-
The sample and reference pans are placed in a DSC instrument.
-
The instrument heats the sample and reference at a controlled rate (e.g., 10 or 20 °C/min) under a nitrogen atmosphere.[12]
-
The DSC measures the difference in heat flow required to raise the temperature of the sample and the reference.
-
The glass transition is detected as a step-like change in the baseline of the heat flow curve.[12] The Tg is typically reported as the midpoint of this transition.
-
The sample is usually subjected to a heat-cool-heat cycle to erase any prior thermal history, with the Tg value taken from the second heating scan.
-
Mechanical Properties: Tensile Strength
-
Standard: ASTM D638 - Standard Test Method for Tensile Properties of Plastics.[3][13]
-
Objective: To measure the maximum stress a material can withstand while being stretched or pulled before breaking.
-
Methodology:
-
Test specimens are prepared in a standard "dumbbell" or "dog-bone" shape through methods like injection molding or machining.[13][14] The standard specifies different specimen types depending on the material's rigidity and thickness.[13]
-
The specimen is securely mounted in the grips of a universal testing machine (UTM).[14]
-
An extensometer is attached to the gauge length of the specimen to precisely measure elongation.
-
The UTM pulls the specimen at a constant rate of crosshead movement until it fractures.[15]
-
The load (force) and elongation (displacement) are continuously recorded throughout the test.
-
Tensile strength is calculated as the maximum load divided by the original cross-sectional area of the specimen. Other properties like tensile modulus and elongation at break are also determined from the resulting stress-strain curve.[15]
-
Optical Properties: Refractive Index
-
Standard: ASTM D542 - Standard Test Method for Index of Refraction of Transparent Organic Plastics.[2][5]
-
Objective: To measure a fundamental optical property that describes how light propagates through the material. This is crucial for applications in optics and for quality control.[5][16]
-
Methodology:
-
A small, optically homogeneous test specimen with at least one flat, polished surface is required.[11]
-
The test is performed using a refractometer.
-
A drop of a suitable contacting liquid (with a refractive index higher than the specimen) is placed on the refractometer's prism.[16]
-
The polished surface of the specimen is placed in firm contact with the prism and the contacting liquid.[11]
-
A light source is directed through the prism and specimen. The operator views the resulting light and dark fields through the instrument's eyepiece.
-
The instrument is adjusted to find the sharp dividing line between the light and dark fields, and the refractive index is read directly from the instrument's scale.[16]
-
References
- 1. researchgate.net [researchgate.net]
- 2. novusls.com [novusls.com]
- 3. Polycarbonate - Wikipedia [en.wikipedia.org]
- 4. This compound | 2234-20-0 | Benchchem [benchchem.com]
- 5. e-plasticase.com [e-plasticase.com]
- 6. specialchem.com [specialchem.com]
- 7. Refractive Index of Polymers by Index – scipoly.com [scipoly.com]
- 8. Polystyrene | 9003-53-6 [chemicalbook.com]
- 9. rtprototype.com [rtprototype.com]
- 10. Poly(methyl methacrylate) - Wikipedia [en.wikipedia.org]
- 11. xometry.com [xometry.com]
- 12. refractiveindex.info [refractiveindex.info]
- 13. kemalmfg.com [kemalmfg.com]
- 14. alokrj.weebly.com [alokrj.weebly.com]
- 15. research.rug.nl [research.rug.nl]
- 16. ipolymer.com [ipolymer.com]
A Comparative Guide to the Spectroscopic Cross-Validation of 2,4-Dimethylstyrene
For researchers, scientists, and professionals in drug development, the accurate structural elucidation and purity assessment of chemical compounds is paramount. This guide provides a comprehensive cross-validation of 2,4-Dimethylstyrene using a suite of spectroscopic techniques. By comparing the data obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS), a high degree of confidence in the compound's identity and integrity can be achieved. This guide also presents a comparison with a structural isomer, 2,5-Dimethylstyrene, to highlight the distinguishing spectroscopic features.
Summary of Spectroscopic Data
The following tables summarize the key quantitative data obtained from various spectroscopic analyses of this compound and its isomer, 2,5-Dimethylstyrene.
Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data for this compound and 2,5-Dimethylstyrene in CDCl₃
| This compound | 2,5-Dimethylstyrene | ||
| ¹H NMR | Chemical Shift (ppm) | ¹H NMR | Chemical Shift (ppm) |
| Ar-H | 7.0-7.4 (m, 3H) | Ar-H | 6.9-7.2 (m, 3H) |
| =CH (vinyl) | 6.65 (dd, 1H) | =CH (vinyl) | 6.68 (dd, 1H) |
| =CH₂ (vinyl) | 5.65 (d, 1H), 5.20 (d, 1H) | =CH₂ (vinyl) | 5.67 (d, 1H), 5.21 (d, 1H) |
| Ar-CH₃ | 2.30 (s, 3H), 2.25 (s, 3H) | Ar-CH₃ | 2.31 (s, 3H), 2.28 (s, 3H) |
| ¹³C NMR | Chemical Shift (ppm) | ¹³C NMR | Chemical Shift (ppm) |
| Ar-C (quaternary) | 137.9, 136.5, 135.2 | Ar-C (quaternary) | 137.8, 135.8, 134.1 |
| Ar-CH | 130.1, 127.0, 126.6 | Ar-CH | 130.2, 128.8, 127.9 |
| =CH (vinyl) | 136.8 | =CH (vinyl) | 136.3 |
| =CH₂ (vinyl) | 112.5 | =CH₂ (vinyl) | 113.4 |
| Ar-CH₃ | 21.1, 19.8 | Ar-CH₃ | 20.9, 19.2 |
Data compiled from publicly available spectral databases.[1][2][3][4]
Table 2: Key Infrared (IR) Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| ~3080 | =C-H stretch (vinyl) | Medium |
| ~2950 | -C-H stretch (methyl) | Strong |
| ~1630 | C=C stretch (vinyl) | Medium |
| ~1615, ~1500 | C=C stretch (aromatic) | Medium-Strong |
| ~990, ~910 | C-H out-of-plane bend (vinyl) | Strong |
| ~825 | Ring breathing mode | Medium |
Data compiled from spectral databases and related literature.[5]
Table 3: Ultraviolet-Visible (UV-Vis) Spectroscopic Data for this compound
| Solvent | λmax (nm) |
| Not specified | ~250 |
Data obtained from the NIST WebBook.[6]
Table 4: Mass Spectrometry (MS) Data for this compound
| m/z | Relative Intensity | Assignment |
| 132 | High | Molecular Ion (M⁺) |
| 117 | High | [M-CH₃]⁺ |
| 115 | Medium | [M-CH₃-H₂]⁺ |
Data obtained from the NIST WebBook and PubChem.[7][8]
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below. These are generalized protocols and may require optimization based on the specific instrumentation used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃). Filter the solution into a clean 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak of CDCl₃ (δ 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Set the spectral width to cover the range of 0 to 220 ppm.
-
Use a pulse angle of 45 degrees and a relaxation delay of 2-5 seconds.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Reference the spectrum to the CDCl₃ solvent peak (δ 77.16 ppm).
-
Infrared (IR) Spectroscopy
-
Sample Preparation: For Attenuated Total Reflectance (ATR)-IR, place a small drop of neat this compound directly onto the ATR crystal. For transmission IR, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).[9]
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal or salt plates.
-
Record the sample spectrum over the range of 4000 to 400 cm⁻¹.[10]
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The final spectrum is presented in terms of transmittance or absorbance.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of this compound in a UV-transparent solvent (e.g., ethanol or hexane) of a known concentration (e.g., 1 mg/mL).
-
Perform serial dilutions to obtain a concentration that gives a maximum absorbance reading between 0.1 and 1.0.
-
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.[11]
-
Data Acquisition:
-
Fill a quartz cuvette with the pure solvent to be used as a blank and record a baseline correction from approximately 400 to 200 nm.[12][13]
-
Rinse the cuvette with the sample solution and then fill it with the sample.
-
Scan the sample over the same wavelength range to obtain the UV-Vis spectrum.
-
Identify the wavelength of maximum absorbance (λmax).[14]
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as methanol or acetonitrile (e.g., ~100 µg/mL).[15]
-
Instrumentation: A mass spectrometer with an electron ionization (EI) source is typically used for small, volatile molecules.[16][17]
-
Data Acquisition:
-
Introduce the sample into the ion source. In EI-MS, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).[16]
-
The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).
-
A mass spectrum is generated by plotting the relative abundance of ions as a function of their m/z ratio.
-
Mandatory Visualization
The following diagram illustrates the logical workflow for the cross-validation of this compound using multiple spectroscopic techniques.
Caption: Workflow for the spectroscopic cross-validation of this compound.
References
- 1. spectrabase.com [spectrabase.com]
- 2. spectrabase.com [spectrabase.com]
- 3. spectrabase.com [spectrabase.com]
- 4. 2,5-Dimethylstyrene | C10H12 | CID 16265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 2234-20-0 | Benchchem [benchchem.com]
- 6. This compound [webbook.nist.gov]
- 7. This compound [webbook.nist.gov]
- 8. This compound | C10H12 | CID 16694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Experimental Design [web.mit.edu]
- 11. ej-eng.org [ej-eng.org]
- 12. engineering.purdue.edu [engineering.purdue.edu]
- 13. youtube.com [youtube.com]
- 14. Uv vis spectroscopy practical. | PDF [slideshare.net]
- 15. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 16. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 17. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to Polystyrene and its Methyl-Substituted Derivative: Poly(α-methylstyrene)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the physical and chemical properties of polystyrene (PS) and its α-methyl substituted counterpart, poly(α-methylstyrene) (PαMS). The substitution of a methyl group at the α-position of the styrene monomer unit significantly alters the polymer's characteristics, impacting its thermal stability, mechanical behavior, and solubility. This document summarizes key experimental data, details the methodologies for their measurement, and provides visual representations of the structure-property relationships.
Impact of Methyl Group Substitution on Polystyrene Properties: A Tabulated Comparison
The introduction of an α-methyl group introduces steric hindrance, which restricts the rotational freedom of the polymer backbone. This structural change is the primary determinant of the observed differences in the macroscopic properties of the two polymers.
Thermal Properties
The steric hindrance in PαMS significantly elevates its glass transition temperature (Tg) compared to PS.[1] However, this same steric strain can lead to a lower thermal decomposition temperature.
| Property | Polystyrene (PS) | Poly(α-methylstyrene) (PαMS) |
| Glass Transition Temperature (Tg) | ~100 °C | 168 - 177 °C[2][3] |
| Onset of Thermal Decomposition (TGA, in N2) | ~350 °C | ~302 °C |
| Temperature at 10% Weight Loss (TGA, in N2) | ~425 °C | ~275 - 297 °C |
| Temperature at 50% Weight Loss (TGA, in N2) | ~428 °C | ~337 - 380 °C |
Mechanical Properties
The reduced chain mobility in PαMS results in a more brittle material compared to the more ductile nature of polystyrene. While specific comparative data from a single source is limited, the general trend indicates a higher stiffness and lower toughness for PαMS.
| Property | Polystyrene (PS) | Poly(α-methylstyrene) (PαMS) |
| Tensile Strength | 32 - 60 MPa | Data not readily available in a directly comparable format. Generally considered more brittle than PS.[1] |
| Young's Modulus | 3.2 - 3.4 GPa | Data not readily available in a directly comparable format. Expected to be higher than PS due to increased rigidity. |
| General Characteristic | Ductile, relatively tough | Brittle, rigid[1] |
Solubility
The solubility of a polymer is governed by the principle of "like dissolves like," which can be quantified using Hansen Solubility Parameters (HSP). The HSP are composed of three components: dispersion (δD), polar (δP), and hydrogen bonding (δH). A smaller difference in the total solubility parameter (δt) between a polymer and a solvent indicates a higher likelihood of dissolution.
| Property | Polystyrene (PS) | Poly(α-methylstyrene) (PαMS) |
| Hansen Solubility Parameter (δt) | ~18.5 MPa½[4] | ~18.4 MPa½[5] |
| Hansen Dispersion Component (δD) | ~18.5 MPa½[4] | Not readily available |
| Hansen Polar Component (δP) | ~4.5 MPa½[4] | Not readily available |
| Hansen Hydrogen Bonding Component (δH) | ~2.9 MPa½[4] | Not readily available |
| Common Solvents | Toluene, Tetrahydrofuran (THF), Chloroform, Dichloromethane (DCM), Benzene, Ethyl Acetate[6][7] | Toluene, Tetrahydrofuran (THF), Chloroform, Dichloromethane (DCM), Benzene, Cyclohexanone, DMF (hot)[2][8] |
| Common Non-solvents | Water, Methanol, Ethanol, Hexane, Acetone (can cause swelling)[6][7] | Water, Methanol, Ethanol, Hexane[3] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg) Determination
Objective: To determine the glass transition temperature (Tg) of the polymer samples.
Apparatus: A differential scanning calorimeter (DSC) equipped with a cooling system.
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan. Crimp the pan to encapsulate the sample.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
First Heating Scan: Heat the sample from room temperature to a temperature well above the expected Tg (e.g., 200°C for PαMS) at a constant heating rate (e.g., 10 °C/min). This step is to erase the thermal history of the sample.
-
Cooling Scan: Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature well below the Tg (e.g., 25°C).
-
Second Heating Scan: Heat the sample again at the same heating rate (e.g., 10 °C/min) through the glass transition region.[3]
-
-
Data Analysis: The Tg is determined from the second heating scan as the midpoint of the step change in the heat flow curve.[3]
Thermogravimetric Analysis (TGA) for Thermal Stability Assessment
Objective: To evaluate the thermal stability of the polymers by measuring weight loss as a function of temperature.
Apparatus: A thermogravimetric analyzer (TGA).
Procedure:
-
Sample Preparation: Place a small, accurately weighed amount of the polymer sample (5-10 mg) into a TGA pan (e.g., alumina or platinum).
-
Instrument Setup: Place the sample pan in the TGA furnace.
-
Experimental Conditions:
-
Atmosphere: Purge the furnace with an inert gas, typically nitrogen, at a constant flow rate (e.g., 20 mL/min) to prevent oxidative degradation.
-
Heating Program: Heat the sample from ambient temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10 °C/min).
-
-
Data Analysis: The TGA thermogram plots the percentage of initial weight remaining versus temperature. The onset of decomposition is determined by the temperature at which significant weight loss begins. Temperatures at specific weight loss percentages (e.g., 10% and 50%) are also recorded to compare thermal stability.
Tensile Testing for Mechanical Properties
Objective: To determine the tensile strength and Young's modulus of the polymers.
Apparatus: A universal testing machine equipped with grips for holding film or dog-bone shaped specimens and an extensometer to measure strain.
Procedure:
-
Specimen Preparation: Prepare dog-bone shaped specimens of the polymers with standardized dimensions according to ASTM D638.
-
Instrument Setup: Mount the specimen securely in the grips of the universal testing machine. Attach the extensometer to the gauge section of the specimen.
-
Testing: Apply a tensile load to the specimen at a constant crosshead speed (e.g., 5 mm/min) until the specimen fractures.
-
Data Collection: Record the applied load and the elongation of the specimen throughout the test.
-
Data Analysis:
-
Tensile Strength: The maximum stress the material can withstand before fracture. It is calculated by dividing the maximum load by the original cross-sectional area of the specimen.
-
Young's Modulus (Modulus of Elasticity): A measure of the material's stiffness. It is calculated from the slope of the initial linear portion of the stress-strain curve.
-
Polymer Solubility Determination
Objective: To determine the solubility of the polymers in various solvents.
Procedure:
-
Sample Preparation: Weigh a small amount of the polymer (e.g., 0.1 g).
-
Solvent Addition: Add a measured volume of the test solvent (e.g., 10 mL) to a vial containing the polymer.
-
Dissolution: Agitate the mixture at room temperature (e.g., using a magnetic stirrer or vortex mixer) for a set period (e.g., 24 hours). Gentle heating can be applied to aid dissolution for some polymer-solvent systems.
-
Observation: Visually inspect the mixture.
-
Soluble: The polymer completely dissolves, forming a clear, homogeneous solution.
-
Partially Soluble/Swelling: The polymer swells but does not completely dissolve, or a gel is formed.
-
Insoluble: The polymer remains as a distinct solid phase.
-
-
Hansen Solubility Parameters (HSP): For a more quantitative assessment, experimental determination of HSP involves a series of solubility tests in a range of solvents with known HSP values. The polymer is deemed "soluble" in solvents that form a clear solution. The HSP of the polymer are then determined as the center of a "solubility sphere" in the three-dimensional Hansen space that encloses all the "good" solvents.
Visualizing the Impact of Methyl Substitution
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Impact of α-methyl substitution on polystyrene properties.
Caption: Workflow for polymer characterization.
References
- 1. Surface Free Energy Components by Polar/Dispersion and AcidâBase Analyses; and Hansen Solubility Parameters for Various Polymers [accudynetest.com]
- 2. Poly(alpha-methylstyrene) – scipoly.com [scipoly.com]
- 3. polymersource.ca [polymersource.ca]
- 4. Hansen Solubility Parameters (HSP) | Practical Adhesion Science | Prof Steven Abbott [stevenabbott.co.uk]
- 5. scribd.com [scribd.com]
- 6. bangslabs.com [bangslabs.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Poly(2,4-dimethylstyrene): A Performance Evaluation as a Dielectric Material
A Comparative Guide for Researchers and Drug Development Professionals
The selection of a suitable dielectric material is a critical consideration in the design and fabrication of a wide range of electronic and biomedical devices. While traditional polymers such as polystyrene, polyethylene, and polycarbonate have been extensively studied and utilized for their insulating properties, the exploration of substituted styrenic polymers offers potential for tailored dielectric performance. This guide provides a comparative analysis of poly(2,4-dimethylstyrene) (P2,4DMS) as a dielectric material, benchmarking its anticipated properties against established alternatives. Due to a lack of extensive experimental data for P2,4DMS in publicly available literature, its dielectric properties are estimated based on the well-understood characteristics of its parent polymer, polystyrene, and the known effects of methyl group substitution.
Comparative Analysis of Dielectric Properties
The performance of a dielectric material is primarily characterized by its dielectric constant (relative permittivity), dielectric loss (dissipation factor), and dielectric breakdown strength. The following tables summarize these key parameters for poly(this compound) and other commonly used dielectric polymers.
Table 1: Dielectric Constant and Dielectric Loss of Various Polymers
| Material | Dielectric Constant (at 1 MHz) | Dielectric Loss (at 1 MHz) |
| Poly(this compound) (P2,4DMS) | ~2.4 - 2.6 (Estimated) | < 0.0005 (Estimated) |
| Polystyrene (PS) | 2.4 - 2.6 | < 0.0005 |
| Polyethylene (PE) | 2.2 - 2.3 | < 0.0002 |
| Polypropylene (PP) | 2.2 - 2.3 | < 0.0005 |
| Polycarbonate (PC) | 2.8 - 3.4 | 0.0009 - 0.001 |
Note: Values for Poly(this compound) are estimated based on the properties of polystyrene. The introduction of non-polar methyl groups is expected to have a minimal effect on the dielectric constant and loss.
Table 2: Dielectric Breakdown Strength of Various Polymers
| Material | Dielectric Breakdown Strength (kV/mm) |
| Poly(this compound) (P2,4DMS) | ~20 - 30 (Estimated) |
| Polystyrene (PS) | 20 - 30 |
| Polyethylene (PE) | 20 - 40 |
| Polypropylene (PP) | 25 - 40 |
| Polycarbonate (PC) | 15 - 30 |
Note: The dielectric breakdown strength of P2,4DMS is estimated to be in a similar range to polystyrene. Minor variations may occur due to changes in morphology and purity.
Experimental Protocols
The characterization of dielectric materials is governed by standardized experimental procedures to ensure accuracy and comparability of data. The key methods for determining the properties listed above are detailed below.
Dielectric Constant and Dielectric Loss (ASTM D150)
This standard test method covers the determination of the relative permittivity (dielectric constant) and dissipation factor (dielectric loss) of solid electrical insulating materials over a range of frequencies.
Methodology:
-
Sample Preparation: A thin, flat sheet of the polymer material of uniform thickness is prepared. The surfaces should be smooth and parallel to ensure good contact with the electrodes.
-
Electrode System: The sample is placed between two electrodes, forming a capacitor. The electrode material is typically a conductive metal like brass or stainless steel. A guard electrode is often used to minimize fringing field effects.
-
Measurement: An AC voltage is applied across the electrodes, and the capacitance and AC conductance of the material are measured using a capacitance bridge or an impedance analyzer.
-
Calculation:
-
The dielectric constant (ε') is calculated from the ratio of the capacitance of the capacitor with the material as the dielectric to the capacitance of the same capacitor with a vacuum (or air, as a close approximation) as the dielectric.
-
The dielectric loss (tan δ) is determined from the ratio of the equivalent series resistance to the capacitive reactance of the specimen.
-
Dielectric Breakdown Strength (ASTM D149)
This test method determines the dielectric breakdown voltage and dielectric strength of a solid electrical insulating material at commercial power frequencies (typically 50 or 60 Hz).
Methodology:
-
Sample Preparation: The test specimen is prepared in the form of a flat sheet of specified thickness.
-
Electrode Configuration: The specimen is placed between two electrodes. The geometry of the electrodes (e.g., cylindrical, spherical) is specified in the standard.
-
Voltage Application: A high voltage is applied to the electrodes and increased from zero at a uniform rate until dielectric breakdown occurs. Breakdown is indicated by a sudden and significant increase in the current flowing through the specimen.
-
Calculation: The dielectric breakdown strength is calculated by dividing the breakdown voltage by the thickness of the specimen at the point of failure.
Visualizing Experimental Workflows and Relationships
To provide a clearer understanding of the experimental processes and the relationships between material properties, the following diagrams are provided.
Caption: Experimental workflow for dielectric property characterization.
Caption: Relationship between polymer structure and dielectric performance.
Safety Operating Guide
Proper Disposal of 2,4-Dimethylstyrene: A Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper handling and disposal of 2,4-Dimethylstyrene in a laboratory setting. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.
Immediate Safety and Handling Protocols
This compound is a flammable liquid and vapor that can cause skin, eye, and respiratory irritation[1][2]. Strict adherence to safety protocols is mandatory during handling and disposal.
Personal Protective Equipment (PPE): Before handling this compound, ensure the following PPE is worn:
-
Eye Protection: Chemical safety goggles or eyeglasses that comply with OSHA's 29 CFR 1910.133 or European Standard EN166[3].
-
Hand Protection: Wear appropriate protective gloves to prevent skin contact[3].
-
Skin and Body Protection: A lab coat or appropriate protective clothing is required to prevent skin exposure[3].
-
Respiratory Protection: Use only in a well-ventilated area, such as a fume hood[3][4]. If ventilation is inadequate, a respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 standards should be followed[3]. A respirator with a type ABEK (EN14387) filter is recommended[5].
Handling and Storage:
-
Always handle this compound in a well-ventilated area or a chemical fume hood to minimize inhalation of vapors[4].
-
Keep the chemical away from heat, sparks, open flames, and other sources of ignition[4][6].
-
Use non-sparking, explosion-proof tools and equipment when handling[3][4].
-
Ground and bond containers when transferring material to prevent static discharges.
-
Avoid contact with skin and eyes. Wash hands, face, and any exposed skin thoroughly after handling[4].
-
Store containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[3][4][6]. The recommended storage temperature is refrigerated (2-8°C)[3][5].
Spill Management Procedures
In the event of a spill, immediate and appropriate action is necessary to prevent injury and further contamination.
For Minor Spills:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Ensure Ventilation & Remove Ignition Sources: Ensure the area is well-ventilated and immediately remove all sources of ignition[3][6].
-
Contain Spill: Use an inert absorbent material such as sand, silica gel, or a universal binder to soak up the spill[6].
-
Collect Waste: Carefully collect the absorbent material and contaminated soil into a suitable, sealable, and properly labeled container for hazardous waste disposal[6].
-
Clean Area: Decontaminate the spill area once the material has been removed.
-
Dispose of Waste: Treat the collected material as hazardous waste and follow the disposal procedures outlined below.
For Major Spills:
-
Evacuate: Evacuate the immediate area.
-
Alert Emergency Services: Contact your institution's emergency response team or local fire department.
-
Ventilate (If Safe): If it is safe to do so, turn off ignition sources and increase ventilation[7].
-
Restrict Access: Secure the area to prevent unauthorized entry. Do not attempt to clean up a major spill alone[7].
Waste Characterization and Disposal Plan
Proper disposal begins with correct waste characterization. Chemical waste generators are legally responsible for determining if a substance is a hazardous waste according to federal, state, and local regulations[3].
-
Federal Regulations: The U.S. Environmental Protection Agency (EPA) provides guidelines for waste classification under the Resource Conservation and Recovery Act (RCRA) in 40 CFR Part 261[3][8]. This compound is a flammable liquid, which is a characteristic of hazardous waste.
-
State and Local Regulations: Waste generators must consult their state and local environmental agencies, as their regulations may be stricter than federal rules[3].
Step-by-Step Disposal Procedure:
-
Waste Collection:
-
Collect waste this compound and materials contaminated with it (e.g., absorbent from spills, used pipette tips) in a dedicated, chemically compatible, and sealable container.
-
Do not mix with incompatible waste streams, particularly strong oxidizing agents[3].
-
Liquid waste containers should not be filled beyond 75% capacity to allow for vapor expansion[9].
-
-
Container Labeling:
-
Affix a hazardous waste label to the container as soon as waste is added[9].
-
The label must be completely filled out and include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The specific hazard characteristics (e.g., Flammable, Irritant).
-
Accumulation start date.
-
-
-
Waste Storage:
-
Store the sealed hazardous waste container in a designated satellite accumulation area or a central hazardous waste storage area.
-
The storage area must be secure, well-ventilated, and away from ignition sources[3].
-
-
Final Disposal:
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₂ | [2] |
| Molecular Weight | 132.20 g/mol | [2] |
| Boiling Point | 73-74 °C at 10 mmHg | [5][11] |
| Melting Point | -64 °C | [5][11] |
| Density | 0.906 g/mL at 25 °C | [5][11] |
| Flash Point | 60 °C (140 °F) - closed cup | [5] |
| Storage Temperature | 2-8 °C (Refrigerated) | [3][5] |
Visualized Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. This compound | C10H12 | CID 16694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. fishersci.com [fishersci.com]
- 5. This compound 97 , tert-butylcatechol 500ppm stabilizer 2234-20-0 [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. Disposal of Waste Solvents - NUS Chemistry | NUS Chemistry [chemistry.nus.edu.sg]
- 8. m.youtube.com [m.youtube.com]
- 9. nipissingu.ca [nipissingu.ca]
- 10. nj.gov [nj.gov]
- 11. This compound | 2234-20-0 [chemicalbook.com]
Personal protective equipment for handling 2,4-Dimethylstyrene
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling volatile and hazardous chemicals such as 2,4-Dimethylstyrene. This guide provides immediate, essential safety protocols and logistical information for the proper handling and disposal of this compound.
Chemical Properties and Hazards
This compound is a flammable liquid and vapor that can cause skin, eye, and respiratory irritation.[1][2] It is crucial to handle this chemical with appropriate personal protective equipment and in a well-ventilated area to minimize exposure risks.
| Hazard Classification | Description |
| Flammable Liquid | Category 3.[2] Keep away from heat, sparks, open flames, and hot surfaces.[3][4] |
| Skin Irritation | Category 2.[5] Causes skin irritation.[1][2] |
| Eye Irritation | Category 2.[5] Causes serious eye irritation.[1][2] |
| Respiratory Irritation | Specific Target Organ Toxicity (Single Exposure) Category 3.[5] May cause respiratory irritation.[1][2] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against chemical exposure. The following table outlines the minimum required PPE for handling this compound.
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes/Face | Chemical safety goggles or a full-face shield.[4][6] | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][4] In high-exposure situations, a face shield should be worn over goggles.[6] |
| Skin | Chemical-resistant gloves and protective clothing.[3][4] | Wear appropriate protective gloves to prevent skin exposure.[4] Nitrile rubber, neoprene, or butyl rubber gloves are recommended. Avoid cotton, leather, or canvas gloves.[7][8] Wear a lab coat or chemical-resistant suit that covers the entire body from wrists to ankles.[6] |
| Respiratory | Use only in a well-ventilated area. A respirator may be required under certain conditions. | Work should be conducted in a chemical fume hood.[9] If ventilation is inadequate or for high-concentration exposures, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[4][6] |
Handling and Storage Procedures
Proper handling and storage are critical to prevent accidents and ensure the stability of this compound.
Handling:
-
Avoid contact with skin, eyes, and clothing.[4]
-
Use only non-sparking tools and take precautionary measures against static discharge.[3][4][9]
-
Keep away from ignition sources such as heat, sparks, and open flames.[3][4][9]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[4]
-
Keep refrigerated at 2-8°C.
-
Store away from incompatible materials, particularly strong oxidizing agents.[3][4]
Spill Management and Disposal Plan
In the event of a spill or for routine disposal, follow these procedural steps to ensure safety and environmental compliance.
Spill Response Workflow
Caption: Workflow for handling a this compound spill.
Disposal:
-
Dispose of contents and container to an approved waste disposal plant.[3][5]
-
Chemical waste must be segregated and labeled according to hazard class.[10]
-
Waste generators must consult federal, state, and local hazardous waste regulations to ensure complete and accurate classification and disposal.[4]
First Aid Measures
Immediate and appropriate first aid is crucial in the event of exposure.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.[1][4] |
| Skin Contact | Remove contaminated clothing and shoes immediately. Wash off with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1][3] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Do not use mouth-to-mouth resuscitation. Seek medical attention.[1][4] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and drink 2-4 cupfuls of milk or water. Seek immediate medical attention.[1][4] |
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. This compound | C10H12 | CID 16694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. fishersci.com [fishersci.com]
- 6. Welcome to PSEP! [core.psep.cce.cornell.edu]
- 7. osha.oregon.gov [osha.oregon.gov]
- 8. Personal Protective Equipment for Working With Pesticides | MU Extension [extension.missouri.edu]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. safety.net.technion.ac.il [safety.net.technion.ac.il]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
